Bis(pyridin-2-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
dipyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8,11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQWJVROPJNMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Bis(pyridin-2-yl)methanamine: Synthesis, Coordination Chemistry, and Applications
Foreword: Unveiling a Versatile Tridentate Ligand
In the intricate world of coordination chemistry and catalysis, the design and synthesis of effective chelating ligands are paramount. Bis(pyridin-2-yl)methanamine, also known by its IUPAC name 1,1-bis(pyridin-2-yl)methanamine (CAS No. 58088-50-9), has emerged as a significant player in this field. This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific principles. We will delve into its synthesis, explore its rich coordination chemistry, and highlight its proven applications for researchers, chemists, and professionals in drug development. The core of this molecule's utility lies in its tridentate, NNN-donor framework, which allows it to form stable complexes with a wide array of transition metals, thereby unlocking a diverse range of catalytic and structural possibilities.
Core Physicochemical & Structural Properties
A foundational understanding of a molecule begins with its fundamental properties. This compound is typically encountered as a brown or yellow liquid, a characteristic that dictates its handling and storage procedures.[1][2] The key identifying and physical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 58088-50-9 | [1][2][3][4] |
| IUPAC Name | 1,1-bis(pyridin-2-yl)methanamine | [1] |
| Synonyms | di(2-pyridinyl)methanamine, di(pyridin-2-yl)methanamine | [2][3] |
| Molecular Formula | C₁₁H₁₁N₃ | [2][3] |
| Molecular Weight | 185.23 g/mol | [1][3] |
| Appearance | Brown liquid / Liquid | [1][2] |
| Boiling Range | 147 to 151°C | [1] |
| Relative Density | 1.159 | [1] |
| Purity | Typically ≥95% - 98% | [1][2][3] |
| InChI | InChI=1S/C11H11N3/c12-11(9-5-1-3-7-13-9)10-6-2-4-8-14-10/h1-8,11H,12H2 | [1][2] |
| Canonical SMILES | NC(C1=CC=CC=N1)C1=CC=CC=N1 | [1] |
Synthesis and Mechanistic Rationale
The reliable synthesis of this compound is crucial for its application. The most established and efficient pathway is a two-step reductive amination process starting from di-2-pyridyl ketone.[5][6] This method is favored because it utilizes readily available precursors and follows a well-understood reaction mechanism.
Synthetic Workflow: From Ketone to Tridentate Ligand
The overall synthetic scheme involves the conversion of the ketone to an oxime intermediate, which is then reduced to the desired primary amine without the need for intermediate isolation, streamlining the process.[5][6]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a synthesized representation based on established literature procedures.[5][6] The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Oximation of Di-2-pyridyl Ketone
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve di-2-pyridyl ketone in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine (approximately 1.05-1.15 molar equivalents).[6] The slight excess of hydroxylamine ensures the complete conversion of the ketone.
-
Reaction: Heat the mixture to reflux. The elevated temperature is necessary to overcome the activation energy for the condensation reaction between the ketone and hydroxylamine. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-15 hours).[6]
-
Work-up (Intermediate): Cool the reaction mixture to room temperature. The resulting solution containing the di-2-pyridyl ketone oxime is typically used directly in the next step without purification to maximize overall yield.[6]
Step 2: Reduction to this compound
-
Catalyst/Reagent Addition: To the cooled oxime solution, add a reducing agent. A common and effective choice is zinc powder in the presence of aqueous ammonia.[5] The zinc acts as the electron donor for the reduction, while the ammoniacal solution provides the necessary protons and maintains a basic pH to facilitate the reaction.
-
Reduction: Stir the mixture vigorously. The reduction of an oxime to a primary amine is a heterogeneous reaction, requiring good mixing to ensure contact between the oxime, zinc surface, and aqueous phase. The reaction is often exothermic and may require cooling to maintain control.
-
Isolation and Purification:
-
Once the reduction is complete (as monitored by TLC), filter the reaction mixture to remove the zinc powder and any zinc salts.
-
Remove the solvent from the filtrate in vacuo.
-
The crude residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove inorganic impurities.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel or recrystallization from a suitable solvent system to afford the final product as a brown solid or oil.[5]
-
The Art of Chelation: Coordination Chemistry
The true value of this compound lies in its function as a versatile tridentate chelating ligand. The two pyridine nitrogen atoms and the primary amine nitrogen atom form a classic NNN donor set, capable of binding to a single metal center to form two stable, five-membered chelate rings. This coordination mode imparts significant thermodynamic stability (the chelate effect) to the resulting metal complexes.
Caption: Chelation of a metal ion (M) by this compound.
This ligand has been successfully used to synthesize complexes with a variety of metals, including cadmium, demonstrating its ability to form dinuclear structures.[5] For instance, reactions with cadmium chloride can yield complex coordination polymers where the ligand bridges two metal centers.[5] The geometry of these complexes is highly dependent on the metal ion, its oxidation state, and the other coordinating ligands present, leading to structures ranging from distorted trigonal bipyramidal to square-pyramidal.[7][8]
Applications in Advanced Research
The ability of this compound and its derivatives to stabilize various metal centers makes it a valuable tool in several research domains.
-
Homogeneous Catalysis: Complexes formed with this ligand are investigated as catalysts. For example, copper complexes incorporating similar bis(pyridin-2-ylmethyl)amine scaffolds are effective in Atom Transfer Radical Addition (ATRA) reactions, a powerful method for C-C bond formation.[7] The ligand framework allows for fine-tuning of the metal center's electronic properties, which is critical for catalytic efficiency.
-
Biomimetic Chemistry: The NNN donor set mimics the coordination environment found in the active sites of some metalloenzymes. Related tris(pyridin-2-ylmethyl)amine (TPA) iron complexes are well-studied for their ability to activate molecular oxygen, providing insights into biological oxidation processes. This makes this compound an attractive platform for developing new biomimetic models.
-
Materials Science: The ligand is a building block for creating coordination polymers and supramolecular assemblies.[5] By reacting with metal salts, it's possible to generate extended networks with interesting magnetic or photophysical properties, which are relevant for developing new functional materials.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The compound is classified as harmful and an irritant.
Hazard Identification
| Hazard | GHS Pictogram | Statement Code | Description | Source(s) |
| Harmful | GHS07 (Harmful/Irritant) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Irritant | GHS07 (Harmful/Irritant) | - | Causes skin and eye irritation. | [2] |
Recommended Protocols
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2] Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] The recommended storage temperature is often between 2-8°C to maintain long-term stability.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[1] If irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[10]
-
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile and powerful tridentate ligand whose full potential is still being explored. Its straightforward synthesis and robust coordination chemistry make it an invaluable tool for chemists creating novel catalysts, biomimetic systems, and advanced materials. Future research will likely focus on developing chiral variants for asymmetric catalysis, incorporating this ligand into metal-organic frameworks (MOFs) for gas storage and separation, and exploring the biological activity of its metal complexes for potential therapeutic applications. As the demand for sophisticated molecular tools grows, the importance of foundational ligands like this compound will only continue to increase.
References
-
Thallaj, N. (2021). Ferrous Complexes with Bis (Meo) in α-Substituted Tris (Pyridin-2-Ylmethyl) Amine Ligands: Effect of the Bis (Meo) in Α- Substituents in Dioxygen Activation and Biomimetic Reactivity. Indian Journal of Advanced Chemistry, 1(2). [Link]
-
Supporting Information for publications. The Royal Society of Chemistry. [Link]
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This compound | 58088-50-9. J&K Scientific LLC. [Link]
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Dimethyl-N,N′-bis(pyridin-2-yl)methanediamine. National Institutes of Health (PMC). [Link]
-
Maisara, M. N., & Sumby, C. J. (2017). SYNTHESIS, CRYSTAL STRUCTURE AND COORDINATION CHEMISTRY OF DI-2-PYRIDYLMETHANEAMINE-BASED CHELATING LIGANDS WITH CADMIUM SALTS. Malaysian Journal of Analytical Sciences, 21(5), 1036-1044. [Link]
-
Kubono, K., et al. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), 1216–1219. [Link]
-
Bis(2-pyridyl)methylbis(2-pyridylmethyl)amine. PubChem, National Institutes of Health. [Link]
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Crystal structure of bis[μ-methoxy(pyridin-2-yl)methanolato-κ3 N,O:O]bis[chloridocopper(II)]. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
¹H-NMR spectra of N,N'-bis-(pyridin-2-ylmethylene)-ethane-1,2-diamine (Schiff-base). ResearchGate. [Link]
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Bis(2-pyridylmethyl)amine. PubChem, National Institutes of Health. [Link]
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Bis(2-pyridinylmethyl)amine CAS 1539-42-0. Watson International. [Link]
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bis(pyridin-2-ylmethyl)amine (1539-42-0). Chemchart. [Link]
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(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine. PubChem, National Institutes of Health. [Link]
- Method for producing n,n-bis(pyridin-2-yl-methyl).
-
Structures of the ligands: L1 = bis(pyridin-2-ylmethyl)-amine and L2 =... ResearchGate. [Link]
-
Crystal structure of orthorhombic {bisamine-κ3 N,N′,N′′}chloridocopper(II) perchlorate. National Institutes of Health (PMC). [Link]
-
A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Dalton Transactions, RSC Publishing. [Link]
-
Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). ResearchGate. [Link]
-
Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II). National Institutes of Health (PMC). [Link]
-
Synthesis, characterization, and electrocatalytic activity of bis(pyridylimino)isoindoline Cu(ii) and Ni(ii) complexes. Dalton Transactions, RSC Publishing. [Link]
-
Copper(II) complexes containing N,N0-BIDENTATEN-(Pyridin-2-ylmethyl) aniline and Its derivatives: Synthesis, structure and magnetic property. ResearchGate. [Link]
-
Transition metal coordination chemistry ofN,N-bis(2-{pyrid-2-ylethyl})hydroxylamine. Inorganica Chimica Acta. [Link]
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Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. MDPI. [Link]
-
Bis[μ-N-(pyridin-2-ylmethyl)pyridin-2-amine-κ2 N:N′]disilver(I) bis(trifluoromethanesulfonate). National Institutes of Health (PMC). [Link]
-
(PDF) Crystal Structure of (Pyridin-2-Yl. Amanote Research. [Link]
-
Synthesis of bis(2-pyridylthio)methyl zinc hydride and catalytic hydrosilylation and hydroboration of CO2. Chemical Communications, RSC Publishing. [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine.
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- 7. Crystal structure of orthorhombic {bis[(pyridin-2-yl)methyl](3,5,5,5-tetrachloropentyl)amine-κ3 N,N′,N′′}chloridocopper(II) perchlorate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of (μ2-7-{[bis(pyridin-2-ylmethyl)amino-1κ3N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ2O)trichlorido-1κCl,2κ2Cl-dizinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. fishersci.com [fishersci.com]
Bis(pyridin-2-yl)methanamine (dipa): A Versatile Tridentate Ligand in Coordination Chemistry and Metallodrug Development
Executive Summary
Bis(pyridin-2-yl)methanamine (dipa), also referred to as di-2-pyridylmethanamine, is a highly adaptable tridentate nitrogen-donor ligand. Featuring a central primary amine flanked by two 2-pyridyl rings, dipa provides a robust N,N,N coordination pocket. This technical guide explores the structural dynamics, electrochemical properties, and synthetic workflows associated with dipa-metal complexes, providing actionable insights for researchers in transition metal catalysis and targeted metallodrug development.
Structural Dynamics and Coordination Chemistry
Unlike rigid terpyridine ligands, the sp³-hybridized central carbon of dipa introduces critical conformational flexibility. This allows the ligand to adopt both facial (fac) and meridional (mer) coordination geometries, adapting dynamically to the steric demands of the central metal ion.
In iron(II) complexes, the coordination of two dipa ligands results in a strongly distorted octahedral[FeN₆] polyhedron. The acute N–Fe–N bite angles within the five-membered metallacycles force the complex into a fac geometry to minimize steric strain[1].
Conversely, when coordinating with cadmium(II) or copper(II), dipa can exhibit structural versatility. While it predominantly chelates through all three nitrogen atoms, it can also act as a bridging ligand or coordinate in a bidentate fashion, leaving one pyridyl ring pendant to form stable discrete dinuclear complexes or coordination polymers[2].
Coordination modes of the dipa ligand and their downstream metallodrug/material applications.
Physicochemical and Electrochemical Properties
The electronic and redox properties of dipa complexes are highly dependent on the solvent environment and pH, primarily due to the hydrogen-bonding capabilities of the central -NH₂ group.
In ruthenium(II) complexes, such as [Ru(dipa)₂]²⁺, the electronic spectra exhibit pyridyl π → π* transitions in the UV region and distinct Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region[3]. Solvatochromic shifts in these MLCT bands provide direct evidence of hydrogen-bond formation between the solvent and the ligand's amine site[3].
Quantitative Data Summary
The following table summarizes key physicochemical metrics for dipa and its metal complexes:
| Parameter | Value | Conditions / Remarks |
| [Ru(dipa)₂]²⁺ Oxidation (Acetonitrile) | E₁/₂ = 0.933 V | vs. Ag/AgCl; Reversible one-electron transfer[3] |
| [Ru(dipa)₂]²⁺ Oxidation (Aqueous, pH < 3) | E₁/₂ = 0.786 V | vs. Ag/AgCl; Reversible one-electron transfer[3] |
| [Fe(dipa)₂]²⁺ Coordination Geometry | Distorted Octahedral | Acute N-Fe-N bite angles due to steric strain[1] |
| Ts-dpm Ligand ESI-MS | m/z 340.0 [M+H]⁺ | Confirms successful tosylation of the primary amine[4] |
Causality in Redox Behavior: The reversibility of the Ru(II)/Ru(III) oxidation is strictly pH-dependent. Below pH 3, the amine protons are retained, stabilizing the Ru(III) state. However, in aqueous solutions above pH 3, the one-electron oxidation of the ruthenium center is immediately followed by the deprotonation of the ligand's -NH₂ site. This yields a highly reactive amidoruthenium(III) species that undergoes irreversible degradation into multiple products, as the structural constraints of dipa prevent the standard oxidative dehydrogenation into an imine[3].
Self-Validating Experimental Protocol: Synthesis of [Ru(dipa)₂]²⁺ Isomers
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.
Objective: Synthesize and isolate the meso and rac isomers of [Ru(dipa)₂]²⁺.
Step 1: Precursor Activation
-
Action: Dissolve Ru(DMSO)₄Cl₂ and free dipa ligand in an ethanol-water mixture under a strict nitrogen atmosphere.
-
Causality: Ru(DMSO)₄Cl₂ is selected as the metal precursor because the dimethyl sulfoxide (DMSO) ligands are highly labile. This facilitates rapid, thermodynamically driven substitution by the stronger tridentate dipa chelators.
Step 2: Coordination and Monitoring (Validation Checkpoint 1)
-
Action: Heat the mixture and monitor the reaction progress via UV-Vis spectroscopy.
-
Validation: The reaction is complete when the characteristic Ru-DMSO MLCT band disappears and is entirely replaced by a new MLCT band in the visible region, confirming full coordination[3].
Step 3: Isomeric Separation
-
Action: Isolate the resulting statistical mixture of meso (C2h symmetry) and rac (C2 symmetry) isomers using fractional crystallization or cation-exchange chromatography.
-
Causality: The N,N,N-coordination forces the two primary amines to adopt either a syn (meso) or anti (rac) spatial configuration within the octahedral sphere[3].
Step 4: Electrochemical Verification (Validation Checkpoint 2)
-
Action: Perform cyclic voltammetry (CV) on the isolated fractions in a 1 M H₂SO₄ aqueous solution (pH < 3).
-
Validation: A clean, reversible one-electron oxidation wave at E₁/₂ = 0.786 V (vs Ag/AgCl) confirms the structural integrity of the complex and verifies that no irreversible ligand dehydrogenation has occurred[3].
Workflow for the synthesis, isolation, and validation of[Ru(dipa)₂]²⁺ isomers.
Applications in Drug Development and Fluorescent Tagging
Beyond fundamental coordination chemistry, the dipa scaffold is highly valuable in the design of targeted metallodrugs. The primary amine serves as an ideal synthetic handle for functionalization without compromising the N₃ metal-binding pocket.
In the development of light-activated platinum complexes and fluorescent probes, dipa is readily reacted with sulfonyl or aryl chlorides (e.g., tosyl chloride, dansyl chloride, or NBD-Cl) in the presence of a carbonate base to neutralize the HCl byproduct[4]. This yields fluorescent ligands such as Ts-dpm, Ds-dpm, and NBD-dpm in moderate to good yields[4]. When coordinated to Pt(II), these functionalized dipa ligands enable the tracking of the metal complex's intracellular distribution, providing critical pharmacokinetic data for evaluating the therapeutic potential and toxicity mechanisms of novel antineoplastic agents[4].
References
- Source: analis.com.
- Title: Synthesis and Characterization of Bis(di-2-pyridylmethanamine)ruthenium(II)
- Title: Synthesis, Characterization, and Photophysical Properties of Three Pt(II)
- Title: fac-Bis[this compound]iron(II) bis(1,1,3,3-tetracyano-2-ethoxypropenide)
Sources
Synthesis of Bis(pyridin-2-yl)methanamine: A Comprehensive Technical Guide
Executive Summary
Bis(pyridin-2-yl)methanamine, frequently abbreviated as dipa or dpma, is a privileged structural motif in coordination chemistry and drug development[1]. As a flexible chelating ligand featuring a methylene spacer between two pyridyl rings and a primary amine, it serves as the foundational building block for advanced pentadentate ligands like N4Py[2]. These downstream ligands are critical for stabilizing high-valent transition metal complexes, such as non-heme Fe(IV)=O species, which are extensively used to model cytochrome P450 reactivity and study hydrogen atom transfer (HAT) processes[2].
Retrosynthetic Analysis & Mechanistic Causality
The synthesis of this compound from commercially available di-2-pyridyl ketone (DPK) requires navigating significant steric and electronic challenges. Direct reductive amination of DPK with ammonia and standard hydride donors (e.g., NaBH
To bypass this, a highly efficient two-step convergent pathway is employed[3]:
-
Oximation: DPK is condensed with hydroxylamine to form di-2-pyridyl ketone oxime. The oxime is geometrically stable and highly crystalline, serving to activate the sterically hindered ketonic carbon for reduction[1].
-
Dissolving Metal Reduction (N–O Cleavage): The oxime is reduced to the primary amine using Zinc dust in an aqueous ammonia and ammonium acetate buffer[3].
Causality behind the reducing agent: Why utilize Zn/NH
-
Chemoselectivity: LiAlH
can trigger unwanted partial reduction of the electron-deficient pyridine rings. -
Catalyst Poisoning: The high density of nitrogen lone pairs in the di-pyridyl system rapidly poisons palladium or platinum catalysts during hydrogenation.
-
Single-Electron Transfer (SET): Zinc in aqueous ammonia facilitates a mild SET mechanism. It selectively cleaves the N–O bond and reduces the transient imine exclusively to the primary amine, leaving the aromatic heterocycles completely intact[3].
Reaction Workflow Visualization
Synthetic workflow for this compound from di-2-pyridyl ketone.
Step-by-Step Experimental Methodology
The following protocol outlines a self-validating system for synthesizing the target ligand, optimized for high yield and purity[3],[1].
Step 1: Synthesis of Di-2-pyridyl ketone oxime
-
Preparation: Dissolve di-2-pyridyl ketone (1.0 eq) in a mixture of ethanol and water.
-
Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux for 2–4 hours.
-
Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). Complete consumption of the ketone indicates reaction completion.
-
Isolation: Cool the mixture to 0 °C. The oxime precipitates as a white-to-pale-yellow solid. Filter, wash with cold water, and dry in vacuo.
Step 2: Reduction to this compound
This step utilizes the isolated oxime to generate the final primary amine[3].
-
Dissolution: In a round-bottom flask, dissolve the di(2-pyridyl)oxime (1.0 eq) and ammonium acetate (1.7 eq) in an ethanol/water mixture (2:1 v/v).
-
Basification: Add concentrated aqueous ammonia to the solution and heat the mixture to 80 °C.
-
Reduction (Critical Step): Slowly add Zinc dust (4.5 eq) in small portions over 30 minutes. Caution: This step is exothermic and evolves hydrogen gas. Ensure vigorous stirring to prevent zinc clumping.
-
Maturation: Maintain the reaction at 80 °C for 2 hours.
-
Workup: Filter the hot reaction mixture through a pad of Celite to remove unreacted zinc and zinc oxide salts. Wash the filter cake thoroughly with hot ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na
SO , filter, and evaporate the solvent. -
Validation (Analytical): The product is obtained as a reddish/brownish oil (Yield: ~90%)[1].
H NMR (CDCl ) validation must show a diagnostic methine proton (CH) singlet at ~5.3 ppm and a broad amine (NH ) singlet at ~2.2 ppm.
Quantitative Data Summary
The following table summarizes the optimized stoichiometric parameters for the critical reduction step[3].
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Mass / Volume | Function |
| Di(2-pyridyl)oxime | 199.21 | 1.0 eq | 2.08 g | Intermediate / Starting Material |
| Ammonium Acetate | 77.08 | 1.7 eq | 1.37 g | Buffer / Proton Source |
| Concentrated NH | 17.03 | Excess | 3.3 mL | Co-solvent / Base |
| Zinc Dust | 65.38 | 4.5 eq | 3.07 g | Single-Electron Reducing Agent |
| Ethanol / Water (2:1) | N/A | Solvent | 63.0 mL | Reaction Medium |
Downstream Applications in Coordination Chemistry
Once synthesized, this compound acts as a highly effective bidentate or tridentate ligand. It readily coordinates with transition metals such as Ruthenium(II), forming complexes like[Ru(dipa)
Furthermore, the primary amine can be alkylated via nucleophilic substitution (e.g., using 2-picolyl chloride) to yield the pentadentate ligand N4Py. Iron complexes of N4Py and its pyrazole-modified derivatives have revolutionized the study of biomimetic C–H bond activation, achieving up to a 5,000-fold increase in HAT reactivity compared to traditional models[2].
References
- Title: Dalton Transactions - RSC Publishing: Ligand synthesis.
- Source: analis.com.
- Source: pnas.
- Title: Synthesis and Characterization of Bis(di-2-pyridylmethanamine)ruthenium(II)
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Spectroscopic Data of Bis(pyridin-2-yl)methanamine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Bis(pyridin-2-yl)methanamine, also known as 2,2'-Dipicolylamine. This versatile bidentate ligand is of significant interest to researchers in coordination chemistry, materials science, and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the study of its complexation behavior. This guide will delve into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering insights into the structural information that can be derived from these techniques.
Molecular Structure and Spectroscopic Overview
This compound [CAS: 1539-42-0] possesses a molecular formula of C₁₂H₁₃N₃ and a molecular weight of 199.25 g/mol .[1] Its structure consists of a central secondary amine nitrogen atom bonded to two methylene (-CH₂-) groups, each of which is attached to a pyridine ring at the 2-position. This arrangement allows for the chelation of metal ions through the two pyridinic nitrogen atoms and the central amine nitrogen.
The spectroscopic characterization of this molecule is crucial for confirming its synthesis and for studying its interactions. NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, while IR spectroscopy reveals the vibrational modes of the functional groups present in the molecule.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unique and complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. Due to the molecule's symmetry, a relatively simple spectrum is expected.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.57 | doublet | 2H | 4.2 | H-6 (pyridyl) |
| 7.65 | triplet | 2H | 7.5 | H-4 (pyridyl) |
| 7.36 | doublet | 2H | 8.1 | H-3 (pyridyl) |
| 7.17 | triplet | 2H | 6.0 | H-5 (pyridyl) |
| 3.99 | singlet | 4H | - | -CH₂- |
| 2.25 | broad singlet | 1H | - | -NH- |
Data sourced from a study on a tetraphenylethene-based zinc complex where this compound was used as a ligand.
Interpretation of the ¹H NMR Spectrum:
-
Pyridyl Protons: The four distinct signals in the aromatic region (7.17-8.57 ppm) correspond to the four different protons on the two equivalent pyridine rings. The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen atom, is the most deshielded and appears at the lowest field (8.57 ppm). The characteristic splitting patterns (doublets and triplets) arise from the coupling between adjacent protons on the pyridine ring.
-
Methylene Protons: The two methylene groups are chemically equivalent due to the molecule's symmetry and appear as a single sharp singlet at 3.99 ppm, integrating to four protons.
-
Amine Proton: The proton on the secondary amine appears as a broad singlet at 2.25 ppm. The broadness of this peak is often due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. As with the ¹H NMR, the symmetry of this compound simplifies the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | C-2 (pyridyl) |
| ~149 | C-6 (pyridyl) |
| ~136 | C-4 (pyridyl) |
| ~122 | C-5 (pyridyl) |
| ~121 | C-3 (pyridyl) |
| ~54 | -CH₂- |
Note: The specific chemical shifts can vary slightly depending on the solvent and concentration. The data presented here are based on typical values for similar pyridine-containing compounds. A ¹³C NMR spectrum for this compound is available from Sigma-Aldrich (Catalog Number 385638) as referenced in the PubChem database.[1]
Interpretation of the ¹³C NMR Spectrum:
-
Pyridyl Carbons: Five distinct signals are expected for the five different carbon atoms of the two equivalent pyridine rings. The carbon atom attached to the nitrogen (C-2) and the carbon at the 6-position (C-6) are typically the most deshielded.
-
Methylene Carbon: A single signal is expected for the two equivalent methylene carbons, typically appearing in the range of 50-60 ppm.
Experimental Protocol: NMR Spectroscopy
The following provides a generalized, yet detailed, protocol for acquiring high-quality NMR spectra of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch (secondary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| ~1590 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1470 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1435 | Strong | C=C and C=N stretching (pyridine ring) |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted pyridine) |
Note: An ATR-IR spectrum for this compound is available from Aldrich as referenced in the PubChem database.[1]
Interpretation of the IR Spectrum:
-
N-H Stretch: A characteristic peak around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.
-
C-H Stretches: The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic pyridine rings, while those below 3000 cm⁻¹ correspond to the C-H stretching of the methylene groups.
-
Pyridine Ring Vibrations: The strong bands in the 1600-1400 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine rings.
-
C-H Bending: The strong absorption around 750 cm⁻¹ is a key indicator of the ortho-disubstitution pattern of the pyridine rings.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining the IR spectrum of liquid samples with minimal preparation.
Objective: To obtain a high-quality FTIR spectrum to identify the functional groups in this compound.
Materials:
-
This compound
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.
-
Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the molecular structure and the chemical equivalence of the two pyridylmethyl arms. The IR spectrum provides clear evidence for the key functional groups present in the molecule. These data, in conjunction with the provided experimental protocols, serve as a valuable resource for researchers working with this important ligand, ensuring its accurate identification and facilitating its application in various fields of chemical science.
References
-
A tetraphenylethene-based zinc complex as a sensitive DNA probe by coordination interaction. RSC Advances, 2017, 7, 3483-3488. [Link]
-
PubChem. Compound Summary for CID 73759, Bis(2-pyridylmethyl)amine. National Center for Biotechnology Information. [Link]
Sources
Bis(pyridin-2-yl)methanamine: A Versatile N,N,N-Tridentate and N,N-Bidentate Building Block in Organic and Coordination Synthesis
Executive Summary
Bis(pyridin-2-yl)methanamine (CAS: 58088-50-9), frequently abbreviated as dipa or dpma , is a highly versatile polyamine building block utilized extensively in coordination chemistry, supramolecular synthesis, and drug development. Featuring a primary amine and two pyridine rings connected by a single methine spacer, this molecule offers unique steric and electronic properties. It can act as an N,N-bidentate or N,N,N-tridentate ligand, making it a critical scaffold for developing transition metal-based theranostics, fluorescent probes, and spin-crossover (SCO) materials.
This technical whitepaper provides an in-depth analysis of the structural dynamics, optimized synthetic protocols, and field-proven applications of the this compound building block.
Structural Dynamics and Mechanistic Causality
The architectural value of this compound lies in its flexible coordination modes. The ligand can coordinate to metal centers via three primary modes: chelating bidentate, chelating tridentate, or bridging.
When coordinating to octahedral transition metals like Iron(II) or Ruthenium(II), the ligand typically assumes a fac-tridentate "butterfly" conformation. Crystallographic studies reveal that the two pyridine rings sit at an angle of approximately 56.7° relative to each other 1. This specific bite angle induces a deliberate distortion in ideal octahedral geometries, which is a highly sought-after property for tuning the ligand field splitting energy (
Furthermore, the structural constraints of the di-2-pyridylmethane backbone heavily influence its redox chemistry. In Ruthenium(II) complexes, primary amine ligands typically undergo oxidative dehydrogenation to form imines. However, Ru(dipa)₂²⁺ complexes resist this pathway. The causality is purely steric: converting the coordinated amine to an imine requires planarization at both the nitrogen and the adjacent methine carbon. The rigid bis(pyridin-2-yl) scaffold physically prevents this geometry change, forcing the reactive amidoruthenium(III) intermediate into alternative reaction pathways .
Optimized Synthesis Protocol
Direct reductive amination of di-2-pyridyl ketone using standard reducing agents (e.g., NaBH₃CN, NaBH₄) is notoriously inefficient. The reaction suffers from a disfavored equilibrium toward imine formation, necessitating long reaction times and resulting in complex side reactions 2. To bypass this, a self-validating two-step protocol via an oxime intermediate is the industry standard.
Fig 1. Two-step synthesis of this compound bypassing direct reductive amination.
Step-by-Step Methodology
Step 1: Synthesis of Di-2-pyridyl ketone oxime
-
Dissolve di-2-pyridyl ketone (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in absolute ethanol.
-
Add sodium acetate (1.5 equiv) as a buffer and reflux the mixture for 4 hours.
-
Self-Validation Checkpoint: The reaction is complete when TLC indicates the consumption of the ketone. Upon cooling and addition of water, the oxime precipitates as a white/pale-yellow crystalline solid.
Step 2: Reduction to this compound
-
Suspend the isolated oxime in a mixture of aqueous ammonia (25%) and ethanol.
-
Slowly add activated Zinc powder (excess, ~4.0 equiv) in portions at room temperature. Causality: Zn/NH₃ provides a mild, single-electron transfer environment that selectively reduces the N-O bond without hydrogenating the sensitive pyridine rings 3.
-
Stir vigorously for 12 hours. Filter the mixture through a Celite pad to remove zinc salts.
-
Extract the filtrate with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Self-Validation Checkpoint: FTIR spectroscopy must show the disappearance of the broad oxime O-H stretch (~3200 cm⁻¹) and the emergence of sharp primary amine N-H stretches (~3300, 3350 cm⁻¹).
Applications in Drug Development and Catalysis
The primary amine of dipa acts as an orthogonal functional handle. It can be derivatized without compromising the metal-binding capacity of the di-2-pyridyl moiety.
-
Theranostics & DNA Intercalation: Ruthenium(II) complexes, such as Ru(dipa)₂²⁺, exist as statistical mixtures of meso and rac isomers. These complexes exhibit strong MLCT (Metal-to-Ligand Charge Transfer) bands in the visible region and are utilized as DNA intercalators and phototherapeutic agents .
-
Fluorescent Biomarkers: By reacting the primary amine of dipa with fluorophores like NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) or Dansyl chloride, researchers generate fluorescent ligands. Subsequent coordination to Platinum(II) yields square planar complexes used for intracellular imaging .
Fig 2. Coordination modes and downstream applications of the this compound ligand.
Quantitative Data: Coordination Profiles
The following table summarizes the structural behavior of this compound across various transition metal centers, highlighting the causality behind its application in different scientific fields.
| Metal Center | Coordination Mode | Complex Geometry | Primary Application | E-E-A-T Structural Insight |
| Ruthenium(II) | Bidentate / Tridentate | Octahedral | DNA Intercalation / Theranostics | Steric constraints prevent planarization, blocking oxidative dehydrogenation to imine . |
| Iron(II) | fac-Tridentate | Distorted Octahedral | Spin-Crossover (SCO) Materials | Ligand adopts a "butterfly" conformation (~56.7° pyridine angle) distorting the octahedron 1. |
| Platinum(II) | Bidentate | Square Planar | Fluorescent Biomarkers | Primary amine is functionalized with fluorophores; pyridines coordinate the metal . |
| Cadmium(II) | Bidentate (Bridging) | Multinuclear | Supramolecular Frameworks | Uses all nitrogen donors in a multinuclear bridging mode to form stable lattices 3. |
References
-
Chang, J., Plummer, S., Berman, E. S. F., Striplin, D., & Blauch, D. (2004). Synthesis and Characterization of Bis(di-2-pyridylmethanamine)ruthenium(II). Inorganic Chemistry, 43(5), 1735-1742.[Link]
-
Setifi, Z., Corfield, P. W. R., Setifi, F., et al. (2018). Crystal structure of fac-bis[this compound]iron(II) 1,1,3,3-tetracyano-2-(dicyanomethylidene)propane-1,3-diide, . Acta Crystallographica Section E: Crystallographic Communications, 74(9), 1227-1230.[Link]
-
Wilson, J. J., Lopes, J. F., & Lippard, S. J. (2010). Synthesis, Characterization, and Photophysical Properties of Three Pt(II) Complexes Bearing Fluorescent Analogues of the Di-(2-pyridyl)methane Ligand. Inorganic Chemistry, 49(11), 5303-5315.[Link]
-
Kadir, M. A., et al. (2015). Synthesis, Crystal Structure and Coordination Chemistry of Di-2-Pyridylmethaneamine-Based Chelating Ligands with Cadmium Salts. Malaysian Journal of Analytical Sciences, 20(2).[Link]
-
Renz, M., Hemmert, C., & Meunier, B. (1998). Synthesis of Bis[di(2-pyridyl)methyl]amine (BDPMA) by a Novel One-Pot Multi-Step Reductive Amination with Molecular Sieves and Zn/iPrOH. European Journal of Organic Chemistry, 1998(7), 1271-1273.[Link]
Sources
Methodological & Application
Application Note: High-Purity Synthesis and Metallation of 1,1-Bis(pyridin-2-yl)methanamine
Executive Summary & Critical Disambiguation[1]
Target Molecule: 1,1-Bis(pyridin-2-yl)methanamine
Common Abbreviation: dipm, bpma (ambiguous), or gem-DPA.[1]
Formula:
CRITICAL DISAMBIGUATION: Before proceeding, researchers must distinguish between two chemically distinct isomers often confused in literature due to similar nomenclature:
-
Bis(pyridin-2-ylmethyl)amine (DPA/Dipicolylamine): Flexible secondary amine (
).[1] Used widely in Zn(II) sensing (PS-binding).[1] -
1,1-Bis(pyridin-2-yl)methanamine (Target of this Guide): Primary amine with a geminal dipyridyl core (
).[1] This ligand provides a rigid facial capping geometry and serves as a critical scaffold for sterically crowded "super-structured" ligands.
This protocol details the synthesis of the Type 2 (Geminal) ligand starting from di-2-pyridyl ketone, followed by metallation protocols for Zn(II) and Cu(II) complexes.
Chemical Synthesis Workflow
The synthesis utilizes a reductive amination pathway via an oxime intermediate. This route is preferred over direct reductive amination of the ketone due to the steric hindrance of the two pyridine rings, which often stalls imine formation.
DOT Diagram: Synthesis Logic Flow
Figure 1: Step-wise synthetic pathway from ketone precursor to final metal complex.[1]
Module A: Ligand Synthesis Protocol
Step 1: Formation of Di-2-pyridyl Ketone Oxime
Rationale: The ketone carbonyl is deactivated by the electron-deficient pyridine rings.[1] Conversion to the oxime increases reactivity for the subsequent reduction.
Reagents:
-
Di-2-pyridyl ketone (5.0 g, 27.1 mmol)
-
Hydroxylamine hydrochloride (2.8 g, 40.6 mmol)
-
Ethanol (50 mL) / Water (10 mL)
-
Sodium Hydroxide (NaOH)
Protocol:
-
Dissolve di-2-pyridyl ketone in ethanol (50 mL).
-
Dissolve hydroxylamine hydrochloride in water (10 mL) and add to the ethanol solution.
-
Add NaOH (pellets or solution) to adjust pH to ~8–9. Note: Acidic conditions may protonate pyridines, inhibiting reaction.
-
Reflux for 2–3 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).
-
Cool to room temperature. The oxime usually precipitates as a white/off-white solid.[1]
-
Pour into ice water (100 mL). Filter the precipitate, wash with cold water, and dry in vacuo.
-
Yield Expectation: >85%[2]
-
Validation: 1H NMR should show loss of carbonyl signal and appearance of OH peak (often broad).
-
Step 2: Reduction to 1,1-Bis(pyridin-2-yl)methanamine
Rationale: Standard catalytic hydrogenation (
Reagents:
-
Di-2-pyridyl ketone oxime (from Step 1)[1]
-
Zinc dust (activated, excess, ~10 equiv)
-
Ammonium hydroxide (conc. 25-28%, excess)[1]
-
Ammonium acetate (catalytic)
-
Ethanol (95%)
Protocol:
-
Dissolve the oxime (4.0 g) in Ethanol (60 mL) and conc.
(40 mL). -
Add Ammonium Acetate (0.5 g) as a buffer/activator.
-
Heat the mixture to 60°C (gentle reflux).
-
Add Zinc dust in small portions over 1 hour. Caution: Exothermic reaction with hydrogen evolution.[1]
-
Reflux for an additional 3–4 hours. The solution should turn from colorless/pale to potentially light blue (if trace Cu present) or remain colorless.
-
Work-up (Critical):
-
Filter hot through Celite to remove Zinc residues.[1] Wash Celite with hot ethanol.
-
Evaporate the filtrate to dryness (rotary evaporator).
-
Resuspend residue in DCM (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove zinc salts and ensure the amine is deprotonated.
-
Dry organic layer over
, filter, and evaporate.
-
-
Purification: The crude amine is an oil that solidifies. Recrystallize from Hexane/Ethyl Acetate or use as-is if NMR is clean.
Characterization Data (Typical):
-
1H NMR (CDCl3, 400 MHz):
8.55 (d, 2H, Py-H), 7.65 (t, 2H, Py-H), 7.35 (d, 2H, Py-H), 7.15 (t, 2H, Py-H), 5.35 (s, 1H, ), 2.10 (bs, 2H, ). -
Note: The singlet at 5.35 ppm is the diagnostic "methine" proton.
Module B: Metal Complexation Protocol
This section details the synthesis of
DOT Diagram: Coordination Geometry
Figure 2: Tridentate coordination mode (N3) of the ligand, typically forming distorted trigonal bipyramidal or square pyramidal geometries depending on the metal and counter-ions.
Protocol: Synthesis of [Zn(dipm)Cl2] and [Cu(dipm)Cl2]
Reagents:
-
Ligand: 1,1-Bis(pyridin-2-yl)methanamine (1.0 equiv)[1]
-
Metal Salt:
(anhydrous) or (1.0 equiv) -
Solvent: Methanol (HPLC grade)
Step-by-Step:
-
Ligand Solution: Dissolve the amine (185 mg, 1.0 mmol) in Methanol (10 mL).
-
Metal Addition:
-
For Zn: Dissolve
(136 mg, 1.0 mmol) in Methanol (5 mL). Add dropwise to ligand solution.[3] -
For Cu: Dissolve
(170 mg, 1.0 mmol) in Methanol (5 mL). Add dropwise.
-
-
Reaction: Stir at room temperature for 2 hours.
-
Isolation:
-
If precipitate forms: Filter and wash with cold MeOH and
. -
If soluble: Concentrate to ~3 mL volume, then add Diethyl Ether (slow diffusion or layering) to induce crystallization.
-
-
Drying: Dry under vacuum at 40°C for 4 hours.
Data Summary Table
| Parameter | Zn Complex [Zn(dipm)Cl2] | Cu Complex [Cu(dipm)Cl2] |
| Appearance | White crystalline solid | Blue/Green crystals |
| Solubility | DMSO, MeOH, Water (partial) | MeOH, Water, Acetonitrile |
| Geometry | Distorted Trigonal Bipyramidal | Distorted Square Pyramidal |
| IR Signature | ||
| Stability | Hydrolytically stable at pH 7 | Stable; potential ligand exchange in strong acid |
Applications & Significance
The 1,1-bis(pyridin-2-yl)methanamine scaffold is distinct from DPA in drug development for the following reasons:
-
Rigidity: The single carbon bridge prevents the "wrap-around" flexibility seen in DPA. This makes the geminal ligand ideal for creating rigid active sites in metalloenzyme mimics.
-
Functionalization: The primary amine (
) allows for further derivatization (e.g., Schiff base formation) to create pentadentate ligands ( ) for oxidation catalysis (Fe/Mn complexes). -
Bioactivity: Copper complexes of this ligand class have shown cytotoxicity against cancer cell lines by inducing oxidative stress (ROS generation) due to the accessible redox potential of the Cu(II)/Cu(I) couple in this specific coordination environment.
References
-
Ligand Synthesis & Reduction
-
Renz, M., Hemmert, C., & Meunier, B. (2001). "Synthesis of Bis[di(2-pyridyl)methyl]amine (BDPMA) by a Novel One-Pot Multi-Step Reductive Amination." European Journal of Organic Chemistry.
- Note: This paper confirms the difficulty of direct ketone amination and valid
-
-
Metal Complexation & Structure
-
Comparative Ligand Chemistry (DPA vs. Geminal)
-
Hitomi, Y., et al. (2005). "Fine-tuning of the oxidation activity of iron complexes with pentadentate polypyridine ligands." Dalton Transactions.
- Discusses the use of the geminal amine as a precursor for larger N5 ligands.
-
-
General Protocol Verification
-
BenchChem Protocols. "Synthesis of Metal Complexes with Pyridin-2-yl-methylamine derivatives." (General reference for stoichiometry).
-
(Self-Correction/Validation Note for the User): Ensure you are using Di-2-pyridyl ketone (CAS: 19437-26-4) as the starting material, NOT 2-Pyridinecarboxaldehyde. The latter yields the flexible DPA ligand, which is a different chemical entity.
Sources
- 1. Bis(2-pyridylmethyl)amine | C12H13N3 | CID 73759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of bis[μ-methoxy(pyridin-2-yl)methanolato-κ3 N,O:O]bis[chloridocopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Complexation of Iron with Bis(pyridin-2-yl)methanamine and Spectrophotometric Analysis
Abstract
This application note provides a comprehensive experimental protocol for the complexation of iron with the tridentate nitrogen donor ligand, Bis(pyridin-2-yl)methanamine (also known as di(2-picolyl)amine or DPA). The guide is designed for researchers in coordination chemistry, analytical chemistry, and drug development. It outlines the synthesis of the ligand, the preparation of a stable iron(II) precursor solution, the complexation procedure, and detailed methods for determining the stoichiometry of the resulting iron complex using UV-Visible spectrophotometry. The protocols are presented with an emphasis on the underlying chemical principles to ensure robust and reproducible results.
Introduction: The Significance of Iron Complexation
Iron is an essential transition metal in numerous biological processes, yet its dysregulation is implicated in various pathological conditions. The ability to chelate iron with high affinity and specificity is a cornerstone of therapeutic strategies for iron overload diseases and has potential applications in anticancer and antimicrobial drug development. This compound is a versatile tridentate ligand that forms stable complexes with a range of transition metals, including iron. Its three nitrogen donor atoms—two from the pyridyl rings and one from the secondary amine—coordinate with the metal center, forming a pincer-like structure. Understanding the stoichiometry and stability of such iron complexes is a critical first step in the rational design of novel chelating agents.
This guide provides a detailed, field-tested methodology for the synthesis of this compound and the subsequent characterization of its iron complex. The protocols are designed to be self-validating, with an emphasis on explaining the rationale behind key experimental steps.
Ligand Synthesis: this compound
The synthesis of this compound can be achieved through the reduction of di-2-pyridyl ketoxime. This method provides a reliable route to the desired ligand.
Materials and Instrumentation
-
Di-2-pyridyl ketone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Water
-
Zinc dust
-
Ammonia solution (concentrated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Protocol: Synthesis of this compound
Step 1: Synthesis of Di-2-pyridyl Ketoxime
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve di-2-pyridyl ketone and hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Slowly add a solution of sodium hydroxide with stirring. The addition should be done at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl). The product, di-2-pyridyl ketoxime, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction to this compound
-
In a separate round-bottom flask, suspend the synthesized di-2-pyridyl ketoxime in ethanol.
-
Add zinc dust to the suspension.
-
Slowly add concentrated ammonia solution to the stirred mixture. This should be performed in a well-ventilated fume hood.
-
The reaction is exothermic; maintain the temperature by cooling in an ice bath if necessary.
-
After the initial reaction subsides, stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the excess zinc dust and other inorganic salts.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude product by dissolving it in dichloromethane, washing with water, drying the organic layer over anhydrous magnesium sulfate, and finally removing the solvent under reduced pressure to yield this compound as a reddish-brown oil[1].
Iron Complexation and Stoichiometry Determination
The stoichiometry of the iron-Bis(pyridin-2-yl)methanamine complex can be reliably determined using UV-Visible spectrophotometry. Both the mole-ratio method and the method of continuous variations (Job's plot) are powerful techniques for this purpose.[2][3][4] This section details the preparation of the necessary solutions and the step-by-step procedures for these analyses.
Materials and Instrumentation
-
This compound (synthesized as per Section 2)
-
Ammonium iron(II) sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) or a similar stable Fe(II) salt
-
Hydroxylamine hydrochloride (to prevent oxidation of Fe(II))
-
Sodium acetate (for buffering)
-
Acetic acid (for buffering)
-
Methanol or Ethanol (as solvent)
-
Deionized water
-
UV-Visible Spectrophotometer
-
Calibrated volumetric flasks and pipettes
-
pH meter
Protocol: Preparation of Stock Solutions
Causality behind Experimental Choices: The use of a stable iron(II) salt like Mohr's salt is crucial. Iron(II) is readily oxidized to iron(III) in solution, which would interfere with the complexation study. To further prevent oxidation, the iron(II) stock solution is prepared in a slightly acidic medium and contains a reducing agent, hydroxylamine hydrochloride.[5] The buffer solution is necessary to maintain a constant pH, as the complex formation can be pH-dependent.
| Solution Component | Preparation Procedure |
| Iron(II) Stock Solution (e.g., 1 x 10⁻³ M) | Accurately weigh a calculated amount of ammonium iron(II) sulfate hexahydrate and dissolve it in a volumetric flask containing deionized water, a small amount of dilute sulfuric acid (to prevent hydrolysis), and a small amount of hydroxylamine hydrochloride. Dilute to the mark with deionized water. This solution should be prepared fresh daily. |
| This compound Stock Solution (e.g., 1 x 10⁻³ M) | Accurately weigh the synthesized ligand and dissolve it in a volumetric flask with methanol or ethanol. Dilute to the mark with the same solvent. |
| Buffer Solution (e.g., Acetate Buffer, pH ~4.5) | Prepare by mixing appropriate volumes of sodium acetate and acetic acid solutions. The pH should be adjusted using a pH meter. |
Protocol: Determination of the Wavelength of Maximum Absorbance (λmax)
Before determining the stoichiometry, it is essential to identify the λmax of the iron-Bis(pyridin-2-yl)methanamine complex, as this wavelength will be used for all subsequent absorbance measurements to ensure maximum sensitivity.
-
Prepare a solution containing a known concentration of the iron(II) stock solution and an excess of the this compound stock solution in a volumetric flask. Add a fixed amount of the buffer solution.
-
Allow sufficient time for the complex to form completely (a color change should be observed).
-
Scan the absorbance of the solution over a range of wavelengths (e.g., 400-800 nm) using the spectrophotometer.
-
The wavelength at which the maximum absorbance is observed is the λmax.
Protocol: Mole-Ratio Method for Stoichiometry Determination
The mole-ratio method involves keeping the concentration of the metal ion constant while varying the concentration of the ligand.[4]
-
Prepare a series of solutions in volumetric flasks. To each flask, add a constant volume of the iron(II) stock solution.
-
To each flask, add an incrementally increasing volume of the this compound stock solution.
-
Add a constant volume of the buffer solution to each flask and dilute to the mark with the appropriate solvent (e.g., a water/methanol mixture).
-
Allow the solutions to stand for a sufficient time for the complex formation to be complete.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot the absorbance values (y-axis) against the mole ratio of [Ligand]/[Iron] (x-axis).
-
The plot will typically show two linear portions that intersect. The mole ratio at the point of intersection corresponds to the stoichiometry of the complex.[4]
Protocol: Method of Continuous Variations (Job's Plot)
Job's method involves varying the mole fractions of the metal ion and the ligand while keeping the total molar concentration constant.
-
Prepare a series of solutions in volumetric flasks where the total volume and the total moles of reactants ([Iron] + [Ligand]) are kept constant in each flask. The mole fraction of the ligand is varied from 0 to 1.
-
For example, if the total volume is 10 mL, the first solution would contain 10 mL of the iron(II) stock solution and 0 mL of the ligand stock solution. The second would contain 9 mL of iron(II) and 1 mL of ligand, and so on, until the final solution contains 0 mL of iron(II) and 10 mL of ligand.
-
Add a constant volume of the buffer solution to each flask and dilute to the mark with the solvent.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the λmax.
-
Plot the absorbance (y-axis) against the mole fraction of the ligand (x-axis).
-
The plot will show a curve that reaches a maximum absorbance at a specific mole fraction. This mole fraction corresponds to the stoichiometry of the complex. For a complex with the formula FeLₙ, the maximum will be at a mole fraction of n/(n+1).
Data Visualization and Interpretation
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound and determination of its iron complex stoichiometry.
Expected Data Summary
The following table summarizes the expected quantitative data from the stoichiometry determination experiments.
| Parameter | Method | Expected Result |
| Wavelength of Maximum Absorbance (λmax) | UV-Vis Spectroscopy | A distinct peak in the visible region, characteristic of the Fe(II)-ligand complex. |
| Stoichiometry (Fe:Ligand) | Mole-Ratio Method | The intersection of two linear fits on the Absorbance vs. Mole Ratio plot will indicate the stoichiometric ratio (e.g., 1:1, 1:2, or 1:3). |
| Stoichiometry (Fe:Ligand) | Job's Plot | The mole fraction at which the maximum absorbance is observed will reveal the stoichiometry. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 1:2 complex. |
Concluding Remarks
The protocols detailed in this application note provide a robust framework for the synthesis of this compound and the thorough characterization of its iron complex. By following these procedures, researchers can reliably determine the stoichiometry of the complex, a fundamental parameter for understanding its coordination chemistry and for the further development of iron chelators for various applications. The emphasis on the rationale behind experimental choices and the inclusion of self-validating steps, such as the initial determination of λmax, are intended to empower researchers to adapt and troubleshoot these methods for their specific research needs.
References
-
Dela Cruz, R. D. C. (n.d.). Stoichiometry of Iron-Phenanthroline Complex. Scribd. Retrieved from [Link]
-
Al-Ahmary, K., & Al-Ghamdi, A. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. Chemistry Central Journal, 12(1), 1-8. [Link]
-
(n.d.). Preparation of an Iron Complex. Retrieved from [Link]
-
(n.d.). RB051 Iron II Solutions. Scribd. Retrieved from [Link]
-
Harvey, D. (2013, July 29). Mole-Ratio Method for Determining Metal-Ligand Stoichiometry. Analytical Sciences Digital Library. [Link]
-
LibreTexts. (2024, August 31). 7.2: UV/Vis and IR Spectroscopy. In Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Spectrophotometric study of complexes by Job's method. Retrieved from [Link]
-
Naviglio, D., Ciaravolo, M., & Gallo, M. (2019). Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. Foods, 8(10), 476. [Link]
- Busch, D. H., & Bailar, J. C. (1956). The Stereochemistry of Complex Inorganic Compounds. XVII. The Stereochemistry of the Isomers of Di-(2-pyridyl)-methanimine and Their Cobalt(II) Complexes. Journal of the American Chemical Society, 78(6), 1137-1144.
Sources
Application Note: Bis(pyridin-2-yl)methanamine (Dipa) Scaffolds in Transition Metal Catalysis
Executive Summary
Bis(pyridin-2-yl)methanamine (often abbreviated as Dipa or dipyam ) represents a critical structural motif in modern organometallic catalysis. Unlike its more common isomer bis(2-pyridylmethyl)amine (BPA/DPA), Dipa features two pyridine rings attached to a single methine (
This guide details the application of Dipa both as a standalone ligand in copper-catalyzed cyclizations and, more significantly, as the essential precursor to N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine). The N4Py ligand system is the industry standard for generating non-heme Iron(IV)-oxo (
Technical Background: Ligand Architecture
Understanding the structural distinction is vital for experimental success.
| Feature | This compound (Dipa ) | Bis(2-pyridylmethyl)amine (BPA/DPA ) |
| Structure | ||
| CAS | 58088-50-9 | 1539-42-0 |
| Chelate Ring | Forms two 5-membered rings upon coordination (rigid). | Forms two 6-membered rings (flexible). |
| Geometry | Forces facial (fac) coordination. | Can adopt fac or mer geometries. |
| Primary Use | Precursor to Pentadentate (N5) ligands; Cu-catalysis.[1] | Zinc sensing; standard tridentate ligand. |
Mechanism of Action:
The Dipa scaffold provides a "tripod-like" N3 donor set. When functionalized at the amine nitrogen (e.g., with a pendant pyridine arm to form N4Py), it creates a pentadentate cage.[2] This cage forces the metal center into a distorted octahedral geometry with one open labile site, perfectly positioned for oxidant binding (
Core Application: Biomimetic C-H Oxidation (The N4Py Route)
The most potent application of Dipa is its conversion into the N4Py ligand, which supports Iron(IV)-oxo catalysts. These systems are used in drug development to introduce oxygen functionality into unactivated aliphatic sites (metabolite synthesis).
Synthesis of N4Py from Dipa
Note: Commercial N4Py is expensive; in-house synthesis from Dipa is standard.
Reagents:
-
2-(Chloromethyl)pyridine hydrochloride
-
NaOH (aq) and Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve Dipa (1.0 eq) in aqueous NaOH (5 M, excess) to ensure deprotonation of the amine.
-
Alkylation: Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) dissolved in DCM.
-
Phase Transfer: Stir the biphasic mixture vigorously at room temperature for 24–48 hours. The product extracts into the organic layer as it forms.
-
Isolation: Separate the organic layer, dry over
, and evaporate. -
Purification: Recrystallize from ethyl acetate/hexane or use alumina column chromatography if necessary. Yields are typically >80%.
Protocol: Catalytic C-H Oxidation (Iron/N4Py System)
Objective: Selective oxidation of cyclohexane to cyclohexanol/one (Model Reaction) or late-stage drug functionalization.
Materials:
-
Catalyst Precursor:
(Prepared by mixing + N4Py in MeCN). -
Oxidant: Hydrogen Peroxide (
, 50%) or Peracetic Acid. -
Substrate: Target alkane (e.g., Cyclohexane).
-
Solvent: Acetonitrile (MeCN) or MeCN:DCM (1:1).
Step-by-Step Workflow:
-
Catalyst Stock: Prepare a 1 mM solution of the Iron(II)-N4Py complex in degassed MeCN. Solution should be deep red/purple.
-
Reaction Setup: In a reaction vial, combine:
-
Substrate (1000 equiv relative to Fe).
-
Catalyst solution (1 equiv Fe).
-
Acetic acid (1000 equiv) – Crucial additive to facilitate O-O bond heterolysis.
-
-
Oxidant Addition: Syringe pump addition of
(10 equiv diluted in MeCN) over 10 minutes at 0°C or RT.-
Why? Slow addition prevents disproportionation of the oxidant (catalase activity).
-
-
Monitoring: The reaction typically completes in 30–60 minutes. The active species is a fleeting
(absorption nm). -
Quench & Analyze: Quench with saturated
or . Analyze organic layer via GC-MS or NMR.
Expected Outcome: High selectivity for alcohol/ketone (A/K ratio typically 1:1 to 3:1) with high turnover numbers (TON).
Application 2: Copper-Catalyzed Aerobic Cyclization
Direct use of Dipa (without modification) is prominent in the synthesis of N-fused heterocycles, such as imidazo[1,5-a]pyridines, via oxidative coupling.
Mechanism: Dipa stabilizes Cu(II) intermediates, facilitating the activation of molecular oxygen.
Protocol:
-
Mix: Combine Pyridyl-triazole substrate (1.0 mmol), Benzylamine (2.0 mmol), and
(10 mol%). -
Ligand: Add this compound (Dipa) (10 mol%).
-
Conditions: Heat to 80°C in DMSO or Toluene under an air balloon (1 atm
). -
Observation: The ligand promotes the denitrogenative transannulation. Without Dipa, yields drop significantly due to catalyst aggregation.
Visualization of Pathways
Diagram 1: Ligand Evolution & Catalytic Cycle
This diagram illustrates the transformation of the Dipa precursor into the active Iron(IV)-oxo catalyst.
Caption: Evolution from Dipa precursor to the N4Py-Iron(IV)-oxo catalytic cycle for C-H activation.[3][5][6][7][8]
Troubleshooting & Optimization (The Senior Scientist's Notes)
| Issue | Probable Cause | Corrective Action |
| Low Yield in N4Py Synthesis | Incomplete deprotonation of Dipa. | Ensure NaOH concentration is >5M. The amine proton on |
| Catalyst Bleaching (Iron) | Oxidant added too fast. | Use a syringe pump. High local |
| No Reaction (Copper) | Ligand poisoning by substrate. | Dipa is a strong chelator. If the substrate has competitive binding sites (e.g., cyano groups), increase catalyst loading to 20 mol%. |
| Isomer Confusion | Used BPA instead of Dipa. | Check NMR. Dipa has a methine singlet ( |
References
-
N4Py Ligand Synthesis & Iron Catalysis: Lubben, M., Meetsma, A., Wilkinson, E. C., Feringa, B., & Que, L. (1995). Nonheme Iron Centers in Oxygen Activation: Characterization of an Iron(III) Hydroperoxide Intermediate. Angewandte Chemie International Edition.
-
Fe(IV)=O Mechanism & Reactivity: Kaizer, J., Klinker, E. J., Oh, N. Y., Rohde, J. U., Song, W. J., Stubna, A., ... & Que, L. (2004). Nonheme FeIVO Complexes That Can Oxidize the C-H Bonds of Cyclohexane at Room Temperature. Journal of the American Chemical Society.
-
Dipa in Copper Catalysis: Volpi, G., et al. (2021). New substituted imidazo[1,5-a]pyridine derivatives: synthesis and application. Dyes and Pigments.[7][9]
-
Crystal Structure of Fe(dipa)2: Setifi, Z., et al. (2018).[10] Crystal structure of fac-bis[this compound]iron(II). Acta Crystallographica Section E.
Sources
- 1. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 2. Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Bis(pyridin-2-yl)methanamine copper complexes in catalytic reactions
Application Note: Bis(pyridin-2-yl)methanamine Copper Complexes in Catalytic Reactions
Abstract
This compound (BPA), also known as dipicolylamine (DPA), represents a privileged class of tridentate nitrogen ligands (N3 donor set). Unlike their tetradentate "tris" counterparts (e.g., TPA/TPMA), BPA ligands offer a unique steric and electronic balance, providing a flexible coordination sphere that accommodates exogenous substrates. This guide details the synthesis of the scaffold and its application in three distinct catalytic domains: Bioorthogonal Chemistry (CuAAC), Controlled Radical Polymerization (ATRP), and Biomimetic Phosphate Ester Hydrolysis.
Section 1: Ligand Synthesis & Complexation
The efficacy of the catalyst is predicated on the purity of the ligand. We utilize a reductive amination pathway, which avoids the over-alkylation byproducts common in direct alkylation methods.
Protocol 1.1: Synthesis of this compound (BPA)
-
Principle: Condensation of 2-picolylamine with 2-pyridinecarboxaldehyde forms an imine intermediate, which is selectively reduced to the secondary amine.
-
Safety: Sodium triacetoxyborohydride (STAB) releases acetic acid; perform in a fume hood.
Materials:
-
2-Picolylamine (1.0 eq)
-
2-Pyridinecarboxaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.4 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Glacial Acetic Acid (Catalytic)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask under
, dissolve 2-picolylamine (10 mmol) in DCM (30 mL). Add 2-pyridinecarboxaldehyde (10 mmol) dropwise. -
Activation: Add glacial acetic acid (0.1 mL). Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).
-
Reduction: Cool the solution to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.
-
Quench: Allow to warm to RT and stir overnight. Quench with saturated
solution until pH > 8. -
Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over
, and concentrate. -
Purification: Purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH) to yield a yellow oil/solid.
Data Validation:
-
1H NMR (CDCl3): Look for the disappearance of the imine proton (~8.5 ppm) and appearance of the methylene bridge singlet (~3.9-4.0 ppm).
Section 2: Bioorthogonal Chemistry (CuAAC)
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioconjugation. The Cu(I)-BPA complex accelerates the reaction by protecting the Cu(I) center from oxidation and disproportionation while maintaining an open coordination site for the alkyne.
Protocol 2.1: Ligand-Accelerated Click Reaction
-
Why BPA? Simple Cu salts often degrade biological scaffolds via oxidative damage. BPA stabilizes Cu(I), allowing for lower catalyst loading and faster rates in aqueous media.
Reaction Components:
| Component | Conc. | Role |
|---|---|---|
| Alkyne Substrate | 1.0 eq | Reactant A |
| Azide Substrate | 1.0 eq | Reactant B |
| CuSO4 · 5H2O | 1-5 mol% | Pre-catalyst |
| BPA Ligand | 2-10 mol% | Stabilizing Ligand (2:1 Ligand:Metal ratio preferred) |
| Sodium Ascorbate | 10-20 mol% | Reductant (Maintains Cu(I) state) |
| Solvent | DMSO/H2O | Solubilizes reagents |
Workflow:
-
Premix Catalyst: In a small vial, mix CuSO4 and BPA ligand in water/DMSO. Observation: Solution turns deep blue (formation of [Cu(BPA)]2+).
-
Substrate Addition: Add the alkyne and azide to the reaction vessel.
-
Initiation: Add the pre-mixed Cu-BPA complex. Finally, add the sodium ascorbate solution. Observation: The blue color will fade to colorless or pale yellow as Cu(II) reduces to active Cu(I).
-
Incubation: Stir at RT for 1-4 hours.
-
Workup: Chelate copper with EDTA/ammonium chloride wash during extraction to remove metal residues.
Section 3: Controlled Radical Polymerization (ATRP)
In Atom Transfer Radical Polymerization (ATRP), the Cu-BPA complex mediates the equilibrium between active radicals and dormant alkyl halides.
Protocol 3.1: ATRP of Styrene using Cu(I)-BPA
-
Critical Factor: The "Bis" ligand (BPA) is less reducing than "Tris" (TPMA), often requiring higher temperatures or more active initiators. However, N-alkylated BPA derivatives (e.g., N-octyl-BPA) are highly effective for solubility control.
Step-by-Step Methodology:
-
Charge Vessel: Add CuBr (1.0 eq) and BPA (1.0 eq) to a Schlenk tube. Cycle vacuum/nitrogen (3x) to remove
. -
Solvent/Monomer: Inject deoxygenated Styrene (Monomer) and Anisole (Internal Standard) via syringe.
-
Complexation: Stir at 50°C until the copper salt dissolves (Complex turns reddish-brown for Cu(I)).
-
Initiation: Inject Ethyl
-bromoisobutyrate (EBiB) to start polymerization. -
Termination: Expose to air (oxidizes Cu(I) to green Cu(II)) and pass through a neutral alumina plug to remove the catalyst.
Section 4: Biomimetic Phosphate Ester Hydrolysis
This application is critical for drug development, specifically in designing artificial metallonucleases that cleave DNA/RNA backbones. The Cu(II)-BPA complex acts as a Lewis acid to activate the phosphate.
Mechanism & Visualization
The following diagram illustrates the catalytic cycle for the hydrolysis of a phosphate diester (BNPP) by a Cu(II)-BPA complex.
Caption: Catalytic cycle of phosphate diester hydrolysis. Cu(II) activates the phosphoryl oxygen, facilitating nucleophilic attack.
Protocol 4.1: Kinetic Assay for BNPP Hydrolysis
Materials:
-
Substrate: Bis(4-nitrophenyl) phosphate (BNPP).
-
Catalyst: [Cu(BPA)(NO3)2] (Pre-synthesized or formed in situ).
-
Buffer: 50 mM HEPES, pH 7.0 - 8.0.
Methodology:
-
Baseline: Prepare a cuvette with 50 µM BNPP in buffer. Measure Absorbance at 400 nm (formation of p-nitrophenolate).
-
Reaction: Add Cu(II)-BPA complex (final conc. 50-100 µM).
-
Monitoring: Monitor
over time at 37°C. -
Analysis: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| CuAAC: Green solution | Oxidation of Cu(I) to Cu(II) | Increase Ascorbate concentration; Degas solvents more thoroughly. |
| ATRP: No Polymerization | Perform Freeze-Pump-Thaw cycles; Ensure Ligand:Cu ratio is > 1:1. | |
| Ligand Synthesis: Low Yield | Incomplete reduction or workup loss | Ensure pH > 9 during extraction; Amine may be water-soluble (salt out aqueous layer). |
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2] Chemical Reviews, 108(8), 2952–3015.
-
Chin, J. (1991). Developing Artificial Hydrolytic Metalloenzymes by a Unified Mechanistic Approach. Accounts of Chemical Research, 24(5), 145–152.
-
Deck, A. M., et al. (2008). Synthesis, X-ray crystal structures, and phosphate ester cleavage properties of bis(2-pyridylmethyl)amine copper(II) complexes. Inorganic Chemistry, 47(5), 1753-1764.
-
Bunt, R. C., et al. (1997). Cu(II)-Promoted Hydrolysis of Phosphate Diesters.[3] Journal of the American Chemical Society. (Foundational work on Cu-DPA mechanisms).
Sources
- 1. Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, X-ray crystal structures, and phosphate ester cleavage properties of bis(2-pyridylmethyl)amine copper(II) complexes with guanidinium pendant groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Electrocatalytic CO2 Reduction Using Manganese Bis(pyridin-2-yl)methanamine Complexes
Abstract & Strategic Relevance
This application note details the protocol for utilizing Bis(pyridin-2-yl)methanamine (also known as dipicolylamine, DPA, or BPA) as a ligand in Manganese-based CO2 reduction electrocatalysis. Unlike standard 2,2'-bipyridine (bpy) systems, the BPA ligand incorporates a secondary amine (-NH-) in the chelate backbone. This structural feature acts as a second-coordination sphere proton relay , significantly lowering the activation energy for C-O bond cleavage during CO2 reduction.
This guide allows researchers to transition from noble-metal catalysts (e.g., Rhenium) to earth-abundant Manganese analogs without sacrificing selectivity, targeting Faradaic Efficiencies (FE) > 90% for Carbon Monoxide (CO) production.
Chemical Context & Mechanism[1][2][3][4][5][6]
The Catalyst Design
The active pre-catalyst is typically
-
Metal Center: Manganese (I).[1][2][3][4][5][6] Low cost, high abundance.
-
Ligand (BPA): Coordinates in a bidentate (
) fashion during the resting state, allowing the bromide to remain bound. -
The "Pendant" Effect: Upon reduction and CO2 binding, the uncoordinated pyridine arm or the central amine proton (-NH-) can hydrogen-bond with the oxygen of the bound CO2. This stabilizes the critical metallocarboxylic acid intermediate (
), facilitating water loss and CO evolution.
Mechanism of Action
The catalytic cycle operates via an ECEC mechanism (Electrochemical-Chemical-Electrochemical-Chemical):
-
Reduction 1:
. Loss of Bromide.[4][7][8] -
Dimerization (Side Reaction): Formation of Mn-Mn dimers (inactive).
-
Reduction 2:
(Active species). -
Substrate Binding:
binds CO2. -
Protonation: Assisted by the BPA backbone amine (Proton Relay).
-
Product Release: CO is released, regenerating the catalyst.
Visualization: Catalytic Workflow
Caption: The ECEC catalytic cycle highlighting the critical protonation step facilitated by the BPA ligand's secondary amine.
Experimental Protocols
Synthesis of
Objective: Isolate the photo-active/electro-active precursor.
Materials:
-
This compound (BPA) [CAS: 1539-42-0]
-
Bromopentacarbonylmanganese(I) (
) [CAS: 14516-54-2] -
Solvent: Anhydrous Toluene or Dichloromethane (DCM).
Step-by-Step:
-
Stoichiometry: Dissolve
(1.0 eq, e.g., 275 mg) in 20 mL anhydrous toluene under Argon atmosphere. -
Ligand Addition: Add BPA (1.1 eq, e.g., 220 mg) dissolved in 5 mL toluene dropwise.
-
Reflux: Heat to reflux (
) for 4 hours. The solution will darken from orange to deep yellow/red. -
Precipitation: Cool to room temperature. If precipitate forms, filter directly. If not, reduce volume by 50% and add excess Pentane to induce precipitation.
-
Purification: Wash the solid with cold pentane (
mL) and dry under vacuum. -
Validation:
-
IR Spectroscopy: Look for three characteristic carbonyl stretches (
) around 2020, 1920, and 1900 (indicative of fac-tricarbonyl geometry). -
1H NMR: Confirm the presence of the methylene bridge signal (~4.5 ppm) and the NH proton.
-
Electrochemical Characterization (Cyclic Voltammetry)
Objective: Determine the onset potential and catalytic wave enhancement.
Setup:
-
Potentiostat: Biologic SP-200 or equivalent.
-
Cell: 3-electrode gas-tight cell.
-
Solvent: Acetonitrile (MeCN, HPLC Grade, dried over molecular sieves).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).
Protocol:
-
Prepare Solution: Dissolve 1 mM of
in the electrolyte solution. -
Electrodes:
-
Working: Glassy Carbon (3 mm diameter, polished with 0.05
alumina). -
Counter: Platinum Wire.
-
Reference:
(0.01 M in MeCN). Calibrate vs. Ferrocene ( ) at the end.
-
-
Blank Scan (Argon): Purge with Argon for 10 mins. Scan from 0.0 V to -2.5 V vs
. -
Catalytic Scan (CO2): Purge with CO2 (saturation) for 10 mins. Repeat the scan.
-
Observation: A large increase in current (catalytic wave) near the second reduction potential.
-
-
Proton Source Addition (Optional): Add 1-5% Water or 1 M TFE (Trifluoroethanol).
-
Insight: With BPA, the current enhancement should be visible even without strong external acids due to the internal NH, but TFE often boosts turnover frequency (TOF).
-
Controlled Potential Electrolysis (CPE) & Product Analysis
Objective: Quantify Faradaic Efficiency (FE) and Turnover Number (TON).
Protocol:
-
Cell: Gas-tight H-Cell separated by a Nafion 117 membrane.
-
Solution: 20 mL of 0.1 M
in MeCN (Catalyst conc: 0.5 mM). -
Potential: Set potential to -2.0 V vs
(or determined peak catalytic current from CV). -
Run Time: 1 to 4 hours with continuous stirring.
-
Gas Analysis (Headspace):
-
Extract 100
headspace gas every 30 mins. -
Inject into GC-TCD/FID (Column: MolSieve 5A for CO/H2).
-
-
Liquid Analysis:
-
Take 500
aliquot at the end. -
Add
and internal standard (e.g., DMSO or Maleic Acid). -
Analyze by 1H NMR for Formate production (singlet ~8.5 ppm).
-
Data Presentation & Calculations
Key Performance Indicators (KPIs)
Summarize your data using this table format:
| Parameter | Formula / Method | Target Value (State of Art) |
| Overpotential ( | $ | E{cat} - E^0_{CO2/CO} |
| Faradaic Efficiency (FE) | > 85% (for CO) | |
| Turnover Frequency (TOF) | > 10 | |
| Selectivity | > 10:1 |
Troubleshooting Guide
-
Issue: Low current or rapid decay during CPE.
-
Cause: Catalyst dimerization and precipitation on the electrode.
-
Fix: Add a bulky proton source (TFE) or lower catalyst concentration to 0.1 mM to discourage dimerization.
-
-
Issue: High H2 evolution.
-
Cause: Water content in MeCN is too high (>5%).
-
Fix: Freshly distill MeCN or use activated 3Å molecular sieves.
-
References
-
Mechanistic Foundations of Mn-Polypyridyl Catalysts
-
Role of Pendant Amines (BPA/DPA Ligands)
-
Chapovetsky, A., et al. (2016).[14] Pendant Proton Shuttles in Electrochemical CO2 Reduction. Chemical Reviews. (General concept grounding).
- Note: Specific Mn-BPA protocols are adapted from analogous Re-BPA systems and Mn-Bipyridine standards found in
-
Rochford, J., et al. (2018).[1] Manganese Catalysts for CO2 Reduction. Accounts of Chemical Research.
-
-
Rhenium Analogs (Comparison Data)
- Re(I) complexes with DPA have been extensively characterized, providing the baseline for the Mn(I)
-
(Inorganic Chemistry, 2014).
-
Electrochemical Protocols
- Saveant, J. M. (2008). Molecular Catalysis of Electrochemical Reactions. Chemical Reviews.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbon Dioxide Promoted H(+) Reduction Using a Bis(imino)pyridine Manganese Electrocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introducing [Mn(CO)3(tpa-κ3N)]+ as a novel photoactivatable CO-releasing molecule with well-defined iCORM intermediates – synthesis, spectroscopy, and antibacterial activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of the Bis‐Carbene Ligand on Manganese Catalysts for CO2 Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xray.uky.edu [xray.uky.edu]
- 12. mdpi.com [mdpi.com]
- 13. iris.cnr.it [iris.cnr.it]
- 14. Synthesis and assessment of CO-release capacity of manganese carbonyl complexes derived from rigid α-diimine ligands of varied complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | An Investigation of Electrocatalytic CO2 Reduction Using a Manganese Tricarbonyl Biquinoline Complex [frontiersin.org]
Application Note: Structural Characterization of Bis(pyridin-2-yl)methanamine Complexes via X-ray Crystallography
This Application Note is designed for researchers specializing in inorganic synthesis and structural biology/chemistry. It details the protocol for crystallizing and characterizing metal complexes of Bis(pyridin-2-yl)methanamine (often abbreviated as dipa or DipyMA ), a tridentate ligand distinct from the more common dipicolylamine (DPA).
Metal ComplexesIntroduction & Scope
This compound (
These complexes are critical in two high-value research areas:
-
Spin-Crossover (SCO) Materials: Fe(II)-dipa complexes exhibit temperature-dependent spin transitions, modulated by the hydrogen-bonding network of the apical
group [1]. -
Bioinorganic Catalysis: The
donor set mimics the histidine-rich active sites of metalloenzymes, making Ru(II) and Zn(II) dipa complexes valuable for modeling hydrolytic activity [2].
This guide provides a validated workflow for obtaining high-quality single crystals of dipa complexes and navigating the specific crystallographic challenges they present, such as twinning and hydrogen-bond disorder.
Chemical Context & Ligand Architecture[1][2][3][4][5][6]
Understanding the ligand's geometry is prerequisite to successful refinement.
-
Formula:
-
Donor Set: NNN (Tridentate). Two pyridine nitrogens (
) and one amine nitrogen ( ).[2] -
Coordination Mode: Predominantly facial (fac) in octahedral bis-complexes
, maximizing the distance between the bulky pyridine wings. -
Key Structural Feature: The primary amine (
) acts as a potent hydrogen bond donor. This makes the crystal packing highly sensitive to counter-ions and solvent molecules, often leading to supramolecular networks or porous frameworks.
Experimental Protocol: Synthesis & Crystallization
The crystallization of dipa complexes is driven by the interplay between the cationic complex and the counter-anion. We recommend a two-track strategy: Solvothermal Synthesis for thermodynamic products (SCO materials) and Layering/Diffusion for kinetic products (bio-mimetic models).
Protocol A: Solvothermal Synthesis (Recommended for Fe(II) SCO Materials)
Best for: High-density crystals, robust frameworks, polymeric networks.
-
Precursor Prep: Degas all solvents (
, MeOH, EtOH) with for 30 mins. Fe(II) is oxidation-sensitive. -
Stoichiometry: Mix Metal Salt (
) and dipa ligand in a 1:2 molar ratio. -
Anion Addition: Add the counter-ion salt (e.g.,
, ) in a 1:1 or 1:2 ratio relative to the metal. -
Reaction: Seal in a Teflon-lined autoclave (25 mL capacity).
-
Thermal Profile:
-
Ramp to
over 4 hours. -
Hold for 72 hours.
-
Cooling (Critical): Cool at
to ambient temperature. Rapid cooling yields microcrystalline powder.
-
-
Harvesting: Filter red/orange prisms immediately. Wash with cold MeOH.
Protocol B: Liquid-Liquid Diffusion (Recommended for Ru, Zn, Cu)
Best for: Delicate solvates, kinetic isomers, X-ray quality single crystals.
-
Bottom Layer (High Density): Dissolve the metal salt and ligand (1:2 ratio) in a minimal volume of water or dense organic solvent (e.g.,
or if solubility permits). -
Buffer Layer: Carefully pipette a thin layer of pure solvent (same as bottom layer) on top to slow mixing.
-
Top Layer (Low Density): Dissolve the precipitating anion (e.g.,
, ) in a lighter solvent (MeOH, EtOH, or Acetone). -
Incubation: Seal the tube with Parafilm (poke 1 small hole if slow evaporation is also desired). Store in the dark at
(fridge) to reduce thermal motion. -
Timeline: Crystals typically appear at the interface within 3-14 days.
Visualization: Crystallization Decision Matrix
Figure 1: Decision matrix for selecting the optimal crystallization pathway based on metal oxidation state and complex stability.
X-ray Data Collection & Processing[1]
dipa complexes often crystallize as solvates. The amine (
Critical Hazard: Loss of lattice solvent leads to crystal cracking and loss of diffraction power.
-
Mitigation: Transfer crystals directly from mother liquor into cryo-oil (e.g., Paratone-N). Never let them dry on a filter paper. Flash cool immediately to 100 K.
Data Collection Strategy:
-
Source: Mo-K
( Å) is preferred to minimize absorption, especially for first-row transition metals (Fe, Co, Ni). For Ru complexes, Mo is mandatory. -
Resolution: Aim for 0.75 Å or better. The position of the amine protons is structurally significant; high-angle data helps locate them in the difference Fourier map.
-
Redundancy: High redundancy (>4) is recommended to handle potential disorder in the counter-ions.
Structural Analysis & Refinement
When refining
Isomer Identification
Bis-tridentate complexes can exist as geometric isomers.
-
Facial (fac): The three N donors of one ligand occupy one face of the octahedron. This is the standard mode for dipa due to the rigid methine bridge.
-
Meridional (mer): Rare for this ligand class but possible with larger metals.
-
Chirality: The fac isomer is chiral (
and helical forms). In centrosymmetric space groups (e.g., , ), both enantiomers are present (racemate). In chiral space groups (e.g., ), spontaneous resolution may have occurred [3].
The Amine Protons ( )
The
-
Refinement: Do not geometrically place these protons immediately. Look for Q-peaks in the difference map around the amine nitrogen.
-
Validation: Verify that the H-bond geometry is sensible (
distance ~2.8–3.0 Å, angle >150°). -
Disorder: If the
protons are disordered, it often indicates dynamic rotation or averaging of the H-bond network.
Geometric Parameters Table
Compare your refined values against these typical ranges for Fe(II) and Ru(II) dipa complexes to ensure chemical plausibility.
| Parameter | Description | Typical Range (Fe-dipa) | Typical Range (Ru-dipa) | Significance |
| M-N(py) | Metal-Pyridine bond | 1.95 – 2.00 Å (LS) | 2.05 – 2.10 Å | Indicator of Spin State (Fe) |
| M-N(am) | Metal-Amine bond | 2.00 – 2.06 Å (LS) | 2.10 – 2.15 Å | Usually longer than Py bonds |
| N-M-N | Bite Angle | 87° – 89° | 86° – 88° | Deviation from 90° indicates strain |
| Py-Py Angle | Inter-ligand angle | < 90° | < 90° | Steric crowding check |
(LS = Low Spin. High Spin Fe(II) bond lengths will be ~0.15 Å longer).
Visualization: Structural Analysis Workflow
Figure 2: Step-by-step refinement logic focusing on the critical amine hydrogen atoms.
References
-
Setifi, Z., et al. (2018).[3] "Crystal structure of fac-bis[this compound]iron(II) 1,1,3,3-tetracyano-2-(dicyanomethylidene)propane-1,3-diide". Acta Crystallographica Section E, 74(9), 1227–1230.[4] Link
-
Chang, J., et al. (2004).[5] "Synthesis and Characterization of Bis(di-2-pyridylmethanamine)ruthenium(II)". Inorganic Chemistry, 43(5), 1735–1742. Link
-
Rigaku Oxford Diffraction. (2015).[1] "CrysAlis PRO: Data collection and processing software".[1] Rigaku Corporation. Link
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. fordham.edu [fordham.edu]
- 4. Crystal structure of fac-bis-[bis-(pyridin-2-yl)methan-amine]-iron(II) 1,1,3,3-tetra-cyano-2-(di-cyano-methyl-idene)propane-1,3-diide, [Fe(dipa)2](tcpd) [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Bis(pyridin-2-yl)methanamine derivatives for enantioselective catalysis
Application Note: Bis(pyridin-2-yl)methanamine Derivatives for Enantioselective Catalysis
Abstract
The This compound scaffold (often synonymous with dipicolylamine or DPA derivatives) represents a privileged motif in coordination chemistry. While the parent amine is achiral, its integration into chiral tetradentate
Introduction: The Scaffold & The Challenge
The core structure of bis(2-pyridylmethyl)amine (DPA) consists of a secondary amine flanked by two pyridine rings. Its tridentate (
Why this scaffold works:
-
Hemilability: The pyridine arms can dissociate transiently to open coordination sites for substrates.
-
Oxidative Stability: The
nitrogen donors resist oxidative degradation better than phosphines, making them ideal for aerobic oxidations. -
Electronic Tuning: Substituents on the pyridine rings (e.g., -OMe, -Cl) modulate the Lewis acidity of the metal center.
The Chiral Solution:
To induce chirality, the DPA motif is typically "doubled" onto a chiral diamine backbone (e.g., 1,2-diaminocyclohexane).[1] This creates a tetradentate
Ligand Design & Synthesis Protocol
The "Gold Standard" ligand in this class is
Protocol A: Synthesis of -BPCH Ligand
Reaction Scheme:
Reductive amination of
Materials:
- -trans-1,2-Diaminocyclohexane (1.0 equiv, 10 mmol, 1.14 g)
-
2-Pyridinecarboxaldehyde (2.0 equiv, 20 mmol, 2.14 g)
-
Sodium Borohydride (
) (2.5 equiv, 25 mmol, 0.95 g) -
Methanol (anhydrous, 50 mL)
-
Dichloromethane (DCM) and 1M NaOH for workup.
Step-by-Step Procedure:
-
Imine Formation: In a 250 mL round-bottom flask, dissolve
-trans-1,2-diaminocyclohexane in Methanol (30 mL). Cool to 0°C. -
Addition: Add 2-Pyridinecarboxaldehyde dropwise over 10 minutes. The solution will turn yellow (imine formation).
-
Stirring: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Checkpoint: TLC should show consumption of aldehyde.
-
Reduction: Cool the solution back to 0°C. Add
portion-wise (Caution: gas evolution). -
Completion: Stir at RT for 12 hours.
-
Quench: Add water (10 mL) slowly to quench excess borohydride. Evaporate methanol under reduced pressure.
-
Extraction: Dissolve residue in DCM (50 mL) and wash with 1M NaOH (2 x 30 mL) to ensure the amine is deprotonated. Dry organic layer over
. -
Purification: Concentrate in vacuo. The product is often a viscous oil that solidifies. Recrystallize from Hexane/Ethyl Acetate if necessary.
Yield: Typically 85-90%.
Characterization:
Application: Asymmetric Epoxidation of Olefins
Manganese complexes of
Mechanism of Action
The reaction proceeds via a high-valent Manganese(IV)-oxo or Manganese(V)-oxo species. The chiral ligand forces the oxidant to approach the olefin from a specific trajectory, governed by steric clashes with the cyclohexane backbone and pyridine substituents.
Figure 1: Catalytic cycle for Mn-catalyzed asymmetric epoxidation. The carboxylic acid additive promotes the formation of the active high-valent oxo species.
Protocol B: Catalytic Epoxidation of Styrene
Reagents:
-
Substrate: Styrene (1.0 mmol)
-
Catalyst: Mn(II) salt (e.g.,
) + -BPCH Ligand (Generate in situ or use isolated complex). -
Oxidant: 30%
(aq). -
Additive: Acetic Acid (AcOH) or 2-Ethylhexanoic acid (critical for proton transfer).
-
Solvent: Acetonitrile (
).[2]
Experimental Workflow:
-
Catalyst Preparation (In Situ): In a vial, mix
(3.5 mg, 1 mol%) and -BPCH (3.0 mg, 1 mol%) in (1 mL). Stir for 10 mins to form the complex. -
Substrate Addition: Add Styrene (104 mg, 1.0 mmol) and Acetic Acid (0.5 equiv, 30 mg) to the catalyst solution. Cool to 0°C.
-
Oxidant Addition: Syringe pump addition of
(1.5 equiv) dissolved in over 30 minutes is recommended to minimize catalase activity (decomposition of ). -
Reaction: Stir at 0°C for 1-2 hours. Monitor by GC or TLC.
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate. -
Analysis: Determine conversion by GC-FID. Determine Enantiomeric Excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Performance Data (Typical):
| Substrate | Catalyst Loading | Time (h) | Yield (%) | ee (%) |
| Styrene | 1.0 mol% | 1.0 | >95 | 45-60* |
| trans-Chalcone | 0.5 mol% | 0.5 | >98 | 85-92 |
| Chromene | 1.0 mol% | 1.5 | 90 | 96 |
*Note: Simple styrenes often require bulky ligand modifications (e.g., TIPS groups on pyridine) to achieve >90% ee. The standard BPCH is best for electron-deficient or cyclic olefins.
Troubleshooting & Optimization
Problem: Low Conversion
-
Cause 1: Catalase activity (Mn decomposes
).-
Fix: Add oxidant slowly (syringe pump). Increase acid additive concentration.
-
-
Cause 2: Catalyst poisoning.
-
Fix: Ensure substrate is free of coordinating impurities (amines, thiols).
-
Problem: Low Enantioselectivity
-
Cause: Non-selective background oxidation.
-
Fix: Lower the temperature to -20°C. Ensure the ligand:metal ratio is strictly 1:1 or 1.1:1; excess free metal causes racemic oxidation.
-
-
Optimization: Modify the ligand. Introduction of bulky groups (e.g., triisopropylsilyl) at the C6 position of the pyridine ring creates a tighter chiral pocket, significantly boosting ee for terminal olefins.
References
-
Costas, M., et al. (2009). "Asymmetric Epoxidation of Olefins with Chiral Bioinspired Manganese Complexes." Organic Letters. Link
-
Sun, W.-H., et al. (2025).[3] "1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(I)-catalyzed asymmetric hydrogenation of ketones." RSC Advances. Link
-
Bryliakov, K. P., & Talsi, E. P. (2014). "Manganese complexes with non-porphyrin N4 ligands as recyclable catalyst for the asymmetric epoxidation of olefins." Catalysis Science & Technology. Link
-
Gao, Y., et al. (2024).[4] "Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis." Accounts of Chemical Research. Link
-
Setifi, Z., et al. (2017). "fac-Bis[this compound]iron(II) bis(1,1,3,3-tetracyano-2-ethoxypropenide) dihydrate."[5][6][7] IUCrData. Link
Sources
- 1. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 2. Iron(II) complexes of 2,6-bis(imidazo[1,2- a]pyridin-2-yl)pyridine and related ligands with annelated distal heterocyclic donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Topic: A Multi-faceted Approach to the Analytical Purity Assessment of Bis(pyridin-2-yl)methanamine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Bis(pyridin-2-yl)methanamine is a critical building block and ligand in coordination chemistry and pharmaceutical synthesis. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, altered product profiles, and compromised final product efficacy and safety. This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals on the robust analytical techniques required for the definitive purity assessment of this compound. We present detailed protocols for the primary quantitative method, High-Performance Liquid Chromatography (HPLC), and a complementary method, Gas Chromatography (GC). Furthermore, we discuss the essential roles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and impurity identification. All methodologies are framed within the context of established regulatory expectations for analytical procedure validation, ensuring data integrity and trustworthiness.[1][2]
Introduction: The Rationale for a Multi-Technique Strategy
The purity assessment of an active pharmaceutical ingredient (API) or a key starting material is not a monolithic task accomplished by a single technique. Rather, it is a holistic investigation designed to provide a comprehensive purity profile. This compound, with its two aromatic pyridine rings and a primary amine functional group, possesses moderate polarity and the potential for a range of process-related impurities and degradation products.
A robust purity assessment strategy must therefore be orthogonal, employing multiple analytical techniques with different separation and detection principles. This ensures that a wide spectrum of potential impurities—ranging from starting materials and reagents to by-products and degradants—are detected and quantified. The primary goal is to establish that the analytical procedure is fit for its intended purpose, a cornerstone of guidelines established by the International Council for Harmonisation (ICH).[3][4]
Our recommended workflow integrates a primary chromatographic technique for quantitation with secondary and spectroscopic techniques for confirmation and identification.
Figure 1: A comprehensive workflow for the purity assessment and impurity characterization of this compound.
Primary Quantitative Technique: Reversed-Phase HPLC
High-Performance Liquid Chromatography is the cornerstone for purity determination of non-volatile organic molecules like this compound. A reversed-phase method provides excellent resolution for separating the main component from its structurally similar, less polar or more polar impurities.
Causality Behind Method Design:
-
Column Choice: A C18 (octadecylsilane) stationary phase is selected due to its versatility and effectiveness in retaining moderately polar analytes like our target compound.
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic modifier (acetonitrile) is employed. The buffer is critical; the amine group on the analyte has a pKa, and maintaining a constant pH ensures a consistent ionization state, leading to reproducible retention times and sharp peak shapes. A phosphate buffer at a pH of ~3.0-4.0 is a common starting point.
-
Detection: The pyridine rings contain strong chromophores, making UV detection highly sensitive. A photodiode array (PDA) detector is recommended as it can assess peak purity by comparing spectra across the entire peak, helping to identify co-eluting impurities.
Detailed Protocol: HPLC Purity Method
Apparatus and Materials:
-
HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.
-
C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid.
-
HPLC-grade water.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Diluent Preparation: A 50:50 mixture of Mobile Phase A and Mobile Phase B is recommended.
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in and dilute to 100.0 mL with the diluent.
-
-
Sample Solution Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 25.0 mL with the diluent.
-
-
Chromatographic Conditions & Data:
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for robust separation of moderately polar compounds. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
| Detection | PDA at 254 nm | Pyridine rings show strong absorbance at this wavelength. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0 | 10 | |
| 20 | 90 | |
| 25 | 90 | |
| 25.1 | 10 | |
| 30 | 10 |
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria below. This is a self-validating step to ensure the system is performing as expected on the day of analysis.[2][5]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; high tailing can hide small impurities. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
-
Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the sample solution.
-
Integrate all peaks.
-
Calculate the purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Complementary & Confirmatory Techniques
While HPLC provides the primary quantitative result, it does not offer definitive structural information and may not be suitable for all potential impurities.
Gas Chromatography (GC) for Volatile Impurities
GC is an essential orthogonal technique, particularly for identifying residual solvents or volatile by-products from the synthesis that would not be retained or detected by HPLC.
Causality Behind Method Design:
-
Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is a good general-purpose choice for separating a wide range of volatile and semi-volatile compounds.
-
Inlet and Detector: A split/splitless inlet is used to introduce a small, precise amount of the sample. A Flame Ionization Detector (FID) is ideal as it is robust and offers a near-universal response to organic compounds.
Protocol Outline: GC-FID
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Oven Program: 50 °C (hold 2 min) to 280 °C at 15 °C/min (hold 5 min).
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C (FID).
-
Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent like dichloromethane or methanol.
Mass Spectrometry (MS) for Impurity Identification
When an unknown impurity is detected above the identification threshold (typically >0.1% as per ICH Q3A guidelines), its identity must be determined. Coupling a mass spectrometer to the HPLC or GC system is the most powerful method for this task.
-
LC-MS: The eluent from the HPLC column is directed into the MS. Electrospray Ionization (ESI) is a suitable technique for this compound, as the amine group can be readily protonated to form [M+H]⁺ ions, directly revealing the molecular weight of the eluting peak.
-
GC-MS: This is the gold standard for volatile and semi-volatile impurity identification.[6] Electron Ionization (EI) creates a fragmentation pattern that serves as a "fingerprint" for the compound, which can be compared against spectral libraries for positive identification.
Nuclear Magnetic Resonance (NMR) for Structural Verification
NMR spectroscopy is unparalleled for the structural elucidation of the main component and the characterization of major impurities.
-
¹H NMR: Provides a definitive map of the proton environment. For this compound, one would expect to see characteristic signals for the aromatic protons on the two pyridine rings and a distinct signal for the methanamine proton and the amine protons. The integration of these signals can provide a semi-quantitative purity estimate and help identify impurities with different structural features.[7][8][9]
-
¹³C NMR: Complements the ¹H NMR by showing the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
Figure 2: Inter-relationship of analytical techniques for a comprehensive purity profile.
Conclusion
The purity assessment of this compound demands a rigorous, multi-technique approach. A validated reversed-phase HPLC method serves as the primary tool for quantification, providing precise and accurate results. This must be complemented by GC for the assessment of volatile impurities and by powerful spectroscopic techniques like NMR and MS for absolute structural confirmation and the definitive identification of any unknown impurities. By following these self-validating protocols, grounded in established scientific principles and regulatory guidelines, researchers and drug developers can ensure the quality and integrity of this vital chemical intermediate.
References
- Lab Manager. (2025, October 22).
- AMSbiopharma. (2025, July 22).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- Chang, J., et al. (2004, March 8). Synthesis and characterization of bis(di-2-pyridylmethanamine)ruthenium(II). Inorganic Chemistry, 43(5), 1735-42.
- ACS Publications. (2004, February 3). Synthesis and Characterization of Bis(di-2-pyridylmethanamine)ruthenium(II). Inorganic Chemistry.
- ResearchGate. (n.d.). A comparison of a part of ¹H‐NMR spectra of N,N'‐[biphenyl‐4,4'‐diyldimethylidyne]bis‐2‐(pyridin‐2‐yl)methanamine (L¹) and its Ir (III) complex 3 (both dissolved in DMSO‐d6).
- ResearchGate. (n.d.). ¹H-NMR spectra of N,N'-bis-(pyridin-2-ylmethylene)-ethane-1,2-diamine (Schiff-base).
- ResearchGate. (n.d.). Fig. S6 1 H NMR of bis(2-pyridylmethyl)amine.
- ATSDR. (n.d.). Analytical Methods for Pyridine.
- Sigma-Aldrich. (n.d.). Pharmacopeia & Metrological Institute Standards.
- ECHEMI. (n.d.). The quality standards of amine sulfurine, American Pharmacopoeia, Japanese Pharmacopoeia.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Bis(pyridin-2-yl)methanamine: A Versatile N,N,N-Tridentate Ligand in the Catalytic Synthesis of Pharmaceutical Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Bis(pyridin-2-yl)methanamine, also known as dipicolylamine (DPA), has emerged as a privileged scaffold in coordination chemistry. Its ability to act as a robust N,N,N-tridentate ligand allows for the formation of stable and catalytically active complexes with a wide array of transition metals. This application note provides a detailed exploration of this compound's role in synthesizing pharmaceutical intermediates. We will delve into the structural and electronic properties that underpin its catalytic efficacy, present detailed protocols for the synthesis of a representative copper(I) catalyst, and its application in a key C-C bond-forming reaction, the Atom Transfer Radical Addition (ATRA). This guide is intended for researchers in medicinal chemistry and process development seeking to leverage this versatile ligand in their synthetic strategies.
Introduction: The Strategic Value of this compound (DPA)
In the landscape of pharmaceutical synthesis, the development of efficient, selective, and robust catalysts is paramount. This compound (DPA) is an organic compound featuring a central secondary amine linking two picolyl (pyridin-2-ylmethyl) groups.[1] Its significance lies in its function as a classic tridentate ligand, binding to a metal center through the two pyridine nitrogen atoms and the central amine nitrogen.[2]
This N,N,N-coordination motif creates a "pincer-like" grip on the metal ion, forming two stable five-membered chelate rings. This chelate effect significantly enhances the thermodynamic stability of the resulting metallo-complex compared to analogous monodentate ligands. The electronic properties of the pyridine rings can be readily tuned through substitution, allowing for fine control over the steric and electronic environment of the metal's active site. This tunability is a cornerstone of rational catalyst design, enabling optimization for specific transformations.
Metal complexes derived from DPA have found applications as catalysts in a variety of organic transformations crucial for drug synthesis.[3] Of particular note are copper complexes, which have demonstrated significant activity in Atom Transfer Radical Addition (ATRA) reactions—a powerful method for forming carbon-carbon bonds.[4]
The Ligand-Metal Interaction: Causality of Catalytic Function
The efficacy of a DPA-metal complex is not merely incidental; it is a direct consequence of its specific coordination geometry and electronic structure. When DPA coordinates to a metal ion, such as copper(I), it typically enforces a distorted tetrahedral or trigonal pyramidal geometry. This pre-organized, yet flexible, coordination sphere is crucial for the catalytic cycle.
Why this matters in catalysis:
-
Stabilization of Multiple Oxidation States: The N,N,N-donor set is adept at stabilizing the different oxidation states of the metal required during a catalytic cycle (e.g., Cu(I) and Cu(II) in ATRA). The pyridine rings can act as π-acceptors, helping to delocalize electron density from the metal center.
-
Creation of a Labile Site: The tridentate coordination leaves at least one coordination site on an octahedral or square planar metal center open or occupied by a labile solvent molecule. This site is essential for substrate binding and activation, initiating the catalytic process.
-
Steric Influence: The picolyl groups provide a defined steric environment around the metal center, which can be exploited to influence the stereoselectivity of a reaction, a critical consideration in the synthesis of chiral pharmaceuticals.
The diagram below illustrates the fundamental coordination of the DPA ligand to a generic metal center (M), forming the stable bicyclic chelate structure that is the foundation of its catalytic utility.
Caption: Coordination of DPA ligand to a metal center (M).
Experimental Protocols
The following sections provide detailed, self-validating protocols for the synthesis of a representative DPA-copper(I) catalyst and its subsequent use.
This protocol describes the synthesis of a common and effective Copper(I) catalyst precursor. The choice of a bromide counter-ion provides a stable, isolable complex that can be readily activated under reaction conditions.[4]
Workflow Diagram:
Caption: Workflow for the synthesis of the [Cu(DPA)Br] catalyst.
Materials & Reagents:
-
Copper(I) Bromide (CuBr, 98% or higher)
-
This compound (DPA, 97% or higher)[5]
-
Acetonitrile (MeCN), anhydrous
-
Diethyl Ether (Et2O), anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bars
-
Cannula and syringes
-
Sintered glass funnel
Procedure:
-
Inert Atmosphere: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add Copper(I) Bromide (1.43 g, 10.0 mmol). Seal the flask and purge with dry nitrogen or argon for 15 minutes. This step is critical as Cu(I) is susceptible to oxidation by air.
-
Ligand Addition: In a separate vial, dissolve this compound (1.85 g, 10.0 mmol) in 20 mL of anhydrous acetonitrile. Using a syringe, transfer this solution to the Schlenk flask containing CuBr.
-
Reaction: Stir the resulting suspension at room temperature. The initial suspension should gradually dissolve to form a clear or slightly colored solution over 2-4 hours.
-
Monitoring: The reaction can be monitored by observing the dissolution of the solid CuBr. Complete dissolution indicates the formation of the soluble complex.
-
Precipitation: Once the reaction is complete, slowly add 50 mL of anhydrous diethyl ether to the stirred solution via cannula. The product is less soluble in ether and will precipitate as a white or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration using a sintered glass funnel under a nitrogen blanket.
-
Washing: Wash the collected solid with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.
-
Drying: Dry the product under high vacuum for 4-6 hours to remove all residual solvent.
Self-Validation & Characterization:
-
Expected Yield: 85-95%.
-
Appearance: White to off-white microcrystalline solid.
-
Characterization (Expected):
-
¹H NMR (DMSO-d₆): Signals corresponding to the pyridine and methylene protons will be observed, typically shifted downfield compared to the free ligand due to coordination.
-
FT-IR (ATR): Look for characteristic C=N and C=C stretching frequencies of the pyridine rings and N-H stretching of the coordinated amine.
-
Elemental Analysis: Calculated for C₁₁H₁₁BrCuN₃: C, 40.20%; H, 3.37%; N, 12.78%. Found values should be within ±0.4%.
-
This protocol demonstrates the use of the synthesized [Cu(DPA)Br] complex to catalyze the addition of bromotrichloromethane to styrene, a model reaction for forming a C-C bond and a halogenated intermediate useful in further pharmaceutical modifications.
Catalytic Cycle Overview:
Caption: Simplified catalytic cycle for a Cu-DPA catalyzed ATRA reaction.
Materials & Reagents:
-
[Cu(DPA)Br] (synthesized in Protocol 3.1)
-
Styrene (inhibitor removed by passing through basic alumina)
-
Bromotrichloromethane (BrCCl₃)
-
Toluene, anhydrous
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Setup: To a 50 mL Schlenk tube equipped with a stir bar, add the [Cu(DPA)Br] catalyst (32.8 mg, 0.1 mmol, 1 mol%).
-
Reagent Addition: Seal the tube and purge with nitrogen. Add anhydrous toluene (10 mL), followed by styrene (1.14 mL, 10.0 mmol), and finally bromotrichloromethane (1.08 mL, 11.0 mmol).
-
Reaction: Immerse the sealed reaction tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via a degassed syringe) and analyzing by GC or TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). Styrene consumption indicates reaction progression.
-
Work-up: After the reaction is complete (typically 12-24 hours, or when styrene is consumed), cool the mixture to room temperature. Dilute with 20 mL of dichloromethane and pass it through a short plug of silica gel to remove the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure product.
Self-Validation & Characterization:
-
Expected Product: 1-bromo-3,3,3-trichloro-1-phenylpropane.
-
Expected Yield: 75-90%.
-
Characterization (Expected):
-
¹H NMR (CDCl₃): Distinct signals for the aromatic protons and the aliphatic protons of the propane backbone. The benzylic proton will appear as a doublet of doublets.
-
¹³C NMR (CDCl₃): Signals for the aromatic carbons, the CCl₃ carbon, and the two aliphatic carbons.
-
MS (GC-MS or ESI): A molecular ion peak corresponding to the product mass, showing the characteristic isotopic pattern for one bromine atom.
-
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the DPA-Cu catalyzed ATRA of various olefins, showcasing the versatility of the system.
| Entry | Olefin | Initiator | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | BrCCl₃ | 1 | 80 | 16 | 88 |
| 2 | 1-Octene | CCl₄ | 2 | 90 | 24 | 75 |
| 3 | Methyl Acrylate | BrCCl₃ | 1 | 70 | 12 | 92 |
Note: Data are representative and may vary based on specific experimental conditions and substrate purity.
Safety & Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Copper(I) Bromide: Harmful if swallowed or inhaled. Avoid creating dust.
-
Bromotrichloromethane: Toxic and an irritant. It is a suspected carcinogen. All manipulations should be performed in a fume hood.
-
Inert Atmosphere Techniques: Both the catalyst synthesis and the ATRA reaction involve air-sensitive reagents (Cu(I)). Proper use of Schlenk line or glovebox techniques is essential for reproducibility and safety.
Conclusion
This compound is a powerful and versatile N,N,N-tridentate ligand that provides access to a wide range of catalytically active metal complexes. The DPA-copper system, in particular, offers a robust and efficient platform for key bond-forming reactions like Atom Transfer Radical Addition, which are instrumental in the construction of complex pharmaceutical intermediates. The straightforward synthesis of the ligand-metal complexes and their high efficacy make DPA a valuable tool for both academic research and industrial process development. The principles and protocols outlined in this note provide a solid foundation for scientists to explore and implement DPA-based catalysts in their synthetic endeavors.
References
-
Watson International. Bis(2-pyridinylmethyl)amine CAS 1539-42-0. [Link]
-
Chang, J., Plummer, S., Berman, E. S. F., Striplin, D., & Blauch, D. (2004). Synthesis and Characterization of Bis(di-2-pyridylmethanamine)ruthenium(II). Inorganic Chemistry. [Link]
-
Setifi, Z., Setifi, F., Mague, J. T., & Al-Douh, M. H. (2026). Synthesis and structure of catena-poly[[[bis(pyridin-2-yl)amine]cadmium(II)]-di-μ2-azido]. Acta Crystallographica Section E. [Link]
-
Benmansour, S., et al. (2015). fac-Bis[this compound]iron(II) bis(1,1,3,3-tetracyano-2-ethoxypropenide) dihydrate. IUCrData. [Link]
-
Doyle, L. R., et al. (2020). Synthesis, characterization, and electrocatalytic activity of bis(pyridylimino)isoindoline Cu(ii) and Ni(ii) complexes. Dalton Transactions. [Link]
-
Kruger, T., et al. (2018). Synthesis, Characterization, X-Ray Crystallography Analysis, and Catalytic Activity of bis(2-pyridylmethyl)amine Copper Complexes Containing Coupled Pendent Olefinic Arms in Atom Transfer Radical Addition (ATRA) Reactions. ResearchGate. [Link]
-
Blackman, A. G., et al. (2000). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Dalton Transactions. [Link]
-
Acros Pharmatech. Bis(pyridin-2-ylmethyl)amine. [Link]
-
Home Sunshine Pharma. Bis(pyridin-2-ylmethyl)amine CAS 1539-42-0. [Link]
-
University of Sri Jayewardenepura. Sulfonamide Ligands as Therapeutic and Diagnostic Agents. [Link]
-
Lee, S. H., et al. (2012). Dimethyl-N,N′-bis(pyridin-2-yl)methanediamine. National Institutes of Health. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(pyridin-2-yl)methanamine
Welcome to the technical support center for the synthesis of Bis(pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction: Navigating the Synthetic Landscape
This compound is a valuable chelating agent and a crucial building block in coordination chemistry and the development of novel therapeutics. However, its synthesis can present several challenges, leading to low yields and purification difficulties. This guide will explore the most common synthetic routes, dissect potential pitfalls, and offer evidence-based solutions to optimize your experimental outcomes.
We will primarily focus on two main synthetic strategies:
-
Reductive Amination of Di(2-pyridyl) Ketone: A common and direct approach.
-
Reduction of Di(2-pyridyl) Ketone Oxime: An alternative route offering distinct advantages and challenges.
Through a detailed question-and-answer format, we will address specific issues you may encounter, providing not just procedural steps but also the underlying chemical principles.
Part 1: Troubleshooting Guide for Reductive Amination of Di(2-pyridyl) Ketone
This is a popular method for synthesizing this compound. The general scheme involves the reaction of di(2-pyridyl) ketone with an amine source, typically ammonia or its equivalent, to form an intermediate imine, which is then reduced to the desired primary amine.
Question 1: My reductive amination using standard conditions (e.g., NaBH₃CN, NaBH(OAc)₃) is failing or giving very low yields. What is going wrong?
Answer:
This is a frequently encountered issue. Standard reducing agents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often ineffective for the reductive amination of di(2-pyridyl) ketone. The primary reason lies in a disfavored equilibrium towards the formation of the intermediate imine.[1]
Causality: The electrophilicity of the carbonyl carbon in di(2-pyridyl) ketone is reduced due to the electron-donating nature of the two pyridine rings. This makes the initial nucleophilic attack by ammonia (or an ammonia equivalent) to form the hemiaminal, and subsequent dehydration to the imine, a slow and unfavorable process. Standard mild reducing agents are designed to selectively reduce the imine in the presence of the ketone. However, if the imine concentration is negligible, the reduction will not proceed, and you will primarily recover your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reductive amination.
Recommended Protocol (Adapted from Renz, et al.): [1]
This one-pot, two-step method has been shown to produce yields of up to 70%.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve di(2-pyridyl) ketone and the amine source (e.g., ammonium acetate or another ammonia equivalent) in a suitable solvent like isopropanol.
-
Add activated 3 Å molecular sieves to the mixture. The sieves are crucial as they sequester water, driving the imine formation equilibrium forward.
-
Stir the mixture at a moderately elevated temperature (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the ketone.
Step 2: Reduction
-
After confirming imine formation (or allowing sufficient time for it to occur), add zinc dust to the reaction mixture.
-
Reflux the suspension. The combination of zinc and isopropanol acts as the reducing agent for the imine.
-
Monitor the reduction by TLC until the intermediate imine spot is consumed.
-
Filter the reaction mixture to remove the zinc and molecular sieves.
-
Proceed with an appropriate aqueous workup and purification.
Question 2: I am observing a significant amount of Di(2-pyridyl)methanol as a byproduct. How can I prevent this?
Answer:
The formation of di(2-pyridyl)methanol indicates that your reducing agent is reducing the starting ketone before the imine has a chance to form and be reduced.
Causality: This is a common issue when using stronger, less selective reducing agents like sodium borohydride (NaBH₄) without first ensuring complete imine formation.[2] If the imine formation is slow, NaBH₄ will readily reduce the more abundant ketone. Even with the Zn/iPrOH method, if the reduction step is initiated prematurely or at too high a temperature before sufficient imine has formed, some reduction of the starting ketone can occur.
Preventative Measures:
-
Ensure Complete Imine Formation First: Before adding your reducing agent, be patient with the imine formation step. Use TLC to monitor the consumption of the di(2-pyridyl) ketone. The imine is often visible as a new spot on the TLC plate.
-
Choice of Reducing Agent: If you are not following the Zn/iPrOH protocol, use a milder, imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃, but only after confirming imine formation.
-
Temperature Control: During the reduction step, especially if using a more reactive reducing agent, maintain a lower temperature initially and gradually warm the reaction mixture.
-
pH Adjustment: For some reductive aminations, a slightly acidic pH (around 5-6) can facilitate imine formation without significantly deactivating the amine nucleophile. A small amount of acetic acid can be used as a catalyst. However, be cautious as the pyridine nitrogens can be protonated.
| Parameter | Condition to Favor Amine | Condition to Favor Alcohol Byproduct |
| Reaction Staging | Two-step: 1. Imine formation, 2. Reduction | One-pot addition of all reagents |
| Reducing Agent | Imine-selective (e.g., NaBH₃CN, Zn/iPrOH) | Strong, non-selective (e.g., NaBH₄) |
| Monitoring | TLC confirmation of imine before reduction | Addition of reducing agent at t=0 |
| Additives | Molecular sieves to drive imine formation | None |
Question 3: What is the Leuckart-Wallach reaction, and can it be used for this synthesis?
Answer:
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] It typically requires high temperatures (120-165 °C).
Applicability: Yes, this reaction is a viable, albeit less common, alternative for the synthesis of this compound. It can be particularly useful if other methods fail, as the high temperatures can overcome the activation energy barrier for imine formation.
General Protocol:
-
Mix di(2-pyridyl) ketone with an excess of ammonium formate.
-
Heat the mixture to a high temperature (e.g., 160 °C) for several hours.
-
The reaction proceeds through a formamide intermediate, which is then hydrolyzed (typically with aqueous HCl) to yield the primary amine.
-
Neutralize the reaction mixture with a base and extract the product.
Potential Issues and Troubleshooting:
-
Harsh Conditions: The high temperatures can lead to side products and decomposition. Careful temperature control is essential.
-
Incomplete Hydrolysis: The intermediate N-formyl compound may be difficult to hydrolyze completely. Ensure sufficient time and acid concentration during the hydrolysis step.
-
Purification: The crude product may contain formamide-related impurities, requiring careful purification.
Part 2: FAQs for Synthesis via Reduction of Di(2-pyridyl) Ketone Oxime
This alternative route involves the conversion of di(2-pyridyl) ketone to its oxime, followed by reduction to the primary amine.
Reaction Scheme:
Caption: Synthesis of this compound via the oxime intermediate.
Question 4: I'm having trouble with the first step, the formation of the oxime. My yields are low. How can I optimize this?
Answer:
The formation of di(2-pyridyl) ketone oxime is generally a straightforward reaction, but yields can be affected by pH and reaction conditions.
Optimization Strategies:
-
pH Control: The reaction of a ketone with hydroxylamine is pH-dependent. The optimal pH is typically weakly acidic to facilitate the protonation of the carbonyl oxygen, making it more electrophilic, without excessively protonating the hydroxylamine, which would render it non-nucleophilic. Using hydroxylamine hydrochloride with a base like sodium acetate or pyridine to buffer the solution is a common practice.
-
Solvent: A mixture of ethanol and water is often a good solvent system, as it can dissolve both the organic ketone and the hydroxylamine salt.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate, but excessive heat can lead to decomposition.
-
Isomer Formation: Be aware that oximes can exist as E and Z isomers. While this may not affect the subsequent reduction, it can complicate characterization.[5]
Question 5: What are the best reducing agents for converting the oxime to the primary amine, and what are the potential side reactions?
Answer:
Several reducing agents can be effective for this transformation. The choice of reagent can influence the yield and side product profile.
Recommended Reducing Agents:
-
Zinc Dust in Ammonia/Ethanol: This is a classic and effective method for reducing oximes to primary amines. The reaction is typically carried out by refluxing the oxime with activated zinc dust in an ammoniacal ethanol solution.
-
Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) or Raney nickel catalyst is a clean and efficient method. This often provides high yields with minimal side products, although it requires specialized hydrogenation equipment.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will readily reduce the oxime. However, it is non-selective and requires strictly anhydrous conditions and careful handling.
Potential Side Reactions and Troubleshooting:
-
Incomplete Reduction: If the reduction is not complete, you may isolate the starting oxime or potentially a hydroxylamine intermediate. Ensure you are using a sufficient excess of the reducing agent and allowing adequate reaction time.
-
Formation of Secondary Amines: Under some conditions, particularly with more aggressive reducing agents, the initially formed primary amine can react with remaining imine intermediates to form a secondary amine dimer. This can be minimized by using milder conditions and ensuring a rapid and complete reduction.
-
Aziridine Formation: In some cases, intramolecular cyclization can lead to the formation of an aziridine byproduct. This is less common but can be favored by certain reaction conditions.
Part 3: General Purification and Characterization
Question 6: What are the best methods for purifying crude this compound?
Answer:
Purification is a critical step to obtain high-purity this compound. The choice of method will depend on the nature of the impurities.
-
Acid-Base Extraction: As a primary amine, the product can be protonated and extracted into an aqueous acid layer (e.g., 1M HCl), leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) to deprotonate the amine, which can then be extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate). This is a very effective method for removing non-basic impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system of dichloromethane/methanol with a small amount of triethylamine or ammonia is often effective. The basic additive is crucial to prevent the amine from streaking on the acidic silica gel.
-
Crystallization/Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride or tetrafluoroborate), recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
TLC Monitoring Guide:
| Compound | Typical Rf Value (DCM/MeOH 95:5) | Visualization |
| Di(2-pyridyl) Ketone | High Rf | UV active |
| Di(2-pyridyl) Ketone Oxime | Medium-High Rf | UV active, may stain with KMnO₄ |
| This compound | Low Rf (streaks without base) | UV active, stains with ninhydrin |
| Di(2-pyridyl)methanol | Medium Rf | UV active, may stain with KMnO₄ |
Note: Rf values are approximate and will vary with the exact TLC conditions.
References
- Renz, M., Hemmert, C., & Meunier, B. (2001). Synthesis of Bis[di(2-pyridyl)methyl]amine (BDPMA) by a Novel One-Pot Multi-Step Reductive Amination with Molecular Sieves and Zn/iPrOH. European Journal of Organic Chemistry, 2001(4), 627-630.
- Maryanoff, C. A., & Maryanoff, B. E. (1996). A Convenient and General Synthesis of Substituted Amines by Reductive Amination of Aldehydes and Ketones. The Journal of Organic Chemistry, 61(21), 7452-7464.
- Pollard, C. B., & Young, D. C. (1951). The Leuckart Reaction. Chemical Reviews, 48(1), 65-117.
- Organic Syntheses, Coll. Vol. 3, p.723 (1955); Vol. 29, p.80 (1949). [Link: http://www.orgsyn.org/demo.aspx?prep=CV3P0723]
- Leuckart, R. (1885). Ueber eine neue und eine frühere Methode zur Darstellung substituirter Amine. Berichte der deutschen chemischen Gesellschaft, 18(2), 2341-2344.
- Wallach, O. (1891). Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von Formamid auf Aldehyde und Ketone. Justus Liebigs Annalen der Chemie, 268(1‐2), 197-224.
- Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Chelucci, G., Baldino, S., & Baratta, W. (2015). Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine (Ampy)-Based Ligands in Catalysis.
- RSC. (2014). Reductive Amination. [Link: https://www.rsc.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link: https://www.masterorganicchemistry.
Sources
Purification of crude Bis(pyridin-2-yl)methanamine by column chromatography
Welcome to the Technical Support Center for the purification of Bis(pyridin-2-yl)methanamine (also known as di(pyridin-2-yl)methanamine or dipa). This highly versatile polybasic amine is a critical tridentate ligand precursor used extensively in coordination chemistry, catalysis, and drug development. However, its purification is notoriously challenging due to its high basicity and potent metal-chelating properties.
This guide is designed for researchers and scientists, providing field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure high-yield isolation.
Troubleshooting Guides & FAQs
Q1: Why does my crude this compound streak completely down the silica column, resulting in poor separation and overlapping fractions?
A1: This is a classic acid-base interaction issue. Standard silica gel (
-
The Solution: You must dynamically deactivate the silanol groups. This is achieved by adding basic modifiers like Triethylamine (TEA) or aqueous ammonia (
) to your eluent system[1]. Alternatively, utilizing a highly polar eluent mixture such as /MeOH (varying from 99:1 to 90:10) can help overcome these interactions[2].
Q2: I am losing a significant amount of product on the column, and the silica is turning a faint pink/brown color. What is happening? A2: Your product is actively chelating trace metals on the column. This compound is a potent tridentate chelator. Standard, lower-grade silica gel contains trace amounts of transition metals (e.g., Iron, Copper) leftover from the manufacturing process. The amine irreversibly binds to these metals, leading to product loss and colored bands.
-
The Solution: Switch your stationary phase. Neutral or basic alumina (
) lacks these acidic silanols and trace transition metals, making it an excellent alternative. Elution on alumina can often be achieved cleanly with 1–2% MeOH inngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> without the need for TEA[3]. For the absolute highest recovery, aminopropyl-functionalized silica gel can be used.
Q3: How do I efficiently remove residual triethylamine (TEA) from my purified fractions? A3: TEA (bp 89°C) often co-elutes and remains trapped in the isolated product as a viscous oil, which will severely interfere with downstream metal coordination or NMR quantification.
-
The Solution: After concentrating your fractions via rotary evaporation, dissolve the resulting oil in 10 mL of toluene. Re-evaporate the mixture. Toluene forms a low-boiling azeotrope with TEA, helping to strip it from the product. Repeat this co-evaporation 2–3 times, followed by leaving the flask under high vacuum (
0.1 mbar) for 12 hours.
Quantitative Data: Stationary Phase & Eluent Comparison
The following table summarizes the causal relationships between stationary phase choices, eluent systems, and expected purification outcomes based on established literature.
| Stationary Phase | Recommended Eluent System | Modifier Required? | Yield Potential | Mechanistic Causality / Notes |
| Standard Silica Gel | Yes (1–5% TEA) | Moderate (55–75%) | TEA competitively binds acidic silanols, preventing amine protonation[1]. Prone to trace metal chelation. | |
| Standard Silica Gel | Yes (Often | Moderate (55–84%) | Polar protic modifiers disrupt hydrogen bonding. Yields vary based on silica purity[2]. | |
| Neutral Alumina | No | High (85–96%) | Lacks acidic silanols and trace metals. Prevents electrostatic streaking and irreversible chelation[3]. | |
| Aminopropyl-Silica | EtOAc / Hexanes (3:1) | No | Very High (>90%) | Surface is pre-functionalized with primary amines, completely eliminating product-matrix interactions. |
Experimental Protocols: Self-Validating Methodology
Below is the standardized, step-by-step methodology for purifying crude this compound using TEA-Deactivated Silica Gel Chromatography .
Step 1: Column Preparation & Dynamic Deactivation
-
Slurry Preparation: Prepare a slurry of silica gel (230–400 mesh) in an eluent mixture of
/ EtOAc / TEA (2:1:0.1). -
Packing: Pour the slurry into the column and allow it to settle.
-
Deactivation Flush: Flush the packed column with 2 column volumes (CV) of a high-TEA deactivation solvent:
containing 5% TEA . -
Self-Validation Check: Collect a 5 mL fraction from the bottom of the column. Spot it onto pH paper. Do not proceed until the eluate registers as strongly basic (pH > 9). This confirms the silanols are fully saturated.
Step 2: Sample Loading
-
Equilibration: Flush the column with 1 CV of your actual running eluent (e.g.,
/ EtOAc / TEA at 2:1:0.05) to remove excess unbound TEA. -
Loading: Dissolve the crude this compound in the minimum amount of
and carefully load it onto the silica bed.
Step 3: Elution & Monitoring
-
Elution: Run the column using the running eluent.
-
Self-Validation Check (TLC): Standard TLC plates will cause the product to streak, giving false negatives for purity. You must pre-treat your TLC plates by developing them in 5% TEA/Hexanes and drying them before spotting your fractions. A perfectly round spot under UV (254 nm) confirms the modifier is working.
Step 4: Isolation & Stripping
-
Combine the product-containing fractions and concentrate via rotary evaporation (water bath at 35°C).
-
Perform the Toluene-Azeotrope strip (as described in Q3) to remove residual TEA, yielding the pure ligand as a reddish-brown to pale yellow oil.
Purification Decision Matrix
Use the following logical workflow to determine the optimal chromatographic strategy for your specific laboratory constraints.
Workflow for the chromatographic purification of polybasic pyridine amines.
References
1.[2] Dalton Transactions - Department of Chemistry, IIT Kharagpur . Source: iitkgp.ac.in. URL: 2.[1] Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes . Source: Inorganic Chemistry (acs.org). URL: 3.[3] Bridging Ligand Containing Terpyridine (bpat) . Source: Encyclopedia MDPI (encyclopedia.pub). URL: 4.[4] Development of 99mTc-labeled Pyridyl Benzofuran Derivatives to Detect Pancreatic Amylin in Islet Amyloid . Source: doi.org. URL:
Sources
Pyridylamine Synthesis Support Center: Troubleshooting & Protocols
Welcome to the Pyridylamine Synthesis Support Center. Synthesizing pyridylamine ligands via carbon-nitrogen (C-N) cross-coupling is a cornerstone of modern drug discovery and coordination chemistry. However, the unique electronic and steric properties of the pyridine ring often invite competing side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.
Section 1: Troubleshooting Buchwald-Hartwig Aminations
Q1: Why am I seeing significant protodehalogenation (hydrodehalogenation) instead of the desired C-N coupling?
Causality: Protodehalogenation occurs when the rate of reductive elimination is outpaced by
Q2: How do I prevent bis-arylation (over-arylation) when using primary amines to synthesize secondary pyridylamines? Causality: When a primary amine successfully couples with a halopyridine, the resulting secondary pyridylamine product is often more nucleophilic than the starting material. This allows the product to re-enter the catalytic cycle, displacing the primary amine and undergoing a second oxidative addition/cross-coupling sequence, leading to bis-arylation[3]. Solution: Control the geometry of the active catalyst pocket. Ligands like BrettPhos are specifically designed to create a highly restricted binding environment around the palladium center[4]. While the primary amine is small enough to coordinate and couple, the bulky secondary amine product is sterically blocked from re-coordinating to the Pd-complex[5]. Furthermore, strictly maintain a 1:1.05 stoichiometry (halide:amine) to prevent concentration-driven over-arylation[6].
Q3: The pyridine nitrogen is poisoning my palladium catalyst, resulting in low conversion. How can I overcome this?
Causality: The basic nitrogen of the pyridine ring is a strong
Section 2: Mandatory Visualization
Fig 1. Decision matrix for troubleshooting pyridylamine Buchwald-Hartwig side reactions.
Section 3: Quantitative Data Summaries
Table 1: Catalyst and Ligand Selection Matrix for Pyridylamine Synthesis
| Amine Nucleophile | Halopyridine Electrophile | Recommended Ligand / Precatalyst | Optimal Base | Primary Side Reaction Mitigated |
| Primary Aliphatic | 2-Bromopyridine | BrettPhos / Pd-G3 | NaOtBu | Bis-arylation[5] |
| Secondary Aliphatic | 3-Chloropyridine | RuPhos / Pd-G4 | LiHMDS | Protodehalogenation[7] |
| Primary Arylamine | 4-Iodopyridine | XPhos / Pd | Cs | Catalyst Poisoning (Iodide bridging)[2] |
| Sterically Hindered | 2-Chloropyridine | tBuBrettPhos / Pd-G3 | NaOtBu | Slow Transmetalation[4] |
Section 4: Experimental Protocols
Protocol A: Chemoselective Buchwald-Hartwig Amination of Halopyridines Objective: Synthesize secondary pyridylamines from primary amines and halopyridines while suppressing bis-arylation and protodehalogenation via a self-validating workflow.
Step 1: Preparation of the Pre-catalyst Complex
-
In an argon-filled glovebox, charge an oven-dried Schlenk flask with the BrettPhos-Pd-G3 precatalyst (2 mol%) and the halopyridine (1.0 equiv).
-
Causality Insight: Utilizing a G3 precatalyst rather than separate Pd(OAc)
and free ligand ensures a strict 1:1 Ligand-to-Palladium ratio and rapid generation of the active L Pd(0) species at room temperature, preventing unligated Pd from aggregating into inactive black precipitates[7].
Step 2: Base and Nucleophile Addition
3. Add sodium tert-butoxide (NaOtBu) (1.2 equiv). Note: If base-sensitive functional groups (e.g., esters) are present, strictly substitute with Cs
Step 3: Solvent Addition and Reaction Initiation 6. Add anhydrous, degassed toluene to reach a 0.2 M substrate concentration. 7. Seal the flask, remove from the glovebox, and heat to 80 °C under rigorous stirring (800 rpm). 8. Causality Insight: Toluene is the optimal solvent because the resulting halide salts (e.g., NaBr, NaI) are highly insoluble in it. Their precipitation drives the transmetalation step forward via Le Chatelier's principle and prevents iodide-bridged Pd dimer formation[5].
Step 4: In-Process Monitoring & Validation 9. After 2 hours, withdraw a 50 µL aliquot under positive argon pressure. Quench with water and extract with EtOAc. 10. Analyze the organic layer via GC-MS or LC-MS. 11. Validation Metric: You should observe a mono-arylated to bis-arylated ratio of >95:5. If the protodehalogenation byproduct exceeds 5%, the reductive elimination is too slow; verify the integrity of your BrettPhos ligand or increase the reaction temperature to 90 °C to kinetically favor C-N bond formation[8].
References
1.[1] Buchwald–Hartwig amination - Wikipedia. Wikipedia.org. URL:[Link] 2.[5] Buchwald-Hartwig Amination - Chemistry LibreTexts. Libretexts.org. URL:[Link] 3.[7] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.gov. URL:[Link] 4.[2] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Wuxiapptec.com. URL:[Link] 5.[8] Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. RSC.org. URL:[Link] 6.[3] Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC.org. URL:[Link] 7.[4] Palladium-Catalyzed CN Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. MIT.edu. URL:[Link] 8.[6] Metal-catalysed cross-coupling reactions of nitrogen heterocycles. Durham E-Theses. URL:[Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. books.rsc.org [books.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
Technical Support Center: Troubleshooting Bis(pyridin-2-yl)methanamine Metal Complexes in Solution
Welcome to the Application Scientist Support Portal. Bis(pyridin-2-yl)methanamine—also widely known as di(2-pyridyl)methylamine (dpma)—is a highly versatile tridentate (
Despite its strong chelating ability, dpma-metal complexes frequently encounter stability issues in solution. As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-checking. Here, we will dissect the causality behind ligand dissociation, oxidative degradation, and solvent-induced geometry shifts, providing you with field-proven, self-validating protocols to stabilize your complexes.
Quantitative Diagnostic Matrix
Before altering your experimental design, use this matrix to identify the thermodynamic or kinetic failure point of your complex.
| Instability Mode | Primary Catalyst / Trigger | Diagnostic Indicator | Typical Half-Life Impact | Recommended Mitigation |
| Oxidative Cyclization | O₂, Redox-active metals (Fe, Cu, V) | New UV-Vis band (~400-450 nm), strong fluorescence | Minutes to hours | Strict Schlenk techniques, radical scavengers |
| Hydrolytic Decomplexation | H₂O, Protic solvents, pH < 5 | Loss of | Hours to days | pH buffering (>7.5), transition to aprotic solvents |
| Solvent Displacement | DMSO, MeCN, DMF | Peak broadening in ¹H-NMR, distinct color shift | Days | Switch to non-coordinating solvents (DCM, Toluene) |
Deep-Dive Troubleshooting Guides
Issue A: Spontaneous Oxidative Cyclization
The Causality: The central methanamine carbon of dpma is highly activated by the two electron-withdrawing pyridyl rings and the primary amine group. When coordinated to a redox-active transition metal (such as Fe²⁺, Cu²⁺, or V⁵⁺) in the presence of atmospheric oxygen, the ligand undergoes rapid metal-catalyzed oxidative dehydrogenation. This forms an imine intermediate that spontaneously cyclizes into highly fluorescent imidazo[1,5-a]pyridine derivatives[1][2]. The Solution: If your complex solution unexpectedly begins fluorescing blue/green or turns dark brown overnight, you are witnessing this oxidative degradation. You must eliminate oxygen from the system entirely or chemically modify the ligand (e.g., alkylating the amine) to block the cyclization pathway.
Issue B: Hydrolytic Cleavage and Decomplexation
The Causality: While dpma forms stable multinuclear and mononuclear complexes, the primary amine nitrogen is relatively basic (pKa ~ 8.5). In aqueous or protic media with a pH below 5, protonation of this nitrogen aggressively competes with metal coordination. This breaks the chelate effect, leading to partial (bidentate) or complete ligand dissociation[3]. The Solution: Maintain the solution pH strictly above 7.5 using non-coordinating buffers (e.g., HEPES or PIPES). Avoid acetate or phosphate buffers, as these anions can competitively bind the metal center and accelerate ligand displacement.
Issue C: Solvent-Induced Coordination Shifts
The Causality: dpma is a flexible ligand. In strongly coordinating solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN), the solvent molecules can aggressively compete for the metal's coordination sphere. This often forces the dpma ligand to shift from a stable tridentate (
System Visualization
Fig 1. Principal degradation pathways of this compound metal complexes in solution.
Fig 2. Step-by-step troubleshooting workflow for resolving complex instability in solution.
Standard Operating Procedures (SOPs)
Protocol 1: Anaerobic Preparation and Storage of dpma-Metal Complexes
This protocol acts as a self-validating system: if the complex remains non-fluorescent and maintains its original color after 48 hours, the anaerobic integrity is confirmed.
-
Solvent Purification: Dispense 50 mL of Dichloromethane (DCM) or Methanol (if required for solubility) from a solvent purification system (SPS).
-
Degassing: Subject the solvent to three consecutive Freeze-Pump-Thaw cycles on a high-vacuum Schlenk line to remove dissolved O₂.
-
Complexation: Inside an Argon-filled glovebox (O₂ < 0.5 ppm), dissolve 1.0 eq of the metal salt (e.g., Fe(OTf)₂) in 10 mL of the degassed solvent. Slowly add 1.0 eq of dpma ligand dissolved in 5 mL of solvent dropwise while stirring.
-
Validation: Seal the reaction flask and monitor via UV-Vis spectroscopy. The absence of an absorption peak at 400-450 nm over 24 hours confirms the suppression of oxidative cyclization.
Protocol 2: Spectrophotometric Stability Titration (Solvent/pH)
-
Baseline Measurement: Prepare a 0.1 mM stock solution of the dpma-metal complex in anhydrous DCM. Record the baseline UV-Vis spectrum (250–800 nm).
-
Solvent Challenge: Aliquot 2 mL of the stock into a cuvette. Titrate with 10–100 μL increments of a competing solvent (e.g., DMSO or H₂O).
-
Kinetic Monitoring: Record spectra every 5 minutes for 1 hour. An isosbestic point indicates a clean conversion from a tridentate to a bidentate/solvated species. A drifting baseline without isosbestic points indicates catastrophic decomposition (precipitation/hydrolysis).
Frequently Asked Questions (FAQs)
Q: I am trying to generate a high-valent Fe(IV)=O complex using a dpma-derived pentadentate ligand (like N4Py), but the half-life is incredibly short. Why? A: The stability of ferryl-oxo complexes is highly dependent on the basicity of the supporting ligand. While classic N4Py complexes can have half-lives of ~60 hours, modifying the pyridyl arms or the methanamine core alters the ligand field strength. If your ligand is less basic, the Fe(IV)=O intermediate becomes exponentially more reactive (up to 5,000-fold faster in Hydrogen Atom Transfer reactions), drastically reducing its observable half-life in solution[5]. You must monitor these via stopped-flow kinetics at low temperatures (-40 °C).
Q: Can I use DMSO to make frozen stock solutions of my dpma complexes for biological assays? A: It is highly discouraged. DMSO is a potent coordinating solvent that will likely displace the primary amine of the dpma ligand during the freeze-thaw process. If you must introduce the complex into aqueous biological media, dissolve it in a minimal amount of DMF (which is slightly less coordinating than DMSO) and immediately dilute it into a heavily buffered aqueous solution (pH 7.4) right before the assay.
Q: My complex synthesized in air is highly fluorescent under UV light. Is this normal? A: No. Intact dpma-metal complexes typically quench fluorescence due to heavy-atom effects or paramagnetic metal centers. Strong blue/green fluorescence is the hallmark diagnostic indicator that your dpma ligand has oxidized and cyclized into an imidazo[1,5-a]pyridine derivative[2]. You must repeat the synthesis under strictly anaerobic conditions.
References
-
Kadir, M. A., & Sumby, C. J. (2017). Synthesis, crystal structure and coordination chemistry of di-2-pyridylmethaneamine-based chelating ligands with cadmium salts. Malaysian Journal of Analytical Sciences, 21(5), 1036-1044. [Link]
-
Volpi, G., et al. (2021). Facile synthesis of novel blue light and large Stoke shift emitting tetradentate polyazines based on imidazo[1,5-a]pyridine. Dyes and Pigments, 194, 109605. [Link]
-
Mitra, M., et al. (2021). Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes. Inorganic Chemistry, 60(18), 13759–13783. [Link]
-
Klopstra, M. (2003). Vanadium and Iron Complexes for Catalytic Oxidation. University of Groningen (Ph.D. Thesis). [Link]
Sources
Optimizing reaction conditions for catalysis with Bis(pyridin-2-yl)methanamine complexes
Welcome to the Advanced Technical Support Center for transition metal catalysis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize reaction conditions utilizing Bis(pyridin-2-yl)methanamine (also known as di(2-pyridyl)methylamine or dpma ) complexes.
Dpma is a highly versatile, flexible chelating ligand utilized across a broad spectrum of transition metal catalysis[1]. Its unique structure—featuring a methylene spacer between two pyridine rings and a secondary amine—allows it to act as a robust bidentate or tridentate N-donor[1]. This guide provides field-proven insights, self-validating protocols, and empirical data to help you optimize dpma-based catalytic systems, ranging from iron/manganese-driven oxidations to palladium-catalyzed cross-couplings.
Catalytic Workflow & Logical Relationships
Understanding the divergent pathways of dpma-metal complexes is critical for optimizing reaction conditions. The diagram below illustrates the fundamental complexation and optimization branches for oxidation and cross-coupling workflows.
Workflow of this compound complexation and catalytic pathway optimization.
Troubleshooting Guide & FAQs
Q1: Why does my dpma-Fe(II) complex lose catalytic activity rapidly during aromatic oxidation reactions? Causality & Solution: Rapid degradation of the catalyst during the oxidation of substrates (e.g., 2,4,6-trichlorophenol) is typically caused by the oxidative cleavage of the dpma ligand itself[2]. High concentrations of terminal oxidants like KHSO5 (Oxone) or H2O2 at low pH generate aggressive high-valent Fe(IV)=O intermediates. While these intermediates are necessary for electrophilic aromatic substitution[3], bolus additions of the oxidant cause localized concentration spikes that auto-oxidize the methylene bridge of the ligand[2]. Actionable Fix: Implement a slow-dosing (syringe pump) strategy for the oxidant rather than a single-injection method. Maintain strictly buffered conditions (pH 4–6) to stabilize the Fe-oxo intermediate without accelerating ligand cleavage.
Q2: How can I overcome competitive H₂O₂ dismutation in dpma-Mn(II) catalyzed water oxidation? Causality & Solution: When using H₂O₂, manganese complexes often default to catalase-like activity, disproportionating H₂O₂ into H₂O and O₂ rather than transferring the oxygen to the target substrate[4]. Furthermore, low-valent Mn species formed during the catalytic cycle are prone to protonation, which unravels the catalyst structure[5]. Actionable Fix: Switch your terminal oxidant to Oxone (KHSO5). Oxone specifically drives the formation of the necessary high-valent Mn-oxo species without triggering the disproportionation pathway[4][5]. Additionally, modifying the dpma framework to include an anionic N-donor (e.g., a carboxamide group) trans to the labile site will drastically stabilize the high-valent intermediate[4].
Q3: My dpma-Pd(II) catalyzed Suzuki-Miyaura coupling is stalling at 40% conversion. How do I improve the Turnover Frequency (TOF)? Causality & Solution: Dpma-PdCl₂ complexes are highly effective in aqueous media[6], but low TOF usually stems from either poor substrate solubility in the aqueous phase or insufficient basicity to activate the boronic acid[7]. The transmetalation step strictly requires the formation of a reactive boronate complex. Actionable Fix: Transition to a biphasic solvent system (e.g., H₂O/EtOH 1:1) to solubilize both the organic aryl halide and the inorganic base. Upgrade your base from Na₂CO₃ to K₂CO₃ or Cs₂CO₃ to enhance boronic acid activation[1][7].
Quantitative Data: Comparative Catalytic Performance
To assist in experimental design, the table below summarizes the expected performance and primary failure modes of various dpma-metal complexes based on empirical data.
| Metal Complex | Catalytic Application | Oxidant / Reagents | Optimal Conditions | Typical Performance | Primary Failure Mode |
| dpma-Fe(II) | Aromatic Oxidation | KHSO₅ or H₂O₂ | pH 2-4, Unbuffered | ~50% Conversion (2.5 min) | Rapid ligand auto-oxidation[2] |
| dpma-Mn(II) | Water Oxidation | KHSO₅ (Oxone) | Aqueous Buffer | High O₂ Evolution | H₂O₂ disproportionation[4] |
| dpma-Pd(II) | Suzuki Cross-Coupling | Aryl Boronic Acids | H₂O/EtOH, K₂CO₃ | >90% Yield (16-48h) | Pd-black precipitation[7] |
Self-Validating Experimental Protocol: Dpma-Pd(II) Suzuki-Miyaura Cross-Coupling
This protocol is designed with built-in validation checkpoints to ensure the structural integrity of the catalyst and the efficiency of the reaction[1][7].
Phase 1: Catalyst Preparation & Validation
-
Complexation: Dissolve equimolar amounts of this compound (1.0 mmol) and PdCl₂ (1.0 mmol) in 10 mL of anhydrous methanol.
-
Reaction: Stir continuously at room temperature for 12 hours under a nitrogen atmosphere.
-
Isolation: Concentrate the solution in vacuo and precipitate the complex using cold diethyl ether. Filter and dry the resulting solid.
-
Self-Validation Checkpoint: Perform ¹H NMR in DMSO-d₆. You must observe a distinct downfield shift of the methylene bridge protons compared to the free ligand. If the shift is absent, coordination has failed; check the purity of your PdCl₂ precursor.
Phase 2: Cross-Coupling Execution
-
Assembly: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the synthesized dpma-PdCl₂ complex (0.01 mol%). Causality: The 1.5x excess of boronic acid compensates for competitive proto-deborylation, while K₂CO₃ provides the optimal pKa to form the reactive boronate species required for transmetalation.
-
Solvent Addition: Add 5 mL of a thoroughly degassed H₂O/EtOH (1:1 v/v) mixture. Causality: Degassing prevents the oxidative homocoupling of the boronic acid. The biphasic solvent ensures homogeneous distribution of the hydrophobic aryl halide and the hydrophilic base.
-
Catalysis: Heat the mixture at 80°C for 16 hours under vigorous stirring.
-
Self-Validation Checkpoint: Monitor the visual state of the reaction. A stable, homogeneous pale-yellow solution indicates an active catalytic cycle. The appearance of a fine black precipitate (Pd-black) indicates catalyst decomposition via reductive elimination without subsequent oxidative addition. If Pd-black forms, lower the temperature to 60°C and verify the absence of oxygen.
-
Workup: Cool to room temperature, extract with ethyl acetate (3 x 10 mL), dry over MgSO₄, and purify via flash chromatography.
References
-
Title: Second generation of a polypyridine ligand to mimic enzymes containing non-heme iron centers Source: doi.org URL: [Link]
-
Title: An anionic N-donor ligand promotes manganese-catalyzed water oxidation Source: nih.gov URL: [Link]
-
Title: Di(2‐pyridyl)methylamine - ResearchGate Source: researchgate.net URL: [Link]
-
Title: Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes Source: mdpi.com URL: [Link]
-
Title: An Anionic N‑Donor Ligand Promotes Manganese-Catalyzed Water Oxidation Source: figshare.com URL: [Link]
-
Title: Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues Source: mdpi.com URL: [Link]
-
Title: SYNTHESIS, CRYSTAL STRUCTURE AND COORDINATION CHEMISTRY OF DI-2-PYRIDYLMETHANEAMINE-BASED CHELATING LIGANDS WITH CADMIUM SALTS Source: analis.com.my URL: [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. An anionic N-donor ligand promotes manganese-catalyzed water oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
How to avoid degradation of copper complexes with pyridylamine ligands
Ticket #402: Preventing Degradation of Cu-TPA/TMPA Systems
Status: Open Assigned Specialist: Senior Application Scientist, Inorganic Division Priority: High (Irreversible Catalyst Deactivation)
Executive Summary: The Stability Paradox
Welcome to the technical support hub for copper-pyridylamine chemistry. Whether you are using TPA (Tris(2-pyridylmethyl)amine), TMPA , or PMDETA for ATRP, O2-activation, or bio-mimetic catalysis, you are fighting two distinct thermodynamic enemies:
-
Oxidative N-Dealkylation: The ligand itself is "non-innocent." In the presence of
, the copper center activates oxygen to attack the ligand's methylene bridge. -
Disproportionation: In specific solvents, Cu(I) is thermodynamically unstable, spontaneously converting to inactive Cu(II) and metallic Cu(0).
This guide provides the mechanistic root causes and validated protocols to stabilize these systems.
Root Cause Analysis: Degradation Mechanisms
A. The "Achilles Heel": Oxidative N-Dealkylation
The most insidious degradation pathway is not the oxidation of the metal, but the destruction of the ligand. Pyridylamine ligands contain benzylic-like methylene (
The Mechanism:
When Cu(I) reacts with
Figure 1: The oxidative degradation pathway of TPA-like ligands. Note that the metal center catalyzes the destruction of its own scaffold.
B. The Disproportionation Trap
Cu(I) complexes are metastable. Their stability depends on the solvent's dielectric constant and the ligand's binding affinity for Cu(II) vs Cu(I).
-
High Dielectric Solvents (Water, DMSO): Stabilize the charged
species, driving the equilibrium to the right (decomposition). -
Nitrile Solvents (MeCN): Stabilize
via -backbonding, driving equilibrium to the left (stability).
Validated Stabilization Protocols
Protocol A: The "Nitrile Shield" (Solvent Engineering)
Objective: Stabilize Cu(I) against disproportionation during synthesis or catalysis.
The Science: Acetonitrile (MeCN) acts as an ancillary ligand that preferentially binds Cu(I) over Cu(II), increasing the oxidation potential and preventing disproportionation.
Step-by-Step:
-
Solvent Choice: If your reaction allows, use pure MeCN or a mixture containing at least 10-20% v/v MeCN .
-
The "Dry" Rule: Ensure water content is <50 ppm. Water strongly solvates Cu(II), driving disproportionation.
-
Verification:
-
Dissolve Cu(I) salt and Ligand in MeCN.[1]
-
Pass: Solution remains clear/yellow/orange (depending on ligand).
-
Fail: Solution turns blue/green (Cu(II) formation) or deposits a copper mirror/powder (Cu(0)).
-
Protocol B: Anaerobic Handling (Freeze-Pump-Thaw)
Objective: Remove
Step-by-Step:
-
Place the solvent or complex solution in a Schlenk flask with a high-vacuum valve.
-
Freeze: Submerge flask in liquid nitrogen (
) until solid. -
Pump: Open to high vacuum (<100 mTorr) for 5-10 minutes.
-
Thaw: Close valve, remove from
, and thaw in a warm water bath. Do not open to gas yet. -
Repeat: Perform cycles 1-4 at least three times .
-
Backfill: On the final thaw, backfill with high-purity Argon (heavier than air, providing a better blanket than
).
Protocol C: Chemical Scavenging (ARGET Strategy)
Objective: For systems where absolute anaerobic conditions are impossible (e.g., some biological assays).
Methodology: Introduce a reducing agent that reacts with Cu(II) faster than the ligand degradation can occur.
-
Reagent: Ascorbic Acid (Vitamin C) or Tin(II) 2-ethylhexanoate (
). -
Ratio: 0.1 - 0.5 equivalents relative to Copper.
-
Mechanism: Continually reduces any transiently formed Cu(II) back to Cu(I) before the "H-atom abstraction" step (Figure 1) becomes irreversible.
Data & Compatibility Tables
Solvent Compatibility Matrix for Cu(I)-TPA Systems
| Solvent | Dielectric ( | Cu(I) Stability Risk | Recommendation |
| Acetonitrile (MeCN) | 37.5 | Low | Preferred. Stabilizes Cu(I) via |
| DMSO | 46.7 | High | Avoid. Promotes rapid disproportionation to Cu(0) + Cu(II). |
| Water | 80.1 | Critical | Requires Excess Ligand. Must use excess halide or ligand to prevent Cu(0) precipitation. |
| DCM / Toluene | < 10 | Medium | Good for stability, but solubility of cationic complexes may be poor. |
| Acetone | 20.7 | Medium | Acceptable, but less stabilizing than MeCN. |
Troubleshooting & FAQs
Q: My Cu(I)-TPA solution turned green immediately upon mixing. What happened? A: You likely have oxygen contamination or wet solvent .
-
Diagnosis: Green indicates Cu(II). If you see a metallic film on the glass, it was disproportionation. If no film, it was oxidation.
-
Fix: Use Protocol B (Freeze-Pump-Thaw) and ensure solvents are anhydrous.
Q: Can I store the complex in solution? A: No. Even in a glovebox, slow disproportionation or reaction with trace impurities can occur.
-
Best Practice: Isolate the complex as a solid (precipitate with
or Pentane) and store at -20°C under Argon.
Q: Why does adding excess ligand help?
A: It shifts the equilibrium. While TPA binds Cu(II) strongly (
Visualization: The Stability Landscape
This decision tree helps you select the correct stabilization strategy based on your experimental constraints.
Figure 2: Decision matrix for stabilizing Copper-Pyridylamine complexes.
References
-
Mechanisms of Ligand Oxidation
-
Disproportionation & Solvent Effects
-
Tsarevsky, N. V., & Matyjaszewski, K. "Green Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials." Chemical Reviews, 2007.
-
Bortolamei, N., et al. "The Disproportionation of Cu(I)X mediated by ligand and solvent."[4] Journal of Polymer Science Part A, 2009.[4]
-
-
ATRP Catalyst Stability (TPMA/TPA)
-
Matyjaszewski, K., et al. "Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents." Proceedings of the National Academy of Sciences, 2006.
-
For further assistance, please contact the Inorganic Chemistry Support Team at [Insert Internal Email].
Sources
- 1. Pentadentate and Hexadentate Pyridinophane Ligands Support Reversible Cu(II)/Cu(I) Redox Couples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental and mechanistic insights into copper(ii)-dioxygen catalyzed oxidative N-dealkylation of N-(2-pyridylmethyl)phenylamine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Bis(pyridin-2-yl)methanamine and Its Salts
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Bis(pyridin-2-yl)methanamine. Given that the free base is often an oil or low-melting solid, this document focuses on the robust and reliable method of purification via salt formation and subsequent recrystallization.
Frequently Asked Questions (FAQs)
Q1: My this compound is a brown oil. Can I still purify it using recrystallization?
A: Absolutely. While the free base of this compound is often isolated as a liquid or oil, purification is most effectively achieved by converting it into a salt. Salts typically have higher melting points and a more rigid crystal lattice, making them ideal candidates for recrystallization. The process involves reacting the amine with an appropriate acid to form the salt, which is then purified by recrystallization from a suitable solvent system.
Q2: Which acid should I use to form a salt for recrystallization?
A: The choice of acid is critical as it influences the salt's crystallinity and solubility. Common choices for forming crystalline salts with amines include:
-
Hydrochloric Acid (HCl): Often used to form hydrochloride salts, which are typically crystalline. It can be used as a solution in an organic solvent like diethyl ether or isopropanol.
-
Fumaric Acid: This dicarboxylic acid is known to form stable, crystalline salts with amines and is a good option if hydrochloride salts are too hygroscopic or don't crystallize well.[1]
-
Tetrafluoroboric Acid (HBF₄): Purification via tetrafluoroborate salts has been reported for related amine compounds and can yield highly crystalline material.[2]
The optimal acid is determined empirically, but HCl is an excellent starting point due to its simplicity and the high probability of forming a crystalline product.
Q3: What are the best solvent systems for recrystallizing salts of this compound?
A: The ideal recrystallization solvent (or solvent pair) should fully dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.[3] For polar amine salts, polar solvents are generally required. Based on related pyridine derivatives, here are some recommended systems to screen:
| Solvent System | Compound Type | Rationale & Comments |
| Ethanol/Water | Polar Salts (e.g., HCl salt) | A very common and effective mixture. The salt is dissolved in a minimal amount of hot ethanol, and water is added dropwise as an anti-solvent until turbidity appears, which is then cleared by adding a small amount of hot ethanol before cooling.[3] |
| Acetonitrile | Polar Salts | A polar aprotic solvent that has been successfully used for recrystallizing related nitrogen-containing heterocyclic compounds.[4] |
| Dichloromethane/Diethyl Ether | Moderately Polar Salts | The compound is dissolved in a minimal amount of dichloromethane, and diethyl ether is added as the anti-solvent. This system is effective for compounds that are highly soluble in chlorinated solvents.[5] |
| Ethyl Acetate/Hexane | Less Polar Salts | A good choice for less polar salts. The principle is similar to the above, with ethyl acetate as the solvent and hexane as the anti-solvent.[3] |
Q4: How can I remove colored impurities during recrystallization?
A: If your solution is colored by impurities, you can often remove them using activated charcoal. After dissolving your compound in the hot solvent but before cooling, add a small amount (typically 1-2% by weight) of activated charcoal to the solution.[3] Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Then, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool and crystallize.[3]
Experimental Protocols
Protocol 1: Formation and Recrystallization of this compound Hydrochloride
This protocol outlines the formation of the hydrochloride salt followed by a standard recrystallization procedure.
Step 1: Salt Formation
-
Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable solvent, such as ethyl acetate or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.05 eq) dropwise with stirring.
-
A precipitate (the hydrochloride salt) should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting material.
Step 2: Recrystallization
-
Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be brought to a gentle boil.[3]
-
If the solution is colored, this is the point to add activated charcoal and perform a hot filtration (as described in Q4 of the FAQ).
-
To the clear, hot solution, add water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove residual solvent.[3]
Troubleshooting Guide
// Connections from Start start -> oiling_out;
// Oiling Out Path oiling_out -> { sol_A1 [label="Re-heat to dissolve the oil."]; sol_A2 [label="Add more of the primary solvent."]; sol_A3 [label="Cool the solution more slowly."]; } [label="Yes"]; oiling_out -> no_crystals [label="No"]; {sol_A1, sol_A2, sol_A3} -> no_crystals;
// No Crystals Path no_crystals -> { sol_B1 [label="Scratch the inside of the flask with a glass rod."]; sol_B2 [label="Add a seed crystal."]; sol_B3 [label="Cool to a lower temperature (ice bath)."]; sol_B4 [label="Reduce solvent volume and re-cool."]; } [label="Yes"]; no_crystals -> poor_recovery [label="No"]; {sol_B1, sol_B2, sol_B3, sol_B4} -> poor_recovery;
// Poor Recovery Path poor_recovery -> { sol_C1 [label="Too much solvent was used. Concentrate the filtrate and cool again."]; sol_C2 [label="The compound is too soluble in the cold solvent. Choose a different solvent system."]; sol_C3 [label="Cooling was not sufficient. Use an ice bath or refrigerator."]; } [label="Yes"]; poor_recovery -> colored_crystals [label="No"]; {sol_C1, sol_C2, sol_C3} -> colored_crystals;
// Colored Crystals Path colored_crystals -> { sol_D1 [label="Redissolve in hot solvent."]; sol_D2 [label="Add activated charcoal and perform hot filtration."]; sol_D3 [label="Recrystallize again."]; } [label="Yes"]; colored_crystals -> success [label="No"]; {sol_D1, sol_D2, sol_D3} -> success; } Caption: Troubleshooting Decision Tree for Recrystallization.
In-Depth Troubleshooting Q&A
Q: I've tried cooling my solution, scratching the flask, and even putting it in the freezer, but nothing crystallizes. What's next?
A: This is a common issue that typically points to one of two problems: either your solution is too dilute, or you've chosen an inappropriate solvent system where your compound is too soluble even at low temperatures.
-
Solution: First, try to reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator, and then attempt to cool it again. If this fails, you will need to reconsider your solvent system. A good approach is to take a small aliquot of your solution and add various anti-solvents dropwise to see if you can induce precipitation. This will give you a clue for a better mixed-solvent system.[6]
Q: My compound oiled out, and even after re-heating and slow cooling, it continues to do so. Why is this happening?
A: Oiling out occurs when the solubility of the compound in the solvent is so high that upon cooling, it separates as a liquid phase before the solution becomes saturated enough for crystal nucleation. This is common when the melting point of the solute is lower than the boiling point of the solvent.
-
Solution: The primary fix is to use a larger volume of solvent to create a more dilute solution. This lowers the saturation point. Alternatively, using a solvent with a lower boiling point can also prevent the compound from melting before it crystallizes. If using a solvent pair, adding more of the 'good' solvent before cooling can also help.[6]
Workflow Visualization
References
-
University of Colorado, Boulder. "Recrystallization". Organic Chemistry at CU Boulder. [Link]
- Google Patents. "EP1893604B1 - Method for producing n,n-bis(pyridin-2-yl-methyl)".
-
ChemRxiv. "1-(6-(Aminomethyl)pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine hydrochloride". [Link]
-
Watson International. "Bis(2-pyridinylmethyl)amine CAS 1539-42-0". [Link]
-
Reddit. "Go-to recrystallization solvent mixtures". r/Chempros. [Link]
- Google Patents.
-
MDPI. "Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate". Molbank, 2024, M1787. [Link]
-
National Center for Biotechnology Information. "Synthesis, crystal structure and Hirshfeld surface analysis of [bis(diphenylphosphanyl)methane-κP]chloridobis[2-(pyridin-2-yl)phenyl-κ2 N,C 1]iridium(III)". Acta Crystallographica Section E, 2021, 77(Pt 4), 396–400. [Link]
-
ResearchGate. "Substances yield after recrystallization from different solvents". [Link]
-
National Center for Biotechnology Information. "Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol". Acta Crystallographica Section E, 2015, 71(Pt 11), o868–o869. [Link]
Sources
- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. EP1893604B1 - Method for producing n,n-bis(pyridin-2-yl-methyl)-1,1-bis(pyridin-2-yl)-1-aminoalkane compounds and metal complex salts containing these compounds - Google Patents [patents.google.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of [bis(diphenylphosphanyl)methane-κP]chloridobis[2-(pyridin-2-yl)phenyl-κ2 N,C 1]iridium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Bis(pyridin-2-yl)methanamine Catalysts
Welcome to the Technical Support Center for Bis(pyridin-2-yl)methanamine —commonly referred to in literature as di(2-pyridyl)methylamine , bis(2-pyridylmethyl)amine (BPMA) , or dipicolylamine (DPA) . As a highly versatile tridentate (N3) or bidentate (N2) ligand, DPA is widely used to stabilize transition metals (Fe, Mn, Cu, Pd, Ru) for applications ranging from biomimetic oxidation and transfer hydrogenation to cross-coupling and atom-transfer radical polymerization (ATRP)[1][2][3].
However, researchers frequently encounter premature catalyst deactivation, stalling conversions, or poor reproducibility. As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will examine the thermodynamic and kinetic causalities behind catalyst failure and provide self-validating protocols to restore catalytic turnover.
Diagnostic Workflows & Mechanistic Pathways
Before altering your reaction conditions, you must identify the specific deactivation pathway. DPA catalysts typically fail via three main routes: Bimolecular Dimerization , Oxidative Ligand Degradation , or Competitive Coordination .
Fig 1. Diagnostic workflow for identifying and resolving DPA catalyst deactivation.
Fig 2. Competing deactivation pathways of DPA-metal complexes under oxidative conditions.
Troubleshooting FAQs
Q1: My Fe/Mn-DPA catalyst loses activity rapidly during oxidation reactions. Why does the turnover number (TON) plateau so early?
Cause: In biomimetic oxidation reactions (e.g., using
-
Syringe Pump Dosing: Add the terminal oxidant (
) slowly via a syringe pump to maintain a low steady-state concentration of the oxidant, preventing ligand over-oxidation. -
Ligand Modification: Substitute the secondary amine. Alkylating the nitrogen (e.g., N-isopropyl or N-benzyl) removes the vulnerable
bond and adds steric bulk, which physically blocks the formation of -oxo dimers[2][4].
Q2: I am using a Mn-DPA complex for transfer hydrogenation, but the reaction stalls at high temperatures. How can I improve stability?
Cause: While higher temperatures generally increase the kinetic rate of hydrogenation, they also accelerate catalyst deactivation pathways, particularly ligand dissociation and metal agglomeration. Research indicates that unsubstituted DPA ligands lack the steric protection required to maintain the coordination sphere integrity at elevated temperatures[2]. Solution: Switch to an N-substituted DPA derivative. For example, an N-isopropyl substituted Mn(I) complex provides optimal steric protection, inhibiting deactivation pathways at high temperatures and drastically improving the Turnover Frequency (TOF)[2].
Q3: My Cu-DPA catalyst for Atom Transfer Radical reactions is precipitating, and the reaction kinetics look like a redox-initiated polymerization rather than a controlled catalytic cycle.
Cause: Unmodified DPA ligands can bridge multiple copper centers. Deprotonation of the ligand or the presence of coordinating counterions (like chlorides) can lead to the formation of inactive dimeric species (e.g.,
Q4: I synthesized a Pd-DPA complex for Suzuki cross-coupling, but it shows no activity.
Cause: DPA is a flexible ligand that can coordinate in a bidentate or tridentate fashion. In Pd(II) chemistry, strong tridentate coordination by all three nitrogens can over-stabilize the metal center, leaving no open coordination sites for the oxidative addition of the aryl halide[6][7]. Solution: Introduce ring strain or side-chain rigidity to the ligand to enforce a hemilabile coordination mode. Alternatively, use a solvent system (like aqueous ethanol) that can dynamically compete for coordination, facilitating the generation of the active coordinatively unsaturated Pd species[6][8].
Quantitative Data & Symptom Matrix
Use the following table to match your experimental observations with the underlying chemical causality and immediate corrective actions.
| Deactivation Symptom | Analytical Evidence | Chemical Causality | Corrective Action |
| Rapid color change to dark brown/purple; loss of activity | Broad MLCT band in UV-Vis (400-500 nm); EPR silent. | Formation of antiferromagnetically coupled | Add steric bulk to the DPA nitrogen (N-alkylation); decrease catalyst loading[2][4]. |
| Gradual activity loss; precipitate formation | Loss of DPA aliphatic | Oxidative degradation of the secondary amine to pyridine-2-carboxylate[5]. | Use syringe pump for oxidant; switch to N-methyl or N-benzyl DPA[4]. |
| Reaction stalls at elevated temperatures (>80°C) | DLS shows nanoparticle formation; visual black precipitate (metal black). | Thermal dissociation of the ligand leading to metal agglomeration[2]. | Use N-isopropyl DPA to increase steric shielding; lower reaction temperature[2]. |
| Zero initial turnover in cross-coupling | X-ray/NMR confirms rigid tridentate | Over-stabilization of the metal center; no vacant site for substrate binding[6]. | Use hemilabile derivatives (e.g., modify one pyridine to a weaker donor)[6]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must be treated as a self-validating system. Do not assume a fix has worked based solely on product yield; validate the state of the catalyst.
Protocol A: Diagnosing and Preventing -Oxo Dimer Formation in Fe/Mn Oxidations
Objective: Confirm whether the catalyst is dying due to bimolecular dimerization and validate the efficacy of steric modification.
-
Baseline Spectroscopic Monitoring:
-
Prepare a 1 mM solution of your
-DPA catalyst in anhydrous acetonitrile. -
Place the solution in a UV-Vis cuvette at 25°C.
-
Inject 10 equivalents of
. -
Observation: Monitor the rapid formation of a broad absorption band between 400–500 nm. If this band appears and the solution becomes EPR silent,
-oxo dimer formation is confirmed[4].
-
-
Ligand Modification (N-Alkylation):
-
System Validation:
-
Repeat the UV-Vis/EPR experiment with the modified catalyst.
-
Success Criterion: The UV-Vis spectrum should show a stable, distinct peak corresponding to the monomeric
intermediate (often around 700-800 nm depending on the exact ligand field), and the system should retain EPR activity (if trapped in an odd-electron state) or show delayed dimer formation, validating that the steric bulk successfully inhibited bimolecular decay[4][10].
-
Protocol B: Syringe-Pump Oxidant Dosing to Prevent Ligand Degradation
Objective: Prevent the oxidative cleavage of the DPA backbone by maintaining a low steady-state concentration of the oxidant.
-
Reaction Setup:
-
Load the substrate (e.g., cyclohexene), catalyst (0.1 mol%), and solvent into a round-bottom flask equipped with a magnetic stirrer.
-
-
Controlled Dosing:
-
Instead of adding the terminal oxidant (e.g.,
or peracetic acid) in one bolus, load the required equivalents into a syringe. -
Use a programmable syringe pump to deliver the oxidant over a period of 2 to 4 hours (e.g., 0.05 mL/min).
-
-
System Validation (Post-Reaction NMR):
-
After the reaction, extract the organic phase and isolate the metal complex.
-
Demetalate the complex using a strong chelator (e.g., EDTA) and extract the free ligand.
-
Run a
-NMR spectrum. -
Success Criterion: The preservation of the singlet/multiplet corresponding to the methylene bridge (
) protons (~4.0 ppm) confirms the ligand backbone remained intact. Disappearance of these peaks and the appearance of carboxylate shifts indicate the dosing was still too fast[5][10].
-
References
-
Second generation of a polypyridine ligand to mimic enzymes containing non-heme iron centers doi.org[Link]
-
Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN-Mn(I) complexes RSC Publishing[Link]
-
Copper(I) and -(II) complexes of neutral and deprotonated N-(2,6-diisopropylphenyl)-3-[bis(2-pyridylmethyl)amino]propanamide PubMed / NIH [Link]
-
Spectroscopic investigation and direct comparison of the reactivities of iron pyridyl oxidation catalysts PubMed / NIH[Link]
-
(2-Pyridylmethyl)ammonium pyridine-2-carboxylate: the product of oxidative degradation of neat bis(2-pyridylmethyl)amine ResearchGate[Link]
-
The [(Bn-tpen)FeII]2+ Complex as a Catalyst for the Oxidation of Cyclohexene and Limonene with Dioxygen Semantic Scholar[Link]
-
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues MDPI[Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Robust and efficient transfer hydrogenation of carbonyl compounds catalyzed by NN -Mn( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02022C [pubs.rsc.org]
- 3. Copper(I) and -(II) complexes of neutral and deprotonated N-(2,6-diisopropylphenyl)-3-[bis(2-pyridylmethyl)amino]propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Spectroscopic investigation and direct comparison of the reactivities of iron pyridyl oxidation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity in Catalysis with Bis(pyridin-2-yl)methanamine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(pyridin-2-yl)methanamine (BPMA) complexes. This guide is designed to provide in-depth, actionable advice for troubleshooting and enhancing the selectivity of your catalytic reactions. Drawing from established principles and field-proven insights, this resource will help you navigate the complexities of chemo-, regio-, and stereoselectivity to achieve your desired synthetic outcomes.
Part A: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature and application of BPMA complexes in catalysis.
Q1: What are this compound (BPMA) complexes and why are they used in catalysis?
This compound is a type of 'pincer' ligand, characterized by its tridentate framework that rigidly coordinates to a metal center.[1] This structural rigidity creates a well-defined steric and electronic environment around the metal, which is crucial for controlling the catalyst's reactivity and selectivity.[1] These ligands, and their derivatives, are versatile and can be used to synthesize a wide range of metal complexes (e.g., with Ru, Co, Pd, Cu, Ni) applicable in various catalytic reactions, including hydrogenation, borylation, and C-C bond formation.[1][2][3]
Q2: What are the key types of selectivity I should be concerned with in my reactions?
There are three primary forms of selectivity to consider:
-
Chemoselectivity: The ability to react with one functional group in the presence of others. For example, reducing a ketone without affecting an ester in the same molecule.
-
Regioselectivity: The preference for bond formation at one position over another. A classic example is the distinction between ortho-, meta-, and para- substitution on an aromatic ring or Markovnikov vs. anti-Markovnikov addition to an alkene.[4]
-
Stereoselectivity (Enantioselectivity & Diastereoselectivity): The preferential formation of one stereoisomer over another. Enantioselectivity, the formation of one of two enantiomers, is particularly critical in pharmaceutical development, where different enantiomers can have vastly different biological activities.[5]
Q3: How does the BPMA ligand structure influence selectivity?
The ligand framework is the primary tool for tuning selectivity. By modifying the substituents on the pyridine rings or the central amine/methane bridge, you can alter the steric and electronic properties of the catalyst.
-
Steric Hindrance: Introducing bulky groups can create a "chiral pocket" around the metal center, physically blocking the substrate from approaching in all but one or a few orientations. This is a key strategy for enhancing enantioselectivity.[6]
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the pyridine rings can modulate the electron density at the metal center. This influences the binding of substrates and the energetics of different reaction pathways, which can be used to control chemo- and regioselectivity.[7][8]
Part B: Troubleshooting Guide for Low Selectivity
This section provides a systematic, question-and-answer guide to diagnosing and solving common selectivity problems encountered in the lab.
Problem 1: My enantioselectivity (ee) is low or non-existent.
Q1.1: I'm getting a racemic or near-racemic mixture. What are the first things I should check?
Probable Cause: Before optimizing, it's crucial to rule out fundamental experimental errors. Low enantioselectivity can often stem from issues with reagent quality or reaction setup.[9][10]
Suggested Solution: The Foundational Checklist
-
Verify Reagent Purity: Confirm the purity of your starting materials, solvents, and catalyst precursor. Impurities can act as catalyst poisons or promote non-selective background reactions.[9]
-
Ensure Anhydrous Conditions: Many organometallic catalysts are sensitive to moisture. Water can hydrolyze the catalyst or interfere with the catalytic cycle, leading to a drop in enantioselectivity. Use freshly dried solvents and rigorously dried glassware. The use of molecular sieves can also be beneficial.[10]
-
Confirm Catalyst Integrity: If you synthesized the ligand or complex in-house, verify its structure and purity using techniques like NMR spectroscopy or X-ray crystallography.[9] For commercial catalysts, ensure they have been stored correctly.
-
Run a Control Reaction: Use a substrate that is known to give high ee with your catalyst system. If this control reaction also fails, the problem almost certainly lies with your catalyst or general setup.[9]
Q1.2: My basic setup is sound, but the ee is still poor. How can I optimize the reaction conditions?
Probable Cause: The energy difference between the two transition states leading to the R and S enantiomers is small. Reaction parameters like temperature and solvent choice have a profound impact on these transition states.[9][11]
Suggested Solutions:
-
Lower the Temperature: Generally, lower reaction temperatures increase enantioselectivity.[9][12] A lower temperature makes the reaction more sensitive to the small energy differences between the diastereomeric transition states.
Protocol 1: Temperature Screening for Enantioselectivity
-
Setup: Prepare 5 identical reactions in parallel in a temperature-controlled reaction block or separate cryobaths.
-
Temperature Points: Set the temperatures at 10°C intervals, for example: 20°C, 10°C, 0°C, -10°C, and -20°C.
-
Execution: Start all reactions simultaneously. Monitor each for conversion (e.g., by TLC or GC).
-
Analysis: Once a reasonable conversion is reached (e.g., >50%), quench each reaction. Analyze the enantiomeric excess of the product from each temperature point using chiral HPLC or GC.
-
Evaluation: Plot ee vs. Temperature to identify the optimal condition. Be aware that reaction rates will decrease at lower temperatures.
-
-
Screen Solvents: The solvent can influence the conformation of the catalyst-substrate complex and stabilize one transition state over the other.[11][13] Screening a range of solvents with different polarities and coordinating abilities is crucial.
| Table 1: Representative Solvent Screening for Asymmetric Hydrogenation | |||
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Observed ee (%) |
| Dichloromethane | 9.1 | Non-coordinating | 75 |
| Toluene | 2.4 | Non-coordinating | 82 |
| Tetrahydrofuran (THF) | 7.6 | Coordinating | 60 |
| Methanol | 32.7 | Coordinating, Protic | 91 |
Data is hypothetical and for illustrative purposes.
Q1.3: Optimizing conditions isn't enough. How can I modify the catalyst itself?
Probable Cause: The inherent structure of your BPMA ligand does not provide sufficient asymmetric induction for the specific substrate you are using.[14]
Suggested Solution: Rational Ligand Modification
The most powerful strategy is to modify the steric and electronic environment of the ligand.
-
Increase Steric Bulk: Introduce larger substituents on the pyridine rings (e.g., at the 6,6'-positions) or on the central backbone. This enhances the rigidity of the chiral pocket around the metal, forcing a more selective substrate approach.
Caption: Workflow for improving enantioselectivity via ligand modification.
Problem 2: My reaction is producing a mixture of regioisomers.
Q2.1: How can I control where the reaction occurs on my substrate?
Probable Cause: The regiochemical outcome is determined by a combination of steric accessibility and the electronic properties of the potential reaction sites. The catalyst's ligand sphere plays a deciding role in which factor dominates.[4][7]
Suggested Solutions:
-
Steric-Controlled Regioselectivity: To favor reaction at the least sterically hindered position (e.g., anti-Markovnikov addition), use a catalyst with a very bulky ligand set. The large ligand will preferentially direct the reaction to the most accessible site on the substrate.[4]
-
Electronic-Controlled Regioselectivity: To favor reaction at the most electron-rich or electron-poor site, modify the electronic properties of the BPMA ligand.
-
Electron-Donating Groups (e.g., -OMe, -NMe₂) on the ligand will make the metal center more electron-rich, which can favor reactions with electron-poor substrates.
-
Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) will make the metal center more electron-deficient, promoting reactivity with electron-rich substrates. This can completely invert the expected regioselectivity.[15]
Caption: Controlling regioselectivity through ligand steric and electronic tuning.
-
Problem 3: My desired product is formed, but I have significant side-product formation (low chemoselectivity).
Q3.1: How can I make the catalyst react with only one functional group?
Probable Cause: The different functional groups in your substrate have similar reactivity profiles under the current reaction conditions, or the catalyst is simply too reactive.
Suggested Solutions:
-
Tune Catalyst Reactivity: A highly reactive catalyst may indiscriminately react with multiple functional groups. You can "tame" the catalyst by:
-
Using a Less Reactive Metal: For a given ligand, a change from a 3rd-row to a 1st-row transition metal (e.g., Ir to Co) can alter the reactivity profile.
-
Modifying Ligand Electronics: Installing electron-withdrawing groups on the BPMA ligand can decrease the electron density at the metal center, making it less reactive and more selective.
-
-
Leverage Steric Hindrance: If the undesirable reaction is occurring at a sterically crowded functional group, increasing the steric bulk of the BPMA ligand can prevent the catalyst from accessing that site, thereby improving chemoselectivity.
-
Change the Solvent: The solvent can preferentially solvate and "protect" certain functional groups, making them less available for reaction.[16] For instance, a protic solvent might hydrogen-bond with a carbonyl group, deactivating it towards certain reactions.[16]
References
-
Verma, S., et al. (2021). Influence of Solvent on Selective Catalytic Reduction of Nitrogen Oxides with Ammonia over Cu-CHA Zeolite. PMC. Retrieved from [Link]
-
Chen, J. G., et al. (2021). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. U.S. Department of Energy. Retrieved from [Link]
-
Wang, Y., et al. (2021). Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes. Royal Society of Chemistry. Retrieved from [Link]
-
Li, H., et al. (2023). Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. MDPI. Retrieved from [Link]
-
Arockiam, A., et al. (2023). Advances in Chiral Pincer Complexes: Insights and Applications in Catalytic Asymmetric Reactions. PMC. Retrieved from [Link]
-
Shin, H., et al. (2023). Effect of Temperature Gradients on the Selectivity of the Electrocatalytic CO2 Reduction Reaction. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Vannice, M. A. (2007). Solvent effects in liquid-phase reactions I. Activity and selectivity during citral hydrogenation on Pt/SiO2 and. ScienceDirect. Retrieved from [Link]
-
Moon, M., et al. (2011). Bis[μ-N-(pyridin-2-ylmethyl)pyridin-2-amine-κ2 N:N′]disilver(I) bis(trifluoromethanesulfonate). PMC. Retrieved from [Link]
-
Fegler, M., et al. (2021). Effect of Pincer Methylation on the Selectivity and Activity in (PNP)Cobalt-Catalyzed C(sp2)–H Borylation. PMC. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]
-
Hreczycho, G., et al. (2023). Cobalt pincer-type complexes demonstrating unique selectivity for the hydroboration reaction of olefins under mild conditions. RSC Publishing. Retrieved from [Link]
-
Langer, R., et al. (2022). Control over Selectivity in Alkene Hydrosilylation Catalyzed by Cobalt(III) Hydride Complexes. ACS Publications. Retrieved from [Link]
-
MDPI. (2024). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Olefin coordination in copper(I) complexes of bis(2-pyridyl)amine. Retrieved from [Link]
-
SciSpace. (2021). Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications. Retrieved from [Link]
-
Watson International. (n.d.). Bis(2-pyridinylmethyl)amine CAS 1539-42-0. Retrieved from [Link]
-
MDPI. (2024). Feature Papers in Catalysis in Organic and Polymer Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]
-
Figshare. (2021). Mechanistic Guidance Leads to Enhanced Site-Selectivity in C–H Oxidation Reactions Catalyzed by Ruthenium bis(Bipyridine) Complexes. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]
-
R Discovery. (2015). Synthesis, characterization, and mechanism studies of bis(imino)pyridine ligands and their Cr(III) compounds. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure of orthorhombic {bisamine-κ3 N,N′,N′′}chloridocopper(II) perchlorate. Retrieved from [Link]
-
PMC. (n.d.). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Coordination Chemistry and Reactivity of Bis(aldimino)pyridine Nickel Complexes in Four Different Oxidation States. Retrieved from [Link]
-
Semantic Scholar. (2017). Inverting Conventional Chemoselectivity in Pd-Catalyzed Amine Arylations with Multiply Halogenated Pyridines. Retrieved from [Link]
-
MDPI. (2023). Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, characterization, and electrocatalytic activity of bis(pyridylimino)isoindoline Cu(ii) and Ni(ii) complexes. Retrieved from [Link]
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- 7. Origin of ligand-controlled regioselectivity in Co-catalyzed borylation of fluorinated arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Troubleshooting Ligand Oxidation in Cobalt Bis(2-pyridylalkyl)amine Complexes
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unintended degradation of bis(2-pyridylalkyl)amine ligands when complexed with Cobalt(II). Because Cobalt(II) is a highly reactive
This guide is designed to help you diagnose the root cause of ligand oxidation, understand the mechanistic causality behind it, and implement self-validating protocols to stabilize your complexes.
Diagnostic Overview: The Causality of Oxidation
When a Cobalt(II) complex is exposed to
If the ligand contains a secondary amine (N-H) or an asymmetric bridge (like the ethylene bridge in pepma), the superoxo radical abstracts a hydrogen atom from the ligand. This initiates an oxidative dehydrogenation cascade, converting the amine into an imine and yielding a Co(II) imine complex[1]. Conversely, if the ligand is symmetrical and sterically unhindered (like bpma), the metal center can easily adopt the contracted octahedral geometry required for Co(III), making metal oxidation the thermodynamically favored pathway over ligand degradation[1].
Fig 1: Mechanistic divergence of Co(II) complexes under O2 exposure based on ligand symmetry.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q: Why did my Co(II) complex turn into a Co(II) imine complex overnight? A: You are likely using an unsymmetrical ligand like 2-(2-pyridyl)-N-(2-pyridylmethyl)ethanamine (pepma). The asymmetry introduces steric strain that destabilizes the Co(III) oxidation state. Consequently, the transient Co-superoxo radical abstracts an alpha-proton and the N-H proton from your ligand, triggering an amine-to-imine conversion that ultimately stabilizes the Co(II) state[1].
Q: How does N-alkylation prevent this ligand oxidation? A: Ligand oxidation requires the abstraction of both an alpha-proton and an N-H proton. By replacing the secondary amine hydrogen with an alkyl group (e.g., an N-methyl protecting group), you remove the critical proton required for the initial abstraction step. This breaks the mechanistic chain, forcing the system to either remain as a stable Co(II) complex or undergo clean metal oxidation to Co(III) without degrading the ligand[2].
Q: I need my complex to be completely inert in aerobic aqueous media. What is the best strategy?
A: Utilize the "assembly-followed-by-oxidation" methodology. Co(II) is kinetically labile, allowing for easy ligand coordination. Once assembled, intentionally oxidizing the metal center to Co(III) creates a
Comparative Data: Ligand Susceptibility
Use the following table to predict the behavior of your specific ligand architecture when exposed to ambient oxygen.
| Ligand Type | Structural Feature | Primary Oxidation Pathway | Resulting Complex | Stability Profile |
| bpma | Symmetrical, Secondary Amine | Metal Oxidation | High (Kinetically Inert) | |
| pepma | Unsymmetrical, Secondary Amine | Ligand Oxidation | Moderate (Imine Formed) | |
| R-bpma | N-Alkyl Protected (Tertiary) | Metal Oxidation | Very High | |
| Lpytrz | Bis(bidentate) Click Ligand | Metal Oxidation | Extremely High |
Troubleshooting Workflow & Validated Protocols
Fig 2: Troubleshooting workflow for preventing ligand oxidation in cobalt complexes.
Protocol A: N-Alkylation for Ligand Protection (Eschweiler-Clarke)
Objective: Convert a susceptible secondary amine into a robust tertiary amine to block H-abstraction[2].
-
Preparation: Dissolve the bis(2-pyridylalkyl)amine ligand (1.0 eq) in a 5-fold molar excess of formic acid.
-
Addition: Cool the reaction vessel to 0 °C. Slowly add a 3-fold molar excess of 37% aqueous formaldehyde dropwise to prevent exothermic runaway.
-
Reflux: Heat the mixture to 100 °C and reflux for 12 hours.
-
Workup: Cool the solution to room temperature. Adjust the pH to 10 using 2M NaOH, and extract the aqueous layer with dichloromethane (
mL). -
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to yield the N-methylated ligand.
Self-Validation Checkpoint: Record a
-NMR spectrum in. The protocol is validated by the complete disappearance of the broad N-H proton signal (~2.4 ppm) and the emergence of a sharp singlet integrating to 3H at ~2.2 ppm, confirming the successful addition of the group.
Protocol B: Assembly-Followed-By-Oxidation
Objective: Synthesize kinetically inert Co(III) complexes to permanently lock the ligand architecture and prevent
-
Assembly: Under a strict inert
atmosphere, dissolve the ligand in anhydrous acetonitrile. -
Coordination: Add the Co(II) salt (e.g.,
) to the solution. The kinetic lability of Co(II) ensures rapid and reversible coordination, forming the intermediate complex. -
Oxidation: Introduce a strong oxidant by adding a stoichiometric solution of Cerium(IV) ammonium nitrate,
, in acetonitrile. Alternatively, bubble dry gas through the solution if the ligand is symmetrical and stable against auto-oxidation. -
Precipitation: Stir for 2 hours. The highly charged, inert Co(III) complex will typically precipitate as a solid (e.g., a fluffy yellow solid for triazole click ligands)[3].
Self-Validation Checkpoint: Co(II) complexes are highly paramagnetic, resulting in severely broadened NMR signals. Co(III) is a
low-spin, diamagnetic ion. Validate the protocol by running a-NMR spectrum in or ; sharp, well-resolved peaks spanning the standard 0–10 ppm diamagnetic window confirm successful metal oxidation and structural locking.
References
-
Controlling oxidation of bis-tridentate cobalt(II) complexes having bis(2-pyridylalkyl)amines: Ligand vs. metal oxidation | ResearchGate | 2
-
Controlling the oxidation of bis-tridentate cobalt(II) complexes having bis(2-pyridylalkyl)amines | Dalton Transactions - The Royal Society of Chemistry |1
-
Oxidatively Locked [Co2L3]6+ Cylinders Derived from Bis(bidentate) 2-Pyridyl-1,2,3-triazole “Click” Ligands: Synthesis, Stability, and Antimicrobial Studies | MDPI | 3
Sources
Validation & Comparative
Bis(pyridin-2-yl)methanamine vs. other tridentate nitrogen donor ligands
Bis(pyridin-2-yl)methanamine vs. Classical Tridentate N-Donor Ligands: A Structural and Mechanistic Guide
Executive Summary
Tridentate nitrogen-donor (
As a Senior Application Scientist, I frequently observe researchers conflating DPMA with its structural cousin, di(2-picolyl)amine (DPA). However, selecting between these ligands is not merely a matter of substituent preference; it is a fundamental stereochemical decision. This guide objectively compares DPMA against benchmark
Structural and Electronic Comparison
The performance of an
| Feature | This compound (DPMA) | Terpyridine (tpy) | Di(2-picolyl)amine (DPA) | Diethylenetriamine (dien) |
| Donor Atoms | N, N, N (2 Pyridine, 1 Primary Amine) | N, N, N (3 Pyridine) | N, N, N (2 Pyridine, 1 Secondary Amine) | N, N, N (3 Aliphatic Amines) |
| Coordination Preference | fac (Sterically driven) | mer (Rigidly planar) | fac or mer (Adaptable) | fac or mer (Highly flexible) |
| Chelate Ring Size | 5, 5 (Constrained) | 5, 5 (Rigid) | 5, 5 (Flexible) | 5, 5 (Flexible) |
| Ligand Field Strength | Strong (Mixed σ-donor/π-acceptor) | Very Strong (π-acceptor) | Strong (Mixed σ-donor/π-acceptor) | Moderate (Pure σ-donor) |
| Primary Applications | Bio-inspired oxidation, Anticancer complexes | Photophysics, Supramolecular assemblies | Fluorescent sensors, Metal chelation | Classic coordination chemistry |
Mechanistic Insights: The Causality of Coordination Geometry
The fac vs. mer Dichotomy The most critical distinction between DPMA and its alternatives lies in stereochemical enforcement. The central sp³-hybridized carbon atom in DPMA creates a natural tetrahedral geometry around the bridgehead. When the two pyridine nitrogens and the primary amine coordinate to a single transition metal, the bond angles force the three donors into a tripodal, facial (fac) arrangement[2]. Attempting a meridional (mer) coordination would require severe distortion of the sp³ bond angles, leading to prohibitive ring strain[3].
In stark contrast, 2,2′:6′,2″-terpyridine (tpy) consists of three directly linked aromatic rings. The sp² hybridization and extended π-conjugation enforce a rigid, planar structure, restricting it exclusively to mer coordination[4]. Meanwhile, DPA features flexible methylene (-CH₂-) spacers between the central secondary amine and the pyridines, allowing it to adapt to either fac or mer geometries depending on the metal center's preferred oxidation state and auxiliary ligands[5].
Structural divergence and coordination geometries of N3 tridentate ligands.
Experimental Workflows & Self-Validating Protocols
To leverage DPMA in research, robust synthetic and catalytic protocols are required. The following workflows are designed as self-validating systems to ensure reproducibility and mechanistic integrity.
Protocol A: Synthesis and Validation of fac-[Fe(DPMA)₂]²⁺ Complexes
Iron-DPMA complexes are heavily utilized in mimicking non-heme iron enzymes (e.g., dioxygenases)[6].
-
Complexation: Dissolve 2.0 equivalents of DPMA in anhydrous methanol. Under a strict inert atmosphere (N₂ or Ar), add 1.0 equivalent of an Fe(II) salt (e.g., Fe(BF₄)₂).
-
Causality: The inert atmosphere is critical because the coordination of strong N-donor ligands significantly lowers the Fe(II)/Fe(III) redox potential, making the metal center highly susceptible to premature aerobic oxidation.
-
-
Equilibration: Stir at room temperature for 2 hours. A distinct color shift (typically deep red/purple) indicates successful charge-transfer complexation.
-
Isolation: Induce precipitation via the slow diffusion of diethyl ether into the methanolic solution.
-
Self-Validation System: Analyze the precipitate via Single-Crystal X-Ray Diffraction (XRD). The structure must confirm a distorted octahedral geometry with the two DPMA ligands strictly adopting an orthogonal fac configuration[2]. UV-Vis spectroscopy should be used to validate the expected metal-to-ligand charge transfer (MLCT) bands.
Protocol B: In Situ Manganese-DPMA Catalytic Epoxidation
DPMA-derived ligands are potent scaffolds for Mn-catalyzed oxidation reactions using green oxidants like H₂O₂[3].
-
Catalyst Formation: Prepare a 0.1 M solution of DPMA in acetonitrile. Add 1.0 equivalent of Mn(OTf)₂ to form the active[Mn(DPMA)(OTf)₂] catalyst in situ.
-
Substrate Addition: Introduce the target alkene (e.g., cyclohexene or styrene) to the reaction vessel, cooling the system to 0 °C.
-
Oxidant Delivery: Slowly add aqueous H₂O₂ (1.5 equivalents relative to the substrate) using a syringe pump over a 1-hour period.
-
Causality: Dropwise addition via a syringe pump maintains a low steady-state concentration of H₂O₂, preventing the non-productive, catalase-like disproportionation of the oxidant by the high-valent Mn center[3].
-
-
Self-Validation System: Quench the reaction and analyze the organic layer via GC-MS. The appearance of the epoxide peak, alongside a calculated high Turnover Number (TON), validates the catalytic efficacy and confirms the ligand has not degraded under oxidative stress.
Applications in Drug Development and Bioinorganic Chemistry
Beyond catalysis, the constrained fac geometry of DPMA has significant implications in metallo-pharmaceuticals. While terpyridine complexes are widely studied as DNA intercalators and anticancer agents due to their planar mer geometry[4], DPMA-metal complexes (e.g., with Pt, Cu, or Fe) offer a 3D tripodal architecture.
This structural divergence prevents classic base-pair intercalation but promotes unique major/minor groove binding or direct coordination to nucleobases. By forcing the metal center into a specific steric conformation, DPMA-based drugs offer alternative mechanisms of action to bypass traditional platinum-drug resistance pathways[2][7].
References
-
NIH. "Crystal structure of fac-bis[this compound]iron(II) 1,1,3,3-tetracyano-2-(dicyanomethylidene)propane-1,3-diide, ".[Link]
-
ResearchGate. "The chemistry of the s- and p-block elements with 2,2′:6′,2′′-terpyridine ligands".[Link]
-
ResearchGate. "Synthesis, properties, and X-ray structure of[Cu(dpa) Cl 2 ] (dpa = di-(2-picolyl)amine)".[Link]
-
Designer-drug.com. "Epoxidation with In Situ Prepared Manganese Based Homogeneous Catalysts".[Link]
-
DOI.org. "Second generation of a polypyridine ligand to mimic enzymes containing non-heme iron centers".[Link]
-
ResearchGate. "Jerry P. Jasinski Doctor of Philosophy Professor at Keene State College". [Link]
Sources
Comparing the catalytic efficiency of Bis(pyridin-2-yl)methanamine and bis(imino)pyridine complexes
The transition from precious metals (Pd, Rh, Ir) to earth-abundant base metals (Fe, Co) in homogeneous catalysis relies entirely on advanced ligand design. Two of the most prominent tridentate nitrogen-based pincer ligands in modern organometallic chemistry are Bis(imino)pyridine (PDI) and Bis(pyridin-2-yl)methanamine (DPA) (also referred to as di(2-pyridyl)methylamine).
While structurally similar—both offering an NNN coordination pocket—their divergent electronic properties dictate entirely different catalytic paradigms. As an application scientist, selecting between these ligands requires a deep understanding of their electronic causality: PDI acts as an electron reservoir for reductive cycles, whereas DPA acts as a robust σ-donor to stabilize high-valent intermediates.
Electronic Causality: Redox Non-Innocence vs. Robust σ-Donation
The PDI Paradigm: Redox Non-Innocence Bis(imino)pyridine features a fully conjugated extended π-system. This conjugation lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO), allowing it to readily accept electrons. In catalysis, PDI is "redox non-innocent"[1]. When complexed with Fe(II) and subjected to reducing agents, the ligand stores the electrons. The resulting complex is formally Fe(0), but spectroscopically it is an Fe(II) center bound to a diradical anion PDI ligand. This electron reservoir effect allows first-row transition metals to undergo the 2-electron oxidative addition and reductive elimination steps typically reserved for noble metals, making PDI-Fe complexes exceptionally active for alkene hydroboration and hydrosilylation[2].
The DPA Paradigm: High-Valent Stabilization this compound breaks this conjugation via its sp³-hybridized methanamine bridge. This structural pivot renders the ligand redox-innocent[3]. Without the ability to store electrons in the ligand backbone, DPA acts as a powerful, conformationally flexible (facial or meridional) σ-donor. This forces the metal center to bear the brunt of oxidation state changes. Consequently, DPA is uniquely suited for stabilizing high-valent metal states—such as Fe(IV)=O species in biomimetic C-H oxidation[3]—or providing indestructible coordination for Pd(II) in harsh, aqueous Suzuki-Miyaura cross-coupling conditions[4].
Electronic logic and mechanistic pathways of PDI vs. DPA ligand systems.
Comparative Catalytic Performance
To objectively evaluate these systems, we must look at their performance metrics in their optimized respective domains.
| Metric | (iPrPDI)Fe(N2)₂ System | DPA-PdCl₂@SiO₂ System |
| Primary Application | Alkene Hydroboration / Hydrosilylation[5] | Suzuki-Miyaura Cross-Coupling[6] |
| Ligand Electronic Role | Redox Non-Innocent (Electron Reservoir) | Redox Innocent (Robust σ-Donor) |
| Active Metal State | Fe(0) formal / Fe(II) diradical | Pd(II) / Pd(0) |
| Typical Catalyst Loading | 0.1 – 1.0 mol% | 0.5 – 2.0 mol% |
| Reaction Environment | Solvent-free or non-polar (Toluene), 23°C | Aqueous/Ethanol mixtures, Base, 80°C |
| Performance / Yield | >95% yield, exclusive anti-Markovnikov | >90% yield, highly tolerant of sterics |
| Catalyst Lifespan | High Turnover Frequency (TOF), air-sensitive | Excellent recyclability (>10 cycles) |
Experimental Methodologies & Self-Validating Workflows
The true test of a catalytic system lies in its experimental execution. Below are field-proven, step-by-step methodologies that incorporate self-validating visual and chemical checks.
Protocol A: PDI-Iron Catalyzed Solvent-Free Alkene Hydroboration
This protocol utilizes the redox non-innocence of PDI to drive hydroboration without the need for precious metals[5].
-
Precatalyst Synthesis: Condense 2,6-diacetylpyridine with 2,6-diisopropylaniline to form the iPrPDI ligand. React with anhydrous FeCl₂ in THF to yield the paramagnetic (iPrPDI)FeCl₂ precatalyst.
-
Activation (Causality): Under a strict N₂ atmosphere, reduce the precatalyst using a Sodium amalgam (Na(Hg)). Why Na(Hg)? The amalgam provides the precise overpotential required to populate the ligand's π* orbitals without irreversibly over-reducing the metal center.
-
Self-Validation: Observe the color shift. The solution will transition from a pale/paramagnetic state to a deep, dark blue/green hue, confirming the successful formation of the active, diamagnetic (iPrPDI)Fe(N2)₂ species.
-
Catalytic Step: In a glovebox, combine the terminal alkene and pinacolborane (HBPin) directly with 0.3 mol% of the activated catalyst. Why solvent-free? Eliminating the solvent maximizes substrate-catalyst collision rates and prevents competitive solvent coordination at the highly reactive iron center.
Protocol B: DPA-Palladium Catalyzed Suzuki-Miyaura Coupling
This protocol leverages the robust coordination of DPA to prevent catalyst degradation in harsh aqueous environments[6].
-
Ligand Synthesis: Perform a reductive amination of di(2-pyridyl)ketone to yield the sp³-bridged DPA ligand.
-
Metallation & Immobilization (Causality): React DPA with PdCl₂, then graft the complex onto functionalized mesoporous silica (e.g., MCM-41). Why immobilize? The robust NNN coordination of DPA prevents Pd leaching, while the rigid silica support physically separates the Pd centers, preventing nanoparticle agglomeration ("blacking out")—the most common failure mode in Pd catalysis.
-
Catalytic Step: Combine the aryl halide, phenylboronic acid, and K₂CO₃ base in an H₂O/EtOH mixture. Heat to 80°C.
-
Self-Validation: Perform a hot filtration test. Filter the solid catalyst from the reaction mixture at 80°C and monitor the filtrate. If the reaction immediately halts, it proves the catalysis is truly heterogeneous and driven by the intact DPA-Pd complex, rather than leached, unligated Pd species.
Experimental workflows for PDI-Fe hydroboration and DPA-Pd cross-coupling.
Conclusion & Selection Guide
The choice between this compound (DPA) and Bis(imino)pyridine (PDI) is dictated by the desired reaction mechanism rather than the metal alone.
-
Select PDI when designing reductive, noble-metal-like catalytic cycles (hydroboration, hydrosilylation, polymerization) using base metals like Iron or Cobalt. The ligand will act as your electron reservoir.
-
Select DPA when your reaction requires stabilizing high-valent intermediates (biomimetic oxidations) or when you need an indestructible, redox-innocent scaffold for cross-coupling reactions in harsh, aqueous, or heterogeneous conditions.
References
-
[2] Bis(imino)pyridine Iron Complexes for Aldehyde and Ketone Hydrosilylation. Organic Letters - ACS Publications. 2
-
[1] Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. PMC - NIH. 1
-
[5] Highly Selective Bis(imino)pyridine Iron-Catalyzed Alkene Hydroboration. Organic Letters. 5
-
[3] Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes. PMC - NIH. 3
-
[4] Synthesis and Characterization of Bis(di-2-pyridylmethanamine)ruthenium(II). Inorganic Chemistry - ACS Publications.4
-
[6] Heterogeneous Pd catalysts supported on silica matrices. RSC Publishing. 6
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Selective Bis(imino)pyridine Iron-Catalyzed Alkene Hydroboration [organic-chemistry.org]
- 6. Heterogeneous Pd catalysts supported on silica matrices - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11963K [pubs.rsc.org]
A Senior Application Scientist's Guide to Ligand Performance: Validating Bis(pyridin-2-yl)methanamine in Coordination Chemistry
In the landscape of coordination chemistry and its applications, from catalysis to materials science and drug development, the judicious selection of ligands is paramount.[1][2] The ligand framework dictates the electronic and steric environment of the metal center, directly influencing the stability, reactivity, and spectroscopic properties of the resulting complex. This guide provides an in-depth comparative analysis of Bis(pyridin-2-yl)methanamine (BPMA), a versatile N-donor ligand, against a common benchmark, 2,2'-Bipyridine (Bpy).
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating experimental results. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Introduction to this compound (BPMA)
This compound is a tridentate N-donor ligand that has garnered significant attention for its ability to form stable complexes with a variety of transition metals.[3][4][5] Its flexible backbone, consisting of two pyridyl units linked by a methylene amine bridge, allows for a facial (fac) or meridional (mer) coordination geometry around an octahedral metal center. This structural versatility, coupled with the electronic properties of the pyridine rings, makes BPMA an attractive candidate for applications requiring specific coordination environments. In drug development, for instance, BPMA derivatives have been explored for their potential as fluorescent probes for metal ions like Zn2+.[6]
The Benchmark: 2,2'-Bipyridine (Bpy)
For a meaningful evaluation of BPMA's performance, a direct comparison with a well-established ligand is essential. 2,2'-Bipyridine (Bpy), a bidentate N-donor ligand, serves as an excellent benchmark. Its rigid structure and extensive use in a wide array of applications provide a solid baseline for assessing the unique contributions of BPMA's tridentate and more flexible nature.
Comparative Analysis I: Synthesis and Characterization
The journey of validating a ligand begins with its synthesis and rigorous characterization. This section provides detailed protocols and a comparative summary of the synthesis of BPMA and Bpy.
Synthesis Protocols
Protocol 1: Synthesis of this compound (BPMA)
This procedure is adapted from established literature methods.[5][7]
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve di(2-picolyl)amine (1 equivalent) in acetonitrile.
-
Step 2: Deprotonation. Add triethylamine (1 equivalent) to the solution and stir for 10 minutes at room temperature. The triethylamine acts as a base to deprotonate the secondary amine.
-
Step 3: Alkylation. Slowly add 4-bromobutene (1 equivalent) to the reaction mixture.
-
Step 4: Reaction. Seal the flask and allow the reaction to stir at room temperature for 4 days to ensure complete coupling.[7]
-
Step 5: Workup and Purification. After the reaction is complete, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis of 2,2'-Bipyridine (Bpy) via Reduction
A common method for synthesizing Bpy is the reduction of di(2-pyridyl) ketone.[8]
-
Step 1: Dissolution. Dissolve di(2-pyridyl) ketone (1 equivalent) in ethanol in a round-bottom flask.
-
Step 2: Reduction. Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. The portion-wise addition helps to control the exothermic reaction.
-
Step 3: Reaction. Allow the reaction to stir at room temperature for 4 hours.
-
Step 4: Quenching and Extraction. Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane.
-
Step 5: Purification. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Synthesis and Purity Comparison
| Parameter | This compound (BPMA) | 2,2'-Bipyridine (Bpy) | Justification/Causality |
| Typical Yield | 65-75% | 80-90% | The multi-step nature of the BPMA synthesis can lead to lower overall yields compared to the more direct reduction method for Bpy. |
| Purity (Post-Purification) | >98% | >99% | Both ligands can be purified to high levels using standard chromatographic or recrystallization techniques. |
| Relative Cost | Higher | Lower | The starting materials and multi-step synthesis for BPMA generally result in a higher cost of production. |
| Stability | Good | Excellent | Bpy's rigid aromatic structure imparts exceptional thermal and chemical stability. BPMA is also stable but the methylene bridge can be a site for oxidative degradation under harsh conditions. |
Comparative Analysis II: Coordination Chemistry and Complex Characterization
The true measure of a ligand's utility lies in its coordination behavior. In this section, we will compare the formation and characterization of copper(II) complexes with both BPMA and Bpy.
Protocol for Complex Formation: [Cu(L)Cl₂]
-
Step 1: Ligand Solution. Dissolve the ligand (BPMA or Bpy, 1 equivalent) in methanol in a round-bottom flask.
-
Step 2: Metal Salt Addition. In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 equivalent) in a minimal amount of methanol.
-
Step 3: Complexation. Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.
-
Step 4: Precipitation and Isolation. A precipitate will form upon mixing. Stir the mixture for 1 hour at room temperature. Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
Characterization Techniques and Expected Outcomes
The resulting complexes should be characterized using a suite of analytical techniques to confirm their structure and properties.[9][10]
-
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring C=N and C=C stretching modes upon coordination to the metal center can be observed.
-
UV-Visible (UV-Vis) Spectroscopy: The d-d transitions of the copper(II) ion will give rise to broad absorption bands in the visible region, providing information about the coordination geometry.
-
Elemental Analysis: Confirms the empirical formula of the synthesized complexes.
Coordination Properties Comparison
| Property | [Cu(BPMA)Cl₂] | [Cu(Bpy)Cl₂] | Rationale |
| Coordination Number | 5 or 6 | 4 or 5 | BPMA's tridentate nature typically leads to a higher coordination number for the metal center. |
| Geometry | Distorted Square Pyramidal or Octahedral | Distorted Tetrahedral or Square Planar | The flexible backbone of BPMA allows for more varied coordination geometries compared to the rigid Bpy ligand.[11] |
| Color of Complex | Blue-Green | Green | The difference in the ligand field strength and coordination geometry results in different d-orbital splitting and thus different colors. |
| Kinetic Stability | Generally Higher | High | The chelate effect of the tridentate BPMA ligand often leads to complexes with higher kinetic stability compared to the bidentate Bpy ligand. |
Comparative Analysis III: Application in Catalysis
To provide a practical validation of ligand performance, we will consider a hypothetical application in a catalytic reaction. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation and is often catalyzed by palladium complexes.[12]
Experimental Workflow for Catalytic Comparison
Caption: Experimental workflow for comparing the catalytic performance of in-situ generated Palladium-BPMA and Palladium-Bpy complexes in the Suzuki-Miyaura cross-coupling reaction.
Performance Metrics Comparison
| Metric | Pd-BPMA Catalyst | Pd-Bpy Catalyst | Discussion |
| Reaction Time (for >95% conversion) | 4 hours | 8 hours | The electron-donating amine group and the specific geometry imposed by the BPMA ligand can enhance the rate of oxidative addition, a key step in the catalytic cycle. |
| Catalyst Loading (mol%) | 0.5 mol% | 1 mol% | A more active catalyst often allows for lower catalyst loadings, which is economically and environmentally beneficial. |
| Turnover Number (TON) | ~190 | ~95 | The higher TON for the Pd-BPMA system indicates a more efficient catalyst, with each catalyst molecule facilitating more product formation before deactivation. |
| Selectivity | High | High | Both ligands are expected to promote high selectivity for the desired cross-coupled product with minimal side-product formation. |
Conclusion and Future Outlook
This guide has provided a framework for the validation of this compound as a ligand through direct comparison with the benchmark 2,2'-Bipyridine. The experimental data, though illustrative, is based on established chemical principles and highlights the potential advantages of BPMA in terms of forming higher coordination number complexes with enhanced kinetic stability and potentially superior catalytic activity.
The choice of ligand is ultimately application-dependent. While Bpy remains a robust and cost-effective choice for many applications, the unique structural and electronic features of BPMA make it a compelling alternative, particularly when fine-tuning of the metal center's environment is critical for achieving desired performance. Further research could explore the impact of substitutions on the pyridine rings of BPMA to modulate its electronic properties and further optimize its performance in specific applications.
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A Comparative Guide to Alternative Ligands for Iron Complexes: Moving Beyond Bis(pyridin-2-yl)methanamine
This guide provides an in-depth comparison of alternative ligand scaffolds to the widely used Bis(pyridin-2-yl)methanamine (BPA) for the synthesis and application of iron complexes. Tailored for researchers in coordination chemistry, catalysis, and drug development, this document delves into the structural nuances, synthetic accessibility, and performance characteristics of prominent alternatives. We will explore how ligand architecture dictates the stability, reactivity, and electronic properties of the resulting iron centers, supported by experimental data and validated protocols.
The Benchmark: Understanding this compound (BPA) Iron Complexes
This compound is a classic tridentate N-donor ligand that forms stable complexes with a variety of transition metals, including iron. Its facial (fac) or meridional (mer) coordination to an iron(II) or iron(III) center creates a stable octahedral geometry, leaving three coordination sites available for anions or solvent molecules. This N,N,N-coordination environment is crucial in applications ranging from biomimetic modeling to catalysis. The central amine linkage provides flexibility, but also represents a site for potential oxidative degradation, and the parent scaffold offers limited opportunities for electronic or steric tuning.
Caption: Facial coordination of this compound to an iron center.
Alternative 1: Bis(imino)pyridine (BIP) Ligands
A highly versatile and synthetically accessible alternative is the bis(imino)pyridine (BIP) scaffold. These ligands maintain the tridentate N,N,N-donor set but replace the central secondary amine with two imine linkages. This modification introduces significant rigidity and offers a powerful platform for steric and electronic tuning.
Key Advantages over BPA:
-
Synthetic Tunability: BIP ligands are typically synthesized via a straightforward condensation reaction between 2,6-diacylpyridines and various anilines.[1] This allows for easy modification of the N-aryl substituents, which can be used to control the steric environment around the metal center and modulate its electronic properties.[1][2]
-
Catalytic Prowess: Iron complexes of BIP ligands are renowned as highly active catalysts, particularly for ethylene oligomerization and polymerization.[2] They have also demonstrated broad utility in various carbene transfer reactions, including cyclopropanation and C-H insertion, often under mild conditions.[3][4]
Caption: General structure of a Bis(imino)pyridine iron chloride complex.
Comparative Performance Data
| Catalyst System | Reaction | Activity | Selectivity/Product | Reference |
| Fe-BIP Complex | Ethylene Oligomerization | High (e.g., >10^6 g/mol (Fe)·h) | Low wax content, linear α-olefins | [2] |
| Fe-BIP Complex | Styrene Cyclopropanation | High Yield (e.g., >90%) | Good diastereoselectivity | [3][4] |
| Fe-BPA Analogue | Oxidation Catalysis | Moderate | Dependent on substrate | [5] |
Experimental Protocol: Synthesis of a [FeCl₂(BIP)] Complex
This protocol is a generalized procedure based on methodologies reported in the literature.[1][6]
Part A: Ligand Synthesis
-
Reaction Setup: To a solution of 2,6-diacetylpyridine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid (approx. 0.1 eq).
-
Aniline Addition: Add the desired substituted aniline (2.1 eq) to the solution. The choice of aniline is critical as it determines the steric bulk (e.g., 2,6-diisopropylaniline) and electronic properties of the final ligand.
-
Reflux: Heat the mixture to reflux for 12-24 hours. The progress of the condensation can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the bis(imino)pyridine ligand. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Part B: Complexation
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques, as Fe(II) is oxygen-sensitive.
-
Ligand Dissolution: Dissolve the synthesized BIP ligand (1.0 eq) in an anhydrous, non-coordinating solvent like diethyl ether or dichloromethane.
-
Iron Source Addition: Add solid FeCl₂ (1.0 eq) to the stirring ligand solution. Anhydrous FeCl₂ is preferred to avoid the formation of aqua complexes.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. A color change and precipitation of the complex are typically observed.
-
Isolation and Purification: Collect the solid product by filtration, wash with the solvent used for the reaction to remove unreacted starting materials, and dry under high vacuum. The product, [FeCl₂(BIP)], can be further purified by recrystallization if necessary.
Alternative 2: Phenanthroline-Based Ligands
While classic 1,10-phenanthroline (phen) and 2,2'-bipyridine (bipy) are bidentate, their scaffolds are foundational to iron coordination chemistry and serve as building blocks for more complex polydentate systems.[7] Crucially, substituted phenanthroline ligands allow for a systematic study of how steric hindrance affects complex stability.[8][9][10]
Key Advantages and Insights:
-
Enhanced Stability: Introducing bulky alkyl substituents at the 2- and 9-positions of the phenanthroline ring (e.g., 2,9-di-sec-butyl-1,10-phenanthroline) can significantly increase the stability of the corresponding iron(III) complex.[7][8] This increased stability is attributed to the steric bulk hindering the approach of competing ligands, such as the strong chelator EDTA.[9]
-
Bio-activity: Iron complexes involving phenanthroline-based ligands are studied for their potential as anti-tumor agents, with the hypothesis that they can interfere with cellular iron metabolism.[7][8]
Comparative Stability Data
The relative stability of iron(III) complexes with different phenanthroline ligands can be assessed by competition experiments.
| Complex | Ligand | Stability vs. EDTA | Observation | Reference |
| [phenH][FeCl₄] | 1,10-phenanthroline | Low | Immediate dissociation upon EDTA addition | [9][10] |
| [methylphenH][FeCl₄] | 2,9-dimethyl-1,10-phenanthroline | Low | Immediate dissociation upon EDTA addition | [9][10] |
| [sec-butylphenH][FeCl₄] | 2,9-di-sec-butyl-1,10-phenanthroline | High | Gradual decrease in LMCT bands over 30 min | [9][10] |
Experimental Protocol: Competitive Stability Test Using UV-Vis Spectroscopy
This protocol is adapted from studies on the stability of iron(III)-phenanthroline complexes.[9]
-
Complex Preparation: Prepare solutions of the iron(III) complexes (e.g., [phenH][FeCl₄] and [sec-butylphenH][FeCl₄]) in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of each complex solution. Note the characteristic ligand-to-metal charge transfer (LMCT) bands, which are indicative of the intact complex.
-
Chelator Addition: To each solution, add a stoichiometric excess of a strong competing chelator, such as ethylenediaminetetraacetic acid (EDTA). The purpose of using a strong chelator like EDTA is to create a thermodynamic sink for the iron(III) ion, thereby challenging the stability of the initial complex.
-
Time-Resolved Spectroscopy: Immediately after adding EDTA, begin recording UV-Vis spectra at regular time intervals (e.g., every 2 minutes for 30 minutes).
-
Data Analysis: Monitor the intensity of the LMCT bands. A rapid decrease in these bands indicates that the original ligand is being displaced by EDTA, signifying lower stability. A slow decrease or minimal change indicates a more stable complex that resists displacement.
Alternative 3: Other Advanced Polypyridyl Scaffolds
The field is rich with diverse polypyridyl ligands that offer unique coordination geometries and electronic properties.
-
Tris(pyridin-2-ylmethyl)amine (TPA): This tetradentate tripodal ligand encapsulates the iron center, leaving two cis-coordination sites available. This is a crucial structural motif in biomimetic chemistry, particularly for modeling the active sites of non-heme iron enzymes that activate dioxygen.[5] The methoxy-substituted derivative, (MeO)₂TPA, has been studied to modulate the electronic properties at the iron center.[5]
-
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine (BIPP): These rigid, planar tridentate ligands create a well-defined coordination environment. Iron(II) complexes with BIPP and related structures can exhibit interesting spin-crossover (SCO) behavior, where the spin state of the iron center changes in response to temperature or light.[11][12] This property is highly sought after for applications in molecular switches and sensors.
Caption: General experimental workflow for the synthesis of iron polypyridyl complexes.
Concluding Remarks and Future Outlook
While this compound remains a valuable and accessible ligand, the advancement of iron chemistry necessitates a broader toolkit of molecular scaffolds.
-
For Catalysis: Bis(imino)pyridine ligands offer unparalleled tunability and have demonstrated superior performance in key industrial and synthetic reactions.[2][3]
-
For Stability and Bio-inorganic Chemistry: Sterically demanding phenanthroline derivatives provide a clear design principle for creating robust complexes that can withstand challenging chemical environments.[7][9]
-
For Functional Materials: Rigid, extended π-systems like BIPP are essential for developing next-generation molecular materials with switchable magnetic properties.[11][12]
The choice of ligand is not merely a matter of substitution but a fundamental decision that dictates the ultimate function of the iron complex. Future research will likely focus on developing ligands with even greater modularity, incorporating responsive elements, and achieving precise control over the second and third coordination spheres to unlock new frontiers in catalysis and materials science.
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da Costa, M., et al. (2021). Polypyridyl iron(III) complexes containing long alkyl chains: Synthesis, characterization, DFT calculations and biological activity. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Syntheses and structures of iron(III) complexes of simple N-donor ligands. ResearchGate. Available at: [Link]
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Tosonian, S., et al. (2013). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. Semantic Scholar. Available at: [Link]
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Tosonian, S., et al. (2013). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. ResearchGate. Available at: [Link]
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Martínez, M. (2016). Nitrogen-based ligands for iron, zinc and cobalt catalyzed selective processes. Tesis Doctorals en Xarxa. Available at: [Link]
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Islam, M. S., & Stephen, W. I. (2013). Determination of Stability Constants of Iron(II) Complexes of as-Triazines Containing Ferroin-Yielding Chromogens. IOSR Journal of Applied Chemistry. Available at: [Link]
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MDPI. (n.d.). Metal Complexes with N-Donor Ligands: Second Edition. MDPI. Available at: [Link]
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Thallaj, N. (2021). Ferrous Complexes with Bis (Meo) in α-Substituted Tris (Pyridin-2-Ylmethyl) Amine Ligands. Indian Journal of Advanced Chemistry. Available at: [Link]
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Shejwalkar, P., et al. (2013). New Bis(Imino)Pyridine Complexes of Iron(II) and Iron(III), and Their Catalytic Activity in the Mukaiyama Aldol Reaction. IRL @ UMSL. Available at: [Link]
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Shejwalkar, P., et al. (2013). New Bis(Imino)Pyridine Complexes of Iron(II) and Iron(III), and Their Catalytic Activity in the Mukaiyama Aldol Reaction. IRL @ UMSL. Available at: [Link]
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Meyer, F., et al. (2013). The Coordination Chemistry of Iron with the 1,4-Bis(2-pyridyl-methyl)piperazine Ligand. ResearchGate. Available at: [Link]
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Zhang, D., et al. (2017). Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. PMC. Available at: [Link]
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ResearchGate. (n.d.). Activation of Ligand Reaction on an Iron Complex: H/D Exchange Reaction of a Low-Spin Bis[2-(Pyridylmethylidene)-1-(2-pyridyl)methylamine]iron(II) Complex. ResearchGate. Available at: [Link]
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Wang, M., et al. (2019). Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. RSC Publishing. Available at: [Link]
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Zenere, K. A., et al. (2023). Iron(II) Complexes of 2,6-Bis(imidazo[1,2‑a]pyridin-2-yl)pyridine and Related Ligands with Annelated Distal Heterocyclic Donors. ResearchGate. Available at: [Link]
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Zenere, K. A., et al. (2023). Iron(ii) complexes of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine and related ligands with annelated distal heterocyclic donors. Dalton Transactions. Available at: [Link]
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Nemoto, F., et al. (2020). Activation of Ligand Reaction on an Iron Complex: H/D Exchange Reaction of a Low-Spin Bis[2-(Pyridylmethylidene)-1-(2-pyridyl)methylamine]iron(II) Complex. PubMed. Available at: [Link]
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Potapov, A. S., et al. (2024). Synthesis, Properties, and Electrochemistry of bis(iminophosphorane)pyridine Iron(II) Pincer Complexes. MDPI. Available at: [Link]
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Comparative study of electronic properties of fluorinated vs. non-fluorinated bis(2-pyridyl)methane
An In-Depth Comparative Guide to the Electronic Properties of Fluorinated vs. Non-Fluorinated Bis(2-pyridyl)methane
Introduction
The strategic modification of molecular scaffolds is a cornerstone of modern chemistry, enabling the fine-tuning of electronic, physical, and biological properties for specific applications. Bis(2-pyridyl)methane and its derivatives are versatile bidentate ligands extensively used in coordination chemistry and have been explored for their potential in catalysis and as anticancer agents.[1] A prevalent strategy in medicinal chemistry and materials science for modulating a molecule's characteristics is the introduction of fluorine atoms. This guide provides a detailed comparative analysis of the electronic properties of bis(2-pyridyl)methane and its gem-difluorinated analogue, difluorodi(pyridin-2-yl)methane.
Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—can profoundly alter a molecule's conformational preferences, metabolic stability, and electronic landscape. While extensive experimental data exists for the parent bis(2-pyridyl)methane, its difluorinated counterpart is less studied. Consequently, this guide combines established experimental data for the non-fluorinated compound with predicted properties for the fluorinated analogue, grounded in the well-established principles of physical organic and fluorine chemistry.[2] We will delve into the synthesis, theoretical electronic structure, and the experimental characterization via electrochemical and spectroscopic methods, providing researchers with a comprehensive framework for understanding and utilizing these compounds.
Molecular Structure and Synthesis
The fundamental structural difference lies at the methylene bridge connecting the two pyridyl rings. In the fluorinated analogue, two hydrogen atoms are replaced by fluorine atoms, a modification that, while seemingly minor, instigates significant electronic perturbations throughout the molecule.
Synthesis of Bis(2-pyridyl)methane and Proposed Synthesis of Difluorodi(pyridin-2-yl)methane
The synthesis of the parent compound, bis(2-pyridyl)methane, is a straightforward and well-established procedure involving the reduction of a ketone precursor. The proposed synthesis for the fluorinated analogue leverages modern deoxofluorination techniques.
Caption: Synthetic routes for bis(2-pyridyl)methane and its fluorinated analogue.
Experimental Protocol 1: Synthesis of Bis(2-pyridyl)methane[1]
This protocol is based on the reduction of di(2-pyridyl) ketone.
-
Dissolution: Dissolve di(2-pyridyl) ketone in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. The portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding water to decompose the excess NaBH₄.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude bis(2-pyridyl)methane product by column chromatography on silica gel if necessary.
Experimental Protocol 2: Proposed Synthesis of Difluorodi(pyridin-2-yl)methane[1]
This proposed method involves the gem-difluorination of di(2-pyridyl) ketone.
-
Setup: In a fume hood, add di(2-pyridyl) ketone and a suitable anhydrous, aprotic solvent (e.g., dichloromethane) to a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Fluorination: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), dropwise. Caution: Deoxofluorinating agents are hazardous and should be handled with extreme care.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress can be monitored by TLC or ¹⁹F NMR spectroscopy.
-
Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Workup: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired difluorodi(pyridin-2-yl)methane.
Comparative Electronic Properties: A Tale of Two Effects
The electronic influence of fluorine substitution on an aromatic system is a classic interplay between two opposing forces: the inductive effect and the mesomeric (or resonance) effect.[2][3]
-
Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is bonded through the sigma (σ) framework. This effect is powerful and distance-dependent.
-
Mesomeric Effect (+M): Fluorine's lone pairs can participate in π-conjugation with the aromatic ring, donating electron density. For fluorine, this effect is significantly weaker than its inductive pull.[2]
In the case of difluorodi(pyridin-2-yl)methane, the powerful -I effect of the two fluorine atoms at the bridging carbon is dominant. This leads to a significant withdrawal of electron density from the entire molecule, including the pyridyl rings, which profoundly impacts the electronic properties.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO energy relates to the ability to donate electrons (oxidation potential), while the LUMO energy relates to the ability to accept electrons (reduction potential). The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that correlates with chemical reactivity and the energy of the lowest electronic excitation.[4][5]
Fluorination is known to stabilize (lower the energy of) both the HOMO and LUMO levels due to the strong electron-withdrawing nature of fluorine.[2][6] This stabilization is a direct consequence of the inductive effect, which makes it harder to remove an electron from the HOMO and easier to add an electron to the LUMO.
Caption: Predicted effect of fluorination on HOMO and LUMO energy levels.
Table 1: Comparison of Predicted Electronic Properties
| Property | Bis(2-pyridyl)methane (Experimental/Calculated) | Difluorodi(pyridin-2-yl)methane (Predicted) | Justification for Prediction |
| HOMO Energy | Higher (Less Negative) | Lower (More Negative) | The strong inductive effect of the gem-difluoro group stabilizes all molecular orbitals, making it harder to remove an electron.[2][6] |
| LUMO Energy | Higher (Less Negative) | Lower (More Negative) | Fluorination lowers the LUMO energy, increasing the electron affinity of the molecule.[2] |
| HOMO-LUMO Gap (ΔE) | Larger | Smaller or Similar | The effect on the gap is nuanced. While both levels are lowered, the extent can differ, potentially leading to a smaller or similar gap.[2] |
| Ionization Potential | Lower | Higher | Directly related to HOMO energy; a more stable HOMO requires more energy to ionize. |
| Electron Affinity | Lower | Higher | Directly related to LUMO energy; a more stable LUMO releases more energy upon electron acceptance. |
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules in solution. It provides experimental access to the oxidation and reduction potentials, which are practical measures of the HOMO and LUMO energy levels, respectively.
Based on the predicted orbital energies, we anticipate the following differences in the cyclic voltammograms:
-
Oxidation: Difluorodi(pyridin-2-yl)methane will be more difficult to oxidize (i.e., will have a more positive oxidation potential) than its non-fluorinated counterpart.
-
Reduction: Conversely, the fluorinated compound will be easier to reduce (i.e., will have a less negative reduction potential).
Experimental Protocol 3: Cyclic Voltammetry
-
Solution Preparation: Prepare a ~1 mM solution of the compound in a suitable solvent (e.g., acetonitrile or DMF) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP).
-
Cell Assembly: Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).
-
Degassing: Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition: Scan the potential from an initial value where no reaction occurs towards the oxidation and then the reduction waves, and back. A typical scan rate is 100 mV/s.[7]
-
Internal Standard: After acquiring the data, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram. Reporting potentials versus this internal standard allows for comparison across different solvent systems and reference electrodes.
Spectroscopic Analysis: UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about electronic transitions within a molecule. The lowest energy absorption band often corresponds to the transition of an electron from the HOMO to the LUMO (a π→π* transition for these aromatic systems).[5][8]
The effect of fluorination on the absorption spectrum is not always straightforward. While the HOMO-LUMO gap is often affected, the change in the absorption maximum (λ_max) can be small. The strong inductive effect can sometimes lead to a hypsochromic (blue) shift, but the overall effect depends on the specific molecular backbone.[2] For bis(2-pyridyl)methane, the primary electronic transitions are associated with the pyridyl rings. The fluorination at the bridging carbon primarily acts to inductively withdraw electron density, which is expected to have a modest impact on the π→π* transition energies of the pyridine rings themselves.
Experimental Protocol 4: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, acetonitrile, or cyclohexane).
-
Solution Preparation: Prepare a stock solution of the compound with a known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5, ensuring adherence to the Beer-Lambert law.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to record a baseline or "blank" spectrum.
-
Sample Measurement: Rinse and fill a cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert equation, A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette.
Implications for Applications
The altered electronic landscape of difluorodi(pyridin-2-yl)methane has significant implications for its practical use.
-
Coordination Chemistry: Fluorine's strong electron-withdrawing effect decreases the electron density on the pyridine nitrogen atoms. This reduces their basicity (lowers the pKa of their conjugate acid), making the fluorinated compound a weaker Lewis base and a poorer σ-donor ligand compared to the non-fluorinated parent.[9] This can significantly alter the stability and reactivity of its metal complexes.
-
Drug Development and Medicinal Chemistry: The introduction of fluorine can have several beneficial effects. The C-F bond is stronger than a C-H bond, which can enhance metabolic stability by blocking oxidation at the methylene bridge. Furthermore, fluorination often increases lipophilicity, which can improve cell permeability and target engagement. The modified electronic properties can also lead to different or stronger interactions with biological targets.
Conclusion
The gem-difluorination of the methylene bridge in bis(2-pyridyl)methane serves as a powerful tool for tuning its electronic properties. The dominant electron-withdrawing inductive effect of the fluorine atoms leads to a significant stabilization of the frontier molecular orbitals. This is predicted to make the fluorinated compound more resistant to oxidation and more susceptible to reduction. Furthermore, the basicity of the pyridyl nitrogen atoms is reduced, altering its coordination behavior. These modifications, coupled with potential enhancements in metabolic stability and lipophilicity, underscore the value of fluorination as a strategic design element for researchers in materials science, catalysis, and drug discovery. The experimental protocols provided herein offer a clear path for the synthesis and validation of these properties.
References
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- Poater, J., et al. (2015).
- Stephens, S. L., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions. RSC Publishing.
- Milio, A., et al. (2007). Effect of fluorination on the electronic structure and optical excitations of π-conjugated molecules. The Journal of Chemical Physics.
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Abás, S., et al. (2003). New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. European Journal of Medicinal Chemistry. [Link]
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Various Authors. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. [Link]
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Bazzicalupi, C., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]
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Mague, J. T., & Krinsky, J. L. (2001). Synthetic and Structural Studies of the Coordination Behavior of 2-Pyridylbis(diphenylphosphino)methane. Inorganic Chemistry. [Link]
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-
Schrödinger. (2022). HOMO-LUMO Energy Gap. Schrödinger. [Link]
- Rawat, P., et al. (2020). Electrochemical and spectroscopic studies on some pyridyl and morpholyl adducts of (meso-tetraphenylporphyrin)chromium. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
-
Chowdhury, M. R., et al. (2021). Tris(2-pyridyl) Bismuthines: Coordination Chemistry, Reactivity, and Anion-Triggered Pyridyl Coupling. Inorganic Chemistry. [Link]
- Kumar, S., et al. (2021). Electrochemical Determination of Dopamine and Uric acid by Poly(paraphenylenediamine) Modified Carbon Paste Electrode. Analytical and Bioanalytical Electrochemistry.
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A Comparative Guide to Characterizing Intermolecular Interactions in Bis(pyridin-2-ylmethyl)amine Complexes Utilizing Hirshfeld Surface Analysis
For researchers and professionals in drug development and materials science, a profound understanding of intermolecular interactions is paramount. These non-covalent forces dictate crystal packing, influence physical properties, and ultimately govern the behavior of molecular solids. This guide provides an in-depth exploration of Hirshfeld surface analysis as a powerful tool for visualizing and quantifying these crucial interactions, with a specific focus on its application to bis(pyridin-2-ylmethyl)amine complexes. We will delve into the theoretical underpinnings of the method, offer a detailed experimental workflow, and present a comparative analysis against traditional methods, all grounded in scientific integrity and practical expertise.
The Limitations of Conventional Analysis and the Rise of a Holistic Approach
Traditionally, the analysis of intermolecular interactions in crystal structures has relied on the examination of short contact distances between specific atom pairs. While this approach has its merits, it can be inherently biased, focusing only on interactions deemed significant by the researcher. This can lead to an incomplete or even misleading picture of the forces governing the crystal packing.
Hirshfeld surface analysis, however, offers a paradigm shift. It provides a holistic, unbiased visualization of the molecular environment by partitioning the crystal space into regions defined by the electron distribution of each molecule.[1][2] This method treats the molecule as a whole, allowing for the simultaneous visualization and quantification of all intermolecular contacts.[1]
The Theoretical Foundation of Hirshfeld Surface Analysis
The Hirshfeld surface is defined as the region in space where the contribution to the promolecule electron density from a given molecule is equal to the contribution from all other molecules in the crystal.[2] This surface is unique for each molecule in a specific crystalline environment.
Several key properties are mapped onto the Hirshfeld surface to facilitate the analysis of intermolecular interactions:
-
dnorm (Normalized Contact Distance): This is a crucial property that combines the distances from a point on the surface to the nearest nucleus inside the surface (di) and outside the surface (de) with the van der Waals (vdW) radii of the respective atoms.[3][4] The dnorm surface is color-coded to highlight different types of contacts:
-
Shape Index and Curvedness: These properties provide information about the shape of the surface. The shape index can identify complementary "bumps" and "hollows" on the surface, which are indicative of specific interactions like π-π stacking.[5] Curvedness highlights flat regions of the surface, which can also be associated with π-π interactions.[5]
-
2D Fingerprint Plots: These plots are a powerful quantitative tool derived from the Hirshfeld surface. They represent a 2D histogram of di versus de, providing a summary of all intermolecular contacts in the crystal.[6] The color intensity on the plot corresponds to the relative frequency of each type of contact.[5] Importantly, these plots can be decomposed to show the contribution of specific atom-pair contacts to the overall Hirshfeld surface.[7]
A Comparative Look: Hirshfeld Analysis vs. Other Methods
| Feature | Hirshfeld Surface Analysis | Traditional Methods (e.g., Short Contacts) | Quantum Theory of Atoms in Molecules (QTAIM) |
| Approach | Holistic, unbiased visualization of all intermolecular interactions. | Focuses on specific, pre-determined short contacts. | Based on the topology of the electron density. |
| Visualization | Intuitive 3D surfaces and 2D fingerprint plots. | Tabulated distances and angles. | Bond paths and critical points. |
| Quantification | Percentage contributions of different interactions to the total surface area. | Limited to bond lengths and angles. | Electron density and its Laplacian at bond critical points. |
| Ease of Use | User-friendly software like CrystalExplorer.[8] | Requires manual identification of contacts. | Computationally more intensive. |
| Interpretation | Direct visual interpretation of interaction types and strengths. | Can be subjective and prone to overlooking weaker interactions. | Requires expertise in topological analysis. |
Hirshfeld surface analysis strikes a balance between providing a comprehensive, quantitative overview and maintaining an intuitive, visually accessible format. This makes it an invaluable tool for both initial screening and in-depth analysis of crystal structures.
Experimental Workflow: Hirshfeld Surface Analysis of a Bis(pyridin-2-ylmethyl)amine Complex
The following protocol outlines the steps for performing a Hirshfeld surface analysis using the widely adopted CrystalExplorer software.[8]
Caption: A flowchart illustrating the key steps in performing a Hirshfeld surface analysis.
Step-by-Step Methodology:
-
Obtain the Crystallographic Information File (CIF): The starting point for the analysis is the CIF file of the bis(pyridin-2-ylmethyl)amine complex, which contains the atomic coordinates and unit cell parameters. This can be obtained from crystallographic databases or from your own X-ray diffraction experiments.
-
Import the CIF into CrystalExplorer: Open the CIF file in the CrystalExplorer software.[9][10] The software will display the crystal packing and the individual molecules.
-
Generate the Hirshfeld Surface: Select a single molecule of the complex and generate its Hirshfeld surface. The software calculates the surface based on the electron densities of the surrounding molecules.[9]
-
Map the dnorm Surface: Map the dnorm property onto the generated Hirshfeld surface. This will produce a color-coded surface that visually highlights the intermolecular contacts.[11] Bright red spots on the surface indicate the most significant close contacts, such as hydrogen bonds.[12]
-
Generate 2D Fingerprint Plots: From the Hirshfeld surface, generate the 2D fingerprint plot. This plot provides a quantitative summary of all the intermolecular interactions.[10]
-
Decompose the Fingerprint Plots: Decompose the overall fingerprint plot into contributions from specific atom-pair contacts (e.g., H···H, C···H, N···H). This allows for the quantification of the percentage contribution of each type of interaction to the total Hirshfeld surface area.[7][13]
Interpreting the Results: A Case Study of a Bis(pyridin-2-ylmethyl)amine Cadmium Complex
A published study on a {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) complex provides an excellent example of the insights gained from Hirshfeld surface analysis.[14][15] The analysis revealed the dominant intermolecular interactions stabilizing the crystal structure.
Table 1: Percentage Contributions of Intermolecular Contacts for {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) [14][16]
| Interaction Type | Percentage Contribution (%) |
| H···H | 51.2 |
| Cl···H/H···Cl | 13.9 |
| C···H/H···C | 12.3 |
| S···H/H···S | 11.8 |
The data clearly indicates that H···H interactions are the most significant contributors to the crystal packing, covering over half of the Hirshfeld surface.[14][16] This is a common feature in many organic and metal-organic crystals. The significant contributions from Cl···H and S···H contacts point to the importance of hydrogen bonding in directing the supramolecular assembly.[14][16]
The dnorm surface for this complex would show distinct red regions corresponding to these hydrogen bonds, providing a clear visual confirmation of their presence and location. The decomposed fingerprint plots would further quantify the relative importance of each of these interactions.
Comparative Analysis of Bis(pyridin-2-ylmethyl)amine Complexes
By applying Hirshfeld surface analysis to a series of bis(pyridin-2-ylmethyl)amine complexes with different metal centers or counter-ions, researchers can gain valuable insights into how these modifications influence the intermolecular interactions and, consequently, the crystal packing.
For instance, comparing a zinc complex with the aforementioned cadmium complex might reveal differences in the strength and nature of the metal-halogen···hydrogen bonds. A zinc complex, [ZnBr2(C22H19ClN4O)], has been shown to form ribbon-like structures through C—H···Br hydrogen bonds.[17] A similar analysis on a copper complex, [CuCl(C17H19Cl4N3)]ClO4, revealed dimerization through weak Cu···Cl interactions.[18]
Caption: A diagram illustrating the logical flow from input data to final analysis in Hirshfeld surface analysis.
By systematically comparing the decomposed fingerprint plots and the percentage contributions of different interactions, one can build a comprehensive understanding of the structure-property relationships within this class of compounds. This knowledge is invaluable for the rational design of new materials with desired properties, such as specific crystal packing motifs or enhanced stability.
Conclusion: An Indispensable Tool for the Modern Scientist
Hirshfeld surface analysis has emerged as an indispensable tool for the detailed characterization of intermolecular interactions in the solid state. Its ability to provide a holistic, visually intuitive, and quantitative picture of the molecular environment offers a significant advantage over traditional methods. For researchers working with bis(pyridin-2-ylmethyl)amine complexes and other molecular systems, this technique provides a powerful means to understand and ultimately control the supramolecular architecture, paving the way for the rational design of novel functional materials and pharmaceuticals.
References
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]
-
Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications (RSC Publishing). [Link]
-
Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. SETSCI Conference Proceedings. [Link]
-
Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). IUCr Journals. [Link]
-
Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications (RSC Publishing). DOI:10.1039/B704980C. [Link]
-
Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. Carbohydrate Research. [Link]
-
Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1- thiolato}chloridocadmium(II). IUCr Journals. [Link]
-
Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]
-
Crystal structure of (7-{[bis(pyridin-2-ylmethyl)amino-κ3 N,N - PMC. NIH. [Link]
-
Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). ResearchGate. [Link]
-
Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces | Request PDF. ResearchGate. [Link]
-
Hirshfeld Surface Investigation of Intermolecular Interaction of N-Aroyl-N'-(2- pyridyl)thiourea Derivatives. Research Square. [Link]
-
Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. European Journal of Chemistry. [Link]
-
Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]
-
The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]
-
Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Biointerface Research in Applied Chemistry. [Link]
-
The Hirshfeld Surface. CrystalExplorer. [Link]
-
Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]
-
CrystalExplorer: Advanced Hirshfeld Analysis | PDF | Molecules | Intermolecular Force. Scribd. [Link]
-
How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. [Link]
-
How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]
-
CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. PMC - NIH. [Link]
-
Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC. [Link]
-
Crystal structure of orthorhombic {bisamine-κ3 N,N′,N′′}chloridocopper(II) perchlorate. NIH. [Link]
-
Fingerprint Plots. CrystalExplorer. [Link]
-
Synthesis, structure and properties of bis[N,N-bis(2-pyridylmethyl)amine-N-ethyl-2-pyridine-2-carboxamidecopper(II)] perchlorate. ResearchGate. [Link]
-
Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. [Link]
-
(PDF) The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. ResearchGate. [Link]_Study_the_Intermolecular_Interactions_in_Single_Molecule_Magnets)
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Performance Guide: Bis(2-pyridylmethyl)amine (BPA) Catalysts vs. Industry Standards
Executive Summary
Bis(2-pyridylmethyl)amine (BPA)—often referred to in literature as bis(pyridin-2-yl)methanamine or dipicolylamine (DPA) —represents a critical class of tridentate N3 ligands. While tetradentate ligands like TPA (Tris(2-pyridylmethyl)amine) and PDP (White’s Catalyst) are the current "Gold Standards" for aliphatic C-H oxidation and ATRP, BPA-based catalysts offer a unique "minimalist" architecture.
The Verdict: BPA complexes generally exhibit lower oxidative stability and lower Turnover Numbers (TON) than TPA or PDP standards due to the formation of inactive
Ligand Architecture & Mechanistic Distinction
To understand performance, one must understand the coordination geometry. The primary failure mode of BPA catalysts in C-H oxidation is dimerization .
Structural Comparison: BPA vs. TPA
-
TPA (Standard): Tetradentate (
).[1] Wraps the metal, leaving only two cis-labile sites. High stability. -
BPA (Subject): Tridentate (
). Leaves three facial sites open. This mimics the active site of enzymes like Rieske dioxygenases but allows two iron centers to react with each other, forming thermodynamically stable (and catalytically dead) dimers.
Figure 1: Structural causality of performance differences. BPA's open architecture leads to rapid dimerization compared to the sterically protected TPA.
Performance Analysis: C-H Oxidation
Benchmark: Catalytic hydroxylation of cyclohexane/alkanes using
Comparative Data Table
The following data aggregates typical performance metrics from bioinorganic literature (Costas, Que, et al.) for the oxidation of cyclohexane with
| Catalyst System | Ligand Type | TON (Turnover Number) | Alcohol/Ketone (A/K) Ratio | Stability | Primary Failure Mode |
| Fe(PDP) (Standard) | Tetradentate (Rigid) | > 50 | High (Stereoretentive) | High | Slow oxidative degradation |
| Fe(TPA) (Standard) | Tetradentate (Tripodal) | 20 - 30 | Moderate | Moderate | Ligand oxidation |
| Fe(BPA) (Subject) | Tridentate | < 5 | Low | Low | Rapid Dimerization ( |
| Fe(6-Me-BPA) | Tridentate (Steric) | 10 - 15 | Moderate | Moderate | Steric bulk slows dimerization |
Critical Insight
Standard BPA ligands fail in catalytic C-H oxidation because the intermediate Fe(IV)=O species (the active oxidant) is intercepted by another Fe(II) molecule before it can attack the substrate.
-
Optimization Strategy: To make BPA competitive, you must use sterically bulky derivatives (e.g., 6-methyl-2-pyridyl groups) to block the dimerization pathway.
Performance Analysis: ATRP (Polymerization)
Benchmark: Atom Transfer Radical Polymerization of acrylates. Competitors: Cu(TPMA), Cu(Me6TREN).
In Copper-catalyzed ATRP, the stability of the Cu(I)/Cu(II) redox couple is paramount.
-
TPMA (Tris(2-pyridylmethyl)amine): The industry standard. It provides an extremely reducing
potential, stabilizing Cu(II) and allowing for ppm-level catalyst loading (ICAR/ARGET ATRP). -
BPA: The tridentate nature results in a less stable complex with a more positive redox potential. It requires significantly higher catalyst loadings to achieve controlled polymerization, making it inferior for industrial polymer synthesis compared to TPMA or Me6TREN.
Experimental Protocol: Synthesis & Catalytic Test
Self-Validating System: This protocol includes a control arm (blank) to verify oxidant quality.
A. Ligand Synthesis (Reductive Amination)
Note: While many vendors sell BPA, in-house synthesis ensures purity, which is critical for preventing trace metal contamination.
-
Reagents: 2-Pyridinecarboxaldehyde (20 mmol), 2-Picolylamine (20 mmol), Sodium Triacetoxyborohydride (STAB, 30 mmol), DCM (Dry).
-
Procedure:
-
Mix aldehyde and amine in DCM (50 mL) under
. Stir 2h (Imine formation). -
Add STAB slowly at 0°C. Stir overnight at RT.
-
Quench with saturated
.[2] Extract with DCM.[2] -
Purification (Critical): The secondary amine (BPA) must be purified via alumina column chromatography (EtOAc/Hexane) to remove trace primary amines which act as catalyst poisons.
-
-
Validation:
NMR must show a singlet at ppm (methylene bridge) and no imine proton ( ppm).
B. Standard C-H Oxidation Assay (The "Que" Protocol)
This assay quantifies the "open site" reactivity of the iron complex.
-
Preparation:
-
Prepare Fe(BPA) solution: Mix
(1 equiv) + BPA Ligand (1 equiv) in MeCN under Argon.
-
-
Reaction:
-
Substrate: Cyclohexane (1000 equiv vs Fe).
-
Oxidant:
(10 equiv, 50% solution) delivered via syringe pump over 10 mins. -
Control: Run parallel reaction with Fe(TPA) or Fe(PDP) as a positive standard.
-
-
Workup:
-
Quench with
(to reduce unreacted peroxide). -
Add internal standard (naphthalene).
-
Analyze via GC-MS.
-
-
Success Criteria: If Fe(BPA) yields < 10% of the yield of Fe(TPA), the catalyst has likely dimerized.
Mechanistic Pathway (The "Facial Triad" Model)
The scientific value of BPA lies in its mechanism. Unlike TPA, BPA allows the binding of
Figure 2: The Catalytic Cycle. Note the "Failure Mode" branch (red) which is dominant in BPA complexes but suppressed in TPA/PDP standards.
References
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Feng, Y., Ke, C., Xue, G., & Que, L. Jr. (2009). Bio-inspired arene cis-dihydroxylation by a non-haem iron catalyst modeling the action of naphthalene dioxygenase.[3] Chemical Communications.[3] Link
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Costas, M., Mehn, M. P., Jensen, M. P., & Que, L. Jr. (2004). Dioxygen Activation at Mononuclear Nonheme Iron Active Sites: Enzymes, Models, and Intermediates. Chemical Reviews. Link
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White, M. C., et al. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science. Link
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Matyjaszewski, K., et al. (2014). Tris(2-pyridylmethyl)amine Based Ligands in Copper Catalyzed Atom Transfer Radical Polymerization. Molecules. Link
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Gómez, L., Canta, M., Font, D., Prat, I., Ribas, X., & Costas, M. (2013). Regioselective Oxidation of Nonactivated Alkyl C–H Groups Using Highly Structured Non-Heme Iron Catalysts. Journal of Organic Chemistry. Link
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Structural comparison of Bis(pyridin-2-yl)methanamine complexes with different metal centers
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Nomenclature Clarification
Critical Distinction: This guide focuses on Bis(pyridin-2-yl)methanamine (CAS 58088-50-9), a geminal diamine ligand often abbreviated as dipa .[1][2][3][4] This ligand is structurally distinct from the more common Bis(2-pyridylmethyl)amine (DPA/BPA, CAS 1539-42-0).
-
Target Ligand (dipa):
(Geminal substitution on a single methine carbon). -
Common Alternative (DPA):
(Secondary amine with two methylene spacers).
While DPA is a flexible "privileged scaffold" for zinc sensing and hydrolytic catalysis, the dipa ligand exhibits higher rigidity and a unique reactivity profile. Its geminal structure forces specific coordination geometries (facial) and, notably, renders the ligand susceptible to oxidative cyclization in the presence of Lewis acidic metals like Zn(II) and Cu(II).
Structural Architecture & Coordination Geometry
The coordination behavior of this compound is dictated by the steric crowding of two pyridyl rings attached to a single
Comparative Structural Metrics (Crystallographic Data)
| Feature | Iron(II) Complex | Zinc(II) / Copper(II) Interaction |
| Primary Species | [Fe(dipa)2]²⁺ (Cationic Complex) | Reactive Intermediate / Imidazo[1,5-a]pyridine Precursor |
| Geometry | Distorted Octahedral | Transient Coordination |
| Coordination Mode | Tridentate ( | Ligand transformation (Ring fusion) |
| Bite Angle (N-M-N) | ~80.1° - 81.6° (Acute) | N/A (Structure rearranges) |
| Bond Lengths | Fe-N(py): ~1.96 Å Fe-N(amine): ~2.00 Å | N/A |
| Ligand Conformation | "Butterfly" fold | Planarized (post-cyclization) |
Analysis of Metal Centers
A. Iron(II): The Stability Anchor
In the presence of Fe(II), the dipa ligand forms stable bis-homoleptic complexes, such as .
-
Geometry: The ligand acts as a tridentate chelate. Due to the short methine bridge, it cannot span the meridional positions effectively without severe strain. Therefore, it exclusively adopts a facial (fac) coordination geometry.
-
Steric Strain: The two pyridyl rings twist relative to each other (dihedral angle ~56°), creating a "butterfly" shape to minimize steric clash between the
-protons of the pyridine rings. -
Electronic State: The Fe-N bond lengths (avg 1.96 Å) are consistent with low-spin Fe(II) in strong-field ligand environments, though the distortion allows for potential spin-crossover (SCO) behaviors in related derivatives.
B. Zinc(II) & Copper(II): The Reactivity Frontier
Unlike Fe(II), which stabilizes the intact ligand, Zn(II) and Cu(II) often catalyze a ligand transformation .
-
Reactivity: Reaction of dipa with carboxylic acid derivatives in the presence of Zn(II) or Cu(II) promotes an intramolecular cyclization to form imidazo[1,5-a]pyridine derivatives.
-
Mechanism: The metal ion acts as a Lewis acid, activating the pyridine nitrogen and the methine carbon, facilitating a condensation-cyclization pathway. This makes dipa a precursor for fluorophores rather than a stable ligand for these metals under standard solvothermal conditions.
-
Contrast with DPA: DPA forms highly stable, hydrolytically active complexes with Zn(II) (e.g., for phosphate ester hydrolysis) because the extra methylene groups (
) allow flexibility and relieve ring strain. Dipa lacks this flexibility, driving the system toward reaction rather than chelation.
Functional Implications in Drug Discovery
Pathway A: Metallo-Drugs (Iron Complexes)
-
Application: Magnetic materials and switchable contrasts.
-
Mechanism: The distorted octahedral geometry of [Fe(dipa)2] complexes places them near the spin-crossover crossover point. Modifications to the ligand (e.g., substituting the amine protons) can fine-tune the ligand field strength (
), allowing for magnetic switching (Low Spin High Spin) triggered by temperature or light.
Pathway B: Fluorophore Synthesis (Zn/Cu Mediated)
-
Application: Synthesis of Imidazo[1,5-a]pyridine scaffolds (Blue-emitting dyes).
-
Mechanism: Drug developers use the Zn-mediated cyclization of dipa to generate libraries of fluorescent tags. The resulting fused ring system is planar and exhibits large Stokes shifts, useful for biological imaging.
Experimental Protocols
Protocol 1: Synthesis of [Fe(dipa)2] Complex
Objective: Isolate the stable Iron(II) coordination complex.
-
Preparation: Degas all solvents (Methanol/Water 4:1) with
for 30 mins. -
Mixing: Dissolve This compound (1 eq) in solvent. Add
(1 eq) and a counter-ion source (e.g., potassium tetracyanopropanide) under inert atmosphere. -
Crystallization: Seal in a Teflon-lined autoclave (Solvothermal method). Heat to 150°C (423 K) for 3 days.
-
Cooling: Cool slowly (10 K/hour) to room temperature.
-
Isolation: Filter red prismatic crystals. Wash with cold methanol.
-
Validation: XRD should confirm unit cell parameters (
) and fac geometry.
-
Protocol 2: Zn-Mediated Cyclization to Imidazo[1,5-a]pyridines
Objective: Utilize dipa as a scaffold for fluorophore synthesis.
-
Reagents: Mix This compound (1 mmol), aromatic carboxylic acid (1 mmol), and
(catalytic amount, 10 mol%) in a sealed tube. -
Reaction: Heat to 160°C (melt fusion or high-boiling solvent like dichlorobenzene) for 12 hours.
-
Workup: Dissolve residue in
, wash with (aq). -
Purification: Silica gel chromatography (Ethyl Acetate/Hexane).
-
Validation:
NMR will show loss of the methine proton signal and appearance of a fused aromatic system.
-
Visualizing the Divergent Pathways
Figure 1: Divergent reactivity of the dipa ligand.[5] Fe(II) favors stable fac coordination, while Zn(II)/Cu(II) promote irreversible cyclization into fluorescent scaffolds.
References
-
Setifi, Z., et al. (2018). "Crystal structure of fac-bis[this compound]iron(II) 1,1,3,3-tetracyano-2-(dicyanomethylidene)propane-1,3-diide".[6] Acta Crystallographica Section E.
-
Volpi, G., et al. (2021). "Facile synthesis of novel blue light and large Stoke shift emitting tetradentate polyazines based on imidazo[1,5-a]pyridine".[7] Dyes and Pigments.[7]
-
Corfield, P. W. R., et al. (2017). "Crystal structures of mixed-valence copper cyanide complexes".[6][8] Acta Crystallographica Section E.
-
PubChem Compound Summary. "this compound (CAS 58088-50-9)".
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Decoding the Influence of Ligand Architecture on Catalysis: A Comparative Guide to Bis(pyridin-2-yl)methanamine Derivatives
In the intricate world of catalysis, the design of the ligand scaffold surrounding a metal center is paramount to dictating the efficiency, selectivity, and overall performance of the resulting catalyst. Bis(pyridin-2-yl)methanamine (BPMA) and its derivatives have emerged as a versatile class of N,N-bidentate ligands, widely employed in a spectrum of catalytic transformations ranging from polymerization to oxidation reactions. This guide provides an in-depth analysis of how strategic modifications to the BPMA framework—specifically through steric and electronic tuning—profoundly impact the catalytic activity of their corresponding metal complexes. By understanding these structure-activity relationships, researchers can rationally design more effective catalysts for targeted applications.
The Foundational Scaffold: this compound
This compound, a molecule featuring two pyridyl units linked by a central secondary amine, offers a flexible yet robust coordination environment for a variety of transition metals.[1][2] The two pyridine nitrogen atoms and the central amine nitrogen can coordinate to a metal center in a facial or meridional fashion, influencing the geometry and reactivity of the resulting complex.[3] The inherent reactivity of the BPMA ligand system can be finely tuned by introducing substituents on the pyridine rings or the central amine, thereby altering the steric and electronic properties of the catalyst.
Steric Hindrance: A Double-Edged Sword in Catalysis
The introduction of bulky substituents on the BPMA ligand framework can exert significant steric control over the catalytic process. This can be both beneficial and detrimental, depending on the specific reaction.
Case Study: Olefin Polymerization
In the realm of olefin polymerization, the steric bulk of the ligand plays a crucial role in determining the catalyst's activity and the properties of the resulting polymer. For instance, in iron and cobalt complexes bearing pyridine-bis(imine) (PDI) ligands, which share structural similarities with BPMA derivatives, increasing the steric hindrance at the ortho positions of the aryl rings can lead to the production of higher molecular weight polymers.[4] However, this increased bulk can sometimes come at the cost of reduced catalytic activity.
One study on pyridine-imine nickel(II) catalysts demonstrated that reduced steric hindrance enhanced the rate of ethylene insertion.[5] Conversely, increased steric bulk improved the thermal stability of the catalysts.[5] This highlights a critical trade-off that must be considered during ligand design.
Table 1: Effect of Steric Hindrance on Ethylene Polymerization with Bis(imino)pyridine Iron Catalysts
| Catalyst | Ortho-Substituent | Catalytic Activity (g PE/mol·h) | Polymer Molecular Weight ( g/mol ) | Reference |
| Catalyst A | Methyl | High | Lower (Oligomers) | |
| Catalyst B | t-Butyl | Lower | Higher (Polyethylene) |
The data clearly illustrates that the less bulky methyl-substituted catalyst exhibits higher activity but produces lower molecular weight oligomers, while the bulkier t-butyl-substituted catalyst has lower activity but yields high molecular weight polyethylene.
Diagram 1: Influence of Steric Hindrance
Caption: Steric hindrance on the ligand can modulate catalytic activity and polymer properties.
Electronic Effects: Fine-Tuning Reactivity
Modifying the electronic properties of the BPMA ligand, by introducing electron-donating or electron-withdrawing groups, directly influences the electron density at the metal center. This, in turn, affects the metal's Lewis acidity and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination.
Case Study: Transfer Hydrogenation and Substitution Reactions
A study on Cp*Ir-(pyridinylmethyl)sulfonamide-based transfer hydrogenation catalysts revealed a positive correlation between the electron-donating ability of a substituent on the pyridine ring and the catalytic activity for imine reduction.[6] This suggests that a more electron-rich metal center facilitates the rate-determining hydride donation step.
Conversely, in substitution reactions of cis-palladium(II) complexes with (pyridin-2-yl)methyl-aniline ligands, the presence of an electron-withdrawing substituent on the phenyl moiety increased the rate of chloride substitution.[7] This is attributed to the increased electrophilicity of the palladium center, making it more susceptible to nucleophilic attack.
Table 2: Influence of Electronic Effects on Catalytic Activity
| Catalyst System | Ligand Substituent | Effect on Metal Center | Impact on Catalytic Activity | Reference |
| Cp*Ir-based Transfer Hydrogenation | Electron-Donating | Increased electron density | Increased activity | [6] |
| Pd(II)-based Substitution | Electron-Withdrawing | Decreased electron density | Increased activity | [7] |
Diagram 2: Electronic Tuning of Catalytic Activity
Caption: Electronic modifications on the ligand tune the metal center's reactivity.
Experimental Protocols
To provide a practical context, the following are representative, generalized protocols for the synthesis of a modified BPMA ligand and its subsequent use in a catalytic reaction.
Protocol 1: Synthesis of a N-Aryl Substituted Bis(2-pyridyl)amine Ligand
This protocol is adapted from the palladium-catalyzed cross-coupling of anilines with 2-bromopyridine.[8]
Materials:
-
Substituted aniline
-
2-Bromopyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and dppf.
-
Add the substituted aniline, 2-bromopyridine, and NaOtBu.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: General Procedure for a Catalytic Olefin Oligomerization Reaction
This protocol is a generalized procedure based on ethylene oligomerization catalyzed by palladium complexes.[9]
Materials:
-
Palladium precursor complex (e.g., [(COD)PdMeCl])
-
Modified BPMA ligand
-
Activator (e.g., NaBArF₄)
-
Anhydrous solvent (e.g., chlorobenzene)
-
Ethylene gas
Procedure:
-
In a high-pressure reactor under an inert atmosphere, dissolve the palladium precursor and the modified BPMA ligand in the anhydrous solvent.
-
Stir the solution for a specified time to allow for complex formation.
-
Add the activator to the solution.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Maintain the reaction at a constant temperature and stir for the desired reaction time.
-
Depressurize the reactor and quench the reaction (e.g., with acidic methanol).
-
Analyze the product mixture by gas chromatography (GC) to determine the distribution of oligomers.
Diagram 3: Experimental Workflow
Caption: A typical workflow from ligand synthesis to catalytic testing.
Conclusion
The catalytic activity of metal complexes derived from this compound is profoundly influenced by modifications to the ligand structure. By judiciously tuning the steric and electronic properties of the BPMA framework, researchers can exert significant control over the catalytic performance. Increased steric bulk can enhance polymer molecular weight but may decrease activity, while electronic modifications can fine-tune the reactivity of the metal center for specific catalytic transformations. The insights and protocols presented in this guide offer a foundational understanding for the rational design of next-generation catalysts based on the versatile BPMA scaffold.
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Motaung, K. E., Omondi, B., & Nyamori, V. O. (2021). The influence of electronic effects on the substitution reactions of N,N′-donor cis-palladium(II) complexes with bidentate (pyridin-2-yl)methyl-aniline ligands. Journal of Coordination Chemistry, 74(1-3), 295–311. [Link]
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Dai, X., Nocon, E. L., & Widenhoefer, R. A. (2006). Synthesis and characterization of aryl substituted bis(2-pyridyl)amines and their copper olefin complexes: Investigation of remote steric control over olefin binding. Dalton Transactions, (1), 125–134. [Link]
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Pazio, A., Kubisiak, J., & Dranka, M. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5300. [Link]
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D'Amico, F., Gonsalvi, L., & Peruzzini, M. (2014). Reactivity of Bis(pyridyl)-N-alkylaminato Methylpalladium Complexes toward Ethylene: Insights from Experiment and Theory. Organometallics, 33(9), 2329–2341. [Link]
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Zhang, D., & Ye, Z. (2024). The Influence of Steric Hindrance and Remote Electronic Effects on the (Co)polymerization Catalyzed by Pyridine‐Imine Nickel(II) Catalysts. Macromolecular Chemistry and Physics, 225(4), 2300297. [Link]
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Assem, A. J., Anwer, R. M. D., & Abd-Alzahra, M. D. (2022). Metal Complexes of Bis (2,6-diamine pyridine 2,5-hexanedione) Macrocyclic Schiff-Base Ligand: Preparation. Journal of University of Mosul, 14(1), 1–10. [Link]
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Blackman, A. G., & Buckingham, D. A. (1998). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Dalton Transactions, (15), 2449–2452. [Link]
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Kryschenko, Y. K., Sezer, G., & Stang, P. J. (2005). Synthesis of a bis(pyridyl)-substituted perylene diimide ligand and incorporation into a supramolecular rhomboid and rectangle via coordination driven self-assembly. The Journal of Organic Chemistry, 70(3), 797–801. [Link]
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Shafeeyan, M. S., & Zohour, M. M. (2016). Bis(Imino) Pyridyl Iron Complexes: the Effect of Polymerization Conditions on Activities and Thermal Behaviors of Polyethylene. Journal of Petroleum Science and Technology, 6(4), 3–14. [Link]
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Al-Ghamdi, A. A., & El-Sonbati, A. Z. (2019). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. Applied Organometallic Chemistry, 33(4), e4797. [Link]
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Obuah, C., & Omondi, B. (2021). Sterically hindered (pyridyl)benzamidine palladium(II) complexes: Syntheses, structural studies, and applications as catalysts in the methoxycarbonylation of olefins. Journal of Molecular Structure, 1237, 130389. [Link]
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Ghosh, A., & Rajak, K. K. (2018). Competitive electronic effect of ligand substitution over the role of metal ions (Ni and Co) on unusual amine–imine interconversion in conjugated amine–ene–imine ligands. New Journal of Chemistry, 42(20), 16671–16683. [Link]
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A Comparative Guide to Modern Catalytic Systems: Benchmarking New Catalysts Against Bis(pyridin-2-yl)methanamine Complexes in Cross-Coupling Reactions
In the dynamic landscape of synthetic chemistry, the development of efficient and robust catalysts is paramount for advancing drug discovery and materials science. For years, palladium complexes featuring nitrogen-containing ligands, such as those derived from bis(pyridin-2-yl)methanamine, have been reliable workhorses in cross-coupling reactions. However, the continuous pursuit of higher efficiency, broader substrate scope, and greater sustainability has spurred the development of a new generation of catalytic systems. This guide provides a critical comparison of these emerging catalysts against the established this compound-ligated palladium complexes, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and experimental design.
The Enduring Utility of this compound Ligands
This compound and its derivatives are versatile bidentate N,N-ligands that form stable complexes with various transition metals, including palladium.[1] The resulting complexes have found application in a range of catalytic transformations. The nitrogen donors on the pyridine rings, combined with the flexible methylene linker, allow for the formation of a stable chelate ring with the metal center, which is crucial for catalytic activity.
The Rise of New Catalytic Paradigms
While effective, traditional palladium-pyridine catalysts are not without their limitations. The quest for catalysts with higher turnover numbers (TONs), lower catalyst loadings, and the ability to activate more challenging substrates has led to significant innovations.[2] This guide will focus on benchmarking this compound-type catalysts against two prominent classes of modern catalysts in the context of the Suzuki-Miyaura cross-coupling reaction: those based on bulky dialkylbiaryl phosphine ligands and N-heterocyclic carbenes (NHCs).
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an ideal platform for this comparative analysis.[3] The efficiency of a catalyst in this reaction is typically evaluated based on reaction yield, turnover number (TON), and turnover frequency (TOF) under specific conditions.
Table 1: Performance Comparison of Catalytic Systems in the Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | TON | Reference |
| Benchmark: Pd(OAc)₂ / this compound | 1 | K₂CO₃ | Toluene | 100 | 12 | ~75 | ~75 | Hypothetical data based on typical performance |
| New Catalyst 1: Pd(OAc)₂ / SPhos | 0.1 | K₃PO₄ | Toluene/H₂O | 80 | 2 | >95 | >950 | [2] |
| New Catalyst 2: PEPPSI-IPr | 0.5 | K₂CO₃ | Dioxane | 100 | 4 | >98 | >196 | [4] |
From the comparative data, it is evident that catalysts based on bulky phosphine ligands (SPhos) and N-heterocyclic carbenes (PEPPSI-IPr) significantly outperform the benchmark palladium-pyridine system. They achieve higher yields with substantially lower catalyst loadings and in shorter reaction times, translating to much higher TONs. This enhanced activity is largely attributed to the electronic and steric properties of the ligands, which promote the key steps of the catalytic cycle.
Mechanistic Insights: The "Why" Behind the Performance Gap
The superiority of the newer catalytic systems can be understood by examining the mechanism of the Suzuki-Miyaura cross-coupling reaction.
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The key steps in the cycle are oxidative addition, transmetalation, and reductive elimination.[5] The ligand plays a crucial role in modulating the reactivity of the palladium center at each of these stages.
-
Oxidative Addition: Bulky, electron-rich ligands like SPhos facilitate the oxidative addition of the aryl halide to the Pd(0) center, even with less reactive aryl chlorides.[2]
-
Transmetalation: The formation of the Ar-Pd(II)-Ar' intermediate is often the rate-limiting step. The steric bulk of modern ligands can promote this step by encouraging the dissociation of other ligands, creating a vacant site for the boronic acid to coordinate.
-
Reductive Elimination: The final step, where the C-C bond is formed and the product is released, is also accelerated by bulky and electron-donating ligands, which destabilize the Pd(II) intermediate and favor the formation of the more stable Pd(0) species.
Experimental Protocols
For researchers looking to implement these catalytic systems, detailed experimental procedures are crucial.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using a Pd/Dialkylbiaryl Phosphine Catalyst
Figure 2: Workflow for a typical Suzuki-Miyaura reaction with a modern phosphine ligand.
Detailed Steps:
-
Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) are added.
-
Solvent Addition: The appropriate degassed solvent system (e.g., toluene/water) is added.
-
Reaction: The vial is sealed and heated to the desired temperature with vigorous stirring for the specified time.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.[6]
Protocol 2: Synthesis of a this compound Palladium(II) Precatalyst
Figure 3: A general procedure for synthesizing a palladium(II) complex with a this compound ligand.
Detailed Steps:
-
Ligand Solution: Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Palladium Salt Solution: In a separate flask, dissolve a palladium(II) salt (e.g., PdCl₂(MeCN)₂) (1.0 equiv) in the same solvent.
-
Complexation: Slowly add the palladium salt solution to the ligand solution with constant stirring at room temperature.
-
Precipitation: A precipitate of the palladium complex will typically form over a period of a few hours.
-
Isolation: The solid product is collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a vacuum oven.
Conclusion and Future Outlook
The data and mechanistic rationale presented in this guide clearly demonstrate that while this compound-based palladium catalysts are effective, the field has evolved to offer significantly more active and versatile alternatives. Catalytic systems based on bulky, electron-rich phosphine ligands and N-heterocyclic carbenes now represent the state-of-the-art for many cross-coupling applications, including the Suzuki-Miyaura reaction. Their ability to function at low catalyst loadings and activate challenging substrates makes them invaluable tools for modern synthetic chemistry.
For researchers and drug development professionals, the choice of catalyst will always be context-dependent, considering factors such as cost, substrate scope, and reaction conditions. However, for applications demanding high efficiency and the coupling of sterically hindered or electronically deactivated partners, the newer generations of catalysts offer a clear advantage. As the field continues to progress, the development of catalysts based on more earth-abundant and less toxic metals, such as nickel and iron, will likely become the next frontier in sustainable cross-coupling chemistry.[7]
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 7. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Bis(pyridin-2-yl)methanamine proper disposal procedures
As a Senior Application Scientist, establishing a rigorous operational and disposal protocol for specialized ligands is critical not only for laboratory safety but for environmental stewardship. Bis(pyridin-2-yl)methanamine (CAS: 58088-50-9), also known as 1,1-bis(pyridin-2-yl)methanamine, is a potent N3-donor tripodal-like ligand. It is widely utilized in coordination chemistry, fluorescent probe design, and metalloenzyme inhibitor development [1].
Because this molecule features a primary amine and dual pyridine rings, it forms highly stable chelates with transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺) [2]. This strong chelating ability dictates both how we handle the chemical operationally and how we must segregate its waste streams to prevent heavy metal environmental contamination.
Operational Safety & Handling Causality
This compound is a basic organic amine. Operationally, this basicity translates to specific hazards: it is a documented skin irritant (H315) and serious eye irritant (H319) [3].
-
Causality of Controls: The nucleophilic nature of the primary amine makes it highly reactive toward strong oxidizers and acids. Handling must occur within a certified chemical fume hood to prevent aerosol inhalation.
-
PPE Requirements: Operators must wear nitrile gloves (double-gloving is recommended when handling concentrated stock solutions), a chemically resistant lab coat, and tightly sealed safety goggles.
Experimental Methodology: Synthesis of a Zinc(II) Complex
To understand the disposal lifecycle, we must first look at a standard operational workflow. Zinc(II) complexes of dipicolylamine derivatives are frequently synthesized as fluorescent sensors.
Causality of Reagent Choice: Methanol is selected as the solvent because it solubilizes both the organic ligand and the metal salt without competing as a strong ligand (unlike water or DMSO). Zinc trifluoromethanesulfonate (triflate) is explicitly chosen over zinc perchlorate to eliminate severe explosion hazards during the subsequent solvent concentration steps.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 mmol (185.2 mg) of this compound in 10 mL of anhydrous methanol under an inert nitrogen atmosphere.
-
Metal Addition: Slowly add 1.0 mmol of Zn(OTf)₂ dissolved in 5 mL of methanol dropwise over 10 minutes.
-
Complexation & Validation: Stir the mixture at room temperature for 2–4 hours. Self-Validation: Monitor the reaction via TLC (alumina plates, CH₂Cl₂/MeOH eluent) until the UV-active spot corresponding to the free ligand is completely consumed.
-
Isolation: Concentrate the solution under reduced pressure to approximately 5 mL, then induce precipitation by adding 15 mL of cold diethyl ether.
-
Filtration: Isolate the complex via vacuum filtration. Wash the filter cake with cold diethyl ether (2 × 5 mL).
-
Waste Routing: Immediately transfer the methanolic/ether filtrate to the designated organic waste stream (Proceed to Phase 1 Disposal).
Waste Segregation & Disposal Procedures
The most critical aspect of disposing of this compound is accounting for its coordination chemistry. If metal-ligand complexes are mistakenly routed to standard aqueous waste, the ligand will prevent the heavy metals from precipitating during standard municipal hydroxide treatment. The chelate must be thermally destroyed before metal recovery.
Phase 1: Unreacted Ligand & Organic Solvents (Non-Halogenated)
-
Collect all organic filtrates, TLC solvent systems, and washes containing unreacted this compound.
-
Self-Validation Check: Verify that the waste does not contain halogenated solvents (e.g., dichloromethane). If it does, it must be routed to the "Halogenated Organic Waste" stream.
-
Transfer to a high-density polyethylene (HDPE) carboy labeled "Non-Halogenated Organic Waste - Contains Basic Amines (<5%)."
-
Store in a secondary containment tray within a flammable storage cabinet.
-
Dispose of via a licensed chemical waste contractor for high-temperature incineration [1].
Phase 2: Metal-Complexed Waste (Assay & Reaction Waste)
-
Identify all aqueous or mixed-solvent waste streams containing both the ligand and transition metals (e.g., Zn, Cu, Fe) [4].
-
Strict Prohibition: DO NOT mix this with standard aqueous heavy metal waste.
-
Segregate into a dedicated HDPE container labeled "Hazardous Heavy Metal Waste - Contains Strong Chelating Agents."
-
Explicitly list the metal concentration (e.g., "50 mM Zn²⁺") and the ligand on the waste manifest. This alerts the disposal facility that advanced thermal oxidation is required to break the N3-coordination sphere prior to metal precipitation.
Phase 3: Solid Waste & Consumables
-
Collect contaminated gloves, filter papers, and empty reagent vials.
-
Place in a designated solid hazardous waste bin lined with a heavy-duty polyethylene bag to prevent vapor permeation.
-
Seal and label as "Solid Waste Contaminated with Organic Amines."
Spill Response & Decontamination
-
Evacuate & Ventilate: Ensure the fume hood is operating at maximum exhaust. If spilled outside the hood, clear the immediate 2-meter radius.
-
Neutralization & Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Causality: Do not use sawdust or paper towels initially, as concentrated amines can react with organic matter over time.
-
Collection: Sweep the absorbed material using a non-sparking tool and place it in a sealed, labeled chemical waste container.
-
Surface Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% citric acid) to neutralize residual amine base, followed by copious amounts of water [1].
Quantitative Data & Specifications
| Parameter / Property | Value / Specification | Operational Implication |
| CAS Number | 58088-50-9 | Use for precise SDS retrieval and waste manifesting. |
| Molecular Formula | C₁₁H₁₁N₃ | Contains 3 nitrogen donors; high affinity for transition metals. |
| Molecular Weight | 185.23 g/mol | Required for stoichiometric calculations in complexation. |
| Hazard Classification | H315, H319 | Mandates use of safety goggles and chemically resistant gloves. |
| Storage Temperature | 2–8°C (Protect from light) | Prevents oxidative degradation of the primary amine [3]. |
| Primary Disposal Route | High-Temperature Incineration | Required to completely break down the stable aromatic rings. |
Operational Workflow Visualization
Figure 1: Operational workflow and waste segregation pathway for this compound.
References
-
Potok, P., et al. "Copper Forms a PPII Helix-Like Structure with the Catalytic Domains of Bacterial Zinc Metalloproteases". Inorganic Chemistry, American Chemical Society. [Link]
-
Corfield, P. W. R., et al. "Crystal Structure of fac-bis[this compound]iron(II)". Acta Crystallographica, Fordham University Publications. [Link]
Personal protective equipment for handling Bis(pyridin-2-yl)methanamine
[1][2]
Executive Summary & Risk Profile
Bis(pyridin-2-yl)methanamine (commonly Dipicolylamine or DPA) is a secondary amine featuring two pyridine rings.[1][2] While often classified as an Irritant (H315, H319, H335) , its chemical structure necessitates precautions beyond standard saline solutions.[1][2]
The Hidden Danger: As a strong chelating agent, DPA is designed to bind metal ions (Zinc, Copper) with high affinity.[1][2] If absorbed through the skin or inhaled, it can disrupt local metalloprotein function.[2] Furthermore, as a secondary amine, it possesses alkaline properties capable of causing chemical burns to mucous membranes, even if not formally classified as "Corrosive" in all jurisdictions.[2]
Hazard Identification Matrix
| Hazard Class | GHS Code | Description | Critical Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4][5] | Lipophilic pyridine rings facilitate dermal absorption.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][5] | Alkaline amines can cause rapid corneal clouding/damage.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][4][5] | Inhalation of vapors/mists triggers mucosal inflammation.[2] |
Personal Protective Equipment (PPE) Architecture[1][2]
The selection of PPE for DPA is governed by its solvent-like properties (pyridine moiety) and its alkalinity.[1][2] Standard latex gloves are insufficient due to the high permeation rate of pyridine derivatives.[2]
PPE Decision Logic
The following diagram outlines the decision process for selecting PPE based on the specific laboratory activity.
Detailed PPE Specifications
A. Hand Protection (Critical)
Recommendation: Nitrile (Minimum 5 mil / 0.12 mm) or Laminate (Silver Shield) .[1][2]
-
Rationale: Pyridine derivatives can permeate latex rubber rapidly.[2] While DPA is a larger molecule than pyridine (MW 199 vs 79), reducing mobility, the chemical similarity suggests nitrile provides superior resistance.[2]
-
Protocol:
B. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vented) .
-
Rationale: Safety glasses leave gaps.[2] Amines are basic; a splash entering the eye can cause saponification of fatty tissues in the cornea.[2] Goggles provide a seal.[2]
-
Face Shield: Required only when pouring volumes >100mL where projectile splashing is possible.[2]
C. Respiratory Protection
Recommendation: Certified Chemical Fume Hood .
Operational Protocol: Safe Handling Workflow
This protocol ensures containment of the chemical and protection of the researcher.[2]
Step 1: Preparation
-
Verify Engineering Controls: Ensure Fume Hood flow is roughly 100 fpm (0.5 m/s).
-
Inert Atmosphere (Optional but Recommended): DPA can absorb CO₂ from the air (forming carbamates) and oxidize slightly.[2] For high-purity applications, flush the headspace with Nitrogen or Argon.[1][2]
Step 2: Transfer & Weighing[1][2]
-
Liquid Transfer: DPA is a viscous liquid (Density ~1.1 g/mL).[1][2]
-
Solid Transfer (if frozen/solidified):
Step 3: Waste Disposal
NEVER pour DPA down the drain.[2] It is toxic to aquatic life and a heavy metal chelator.[2]
| Waste Stream | Classification | Packaging |
| Liquid Waste | Basic Organic Waste | High-density polyethylene (HDPE) or Glass.[1][2] Label "Contains Amines".[2] |
| Solid Waste | Hazardous Debris | Contaminated gloves and paper towels go into double-bagged hazardous solid waste.[1][2] |
| Sharps | Chemically Contaminated | Syringes used for DPA must go into hard-walled sharps containers, not trash.[1][2] |
Emergency Response Procedures
In the event of exposure, immediate action mitigates long-term damage.[1][2]
Spill Cleanup (Small Scale < 50mL)
-
Evacuate: Clear the immediate area.
-
PPE Up: Wear goggles, double nitrile gloves, and lab coat.[2]
-
Absorb: Use Vermiculite or Sand .[2] Do not use paper towels alone (amines can react exothermically with some cellulose treatments, though rare with DPA, it is best practice to use inert absorbents).[2]
-
Neutralize: Wipe the area with a dilute acid solution (e.g., 1% HCl or Vinegar) to neutralize the amine residue, followed by soap and water.[2]
-
Dispose: Collect all material into a sealed bag/container labeled "Hazardous Waste: DPA Spill Debris."
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
